Shikimic Acid
Description
Properties
IUPAC Name |
(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032039 | |
| Record name | Shikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
| Record name | Shikimic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Shikimic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |
| Record name | SHIKIMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Shikimic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Shikimic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from methanol/ethyl acetate | |
CAS No. |
138-59-0 | |
| Record name | Shikimic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Shikimic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Shikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SHIKIMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SHIKIMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Shikimic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-184.5 °C, 186 °C | |
| Record name | SHIKIMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Shikimic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Shikimic Acid Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the shikimic acid pathway in plants, a pivotal metabolic route that links primary carbon metabolism to the synthesis of a vast array of aromatic compounds essential for plant life and of significant value to humanity. From the fundamental enzymatic reactions to its intricate regulation and its role as a source for valuable secondary metabolites, this document offers a deep dive into the core science and its applications.
Chapter 1: The this compound Pathway: A Central Hub in Plant Metabolism
The this compound pathway is a seven-step metabolic sequence that converts simple carbohydrate precursors into chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][2] This pathway is present in plants, bacteria, fungi, algae, and some parasites, but is notably absent in animals.[1][3][4] Consequently, the aromatic amino acids are essential components of the human diet.[3][4]
Beyond its role in synthesizing the building blocks of proteins, the this compound pathway in plants serves as a gateway to a vast and diverse array of secondary metabolites.[5][6] These compounds, including phenylpropanoids, flavonoids, tannins, and lignin, are crucial for plant growth, development, and defense.[1][5] The pathway's intermediates and end products are also of significant interest for drug development, as exemplified by the use of this compound as a precursor for the antiviral drug oseltamivir (Tamiflu).[1][4] The exclusivity of this pathway to non-animal life also makes it a prime target for the development of herbicides, such as glyphosate.[7]
The core pathway begins with the condensation of phosphoenolpyruvate (PEP), a product of glycolysis, and erythrose-4-phosphate (E4P), an intermediate of the pentose phosphate pathway.[7][8][9] Through a series of enzymatic reactions, these precursors are cyclized and modified to produce chorismate, the final product of the main shikimate pathway.[9][10][11]
Chapter 2: The Enzymatic Cascade: A Mechanistic Deep Dive
The conversion of PEP and E4P to chorismate is catalyzed by a series of seven enzymes.[2][10] In plants, the first six of these reactions are carried out by distinct enzymes, while the third and fourth steps are catalyzed by a bifunctional enzyme.[2]
The Core this compound Pathway
Caption: The seven enzymatic steps of the this compound pathway.
| Step | Enzyme | Substrates | Product | Cofactors |
| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Phosphoenolpyruvate, Erythrose-4-phosphate | 3-deoxy-D-arabino-heptulosonate-7-phosphate | Mn²⁺, Thioredoxin (in some isoforms)[8] |
| 2 | 3-dehydroquinate (DHQ) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate | 3-dehydroquinate | NAD⁺[1] |
| 3 | 3-dehydroquinate dehydratase | 3-dehydroquinate | 3-dehydroshikimate | |
| 4 | Shikimate dehydrogenase | 3-dehydroshikimate | Shikimate | NADPH[4][7] |
| 5 | Shikimate kinase | Shikimate, ATP | Shikimate-3-phosphate | ATP[7] |
| 6 | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Shikimate-3-phosphate, Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate | |
| 7 | Chorismate synthase | 5-enolpyruvylshikimate-3-phosphate | Chorismate |
Chapter 3: Regulation of Carbon Flow Through the Shikimate Pathway
The flow of carbon through the this compound pathway is tightly regulated to meet the plant's metabolic demands for aromatic amino acids and secondary metabolites.[12][13] This regulation occurs at multiple levels, including transcriptional control of the pathway's genes and post-translational modification and allosteric regulation of its enzymes.[8]
A primary point of regulation is the first enzyme, DAHP synthase.[12][13] In contrast to the well-understood feedback inhibition by aromatic amino acids in microorganisms, the regulation of DAHP synthase in plants is more complex.[12][13] Plants possess multiple isoforms of DAHP synthase, which are subject to differential regulation by various metabolites, including the aromatic amino acids and intermediates of downstream pathways.[8][12][13] For instance, in Arabidopsis thaliana, one isoform (AthDHS2) is inhibited by tyrosine and tryptophan, while other isoforms are not.[12] Furthermore, intermediates from the phenylpropanoid pathway, such as caffeate, can also inhibit DAHP synthase activity.[12]
Regulatory Network of the Shikimate Pathway
Caption: Feedback regulation of the shikimate pathway.
Chapter 4: The Shikimate Pathway as a Fountainhead of Secondary Metabolites
Chorismate, the end product of the shikimate pathway, stands at a crucial metabolic branch point.[8][11] It can be converted into the three aromatic amino acids or serve as a precursor for a vast array of secondary metabolites.[6][14] These secondary metabolites play critical roles in plant biology, including providing structural support (lignin), pigmentation (flavonoids and anthocyanins), and defense against herbivores and pathogens (alkaloids and phytoalexins).[5][15]
The biosynthesis of these diverse compounds begins with the conversion of chorismate to intermediates that are then channeled into specific downstream pathways. For example, the phenylpropanoid pathway, which produces lignin, flavonoids, and stilbenes, starts with the conversion of phenylalanine, derived from chorismate, to cinnamic acid.
Branching from Chorismate
Caption: Major metabolic fates of chorismate.
Chapter 5: Methodologies for Studying the this compound Pathway
A variety of experimental techniques are employed to investigate the this compound pathway, from characterizing individual enzymes to analyzing metabolic flux through the entire pathway.
Experimental Workflow for Pathway Analysis
Caption: A typical experimental workflow for studying the shikimate pathway.
Enzyme Assays: A Protocol for Shikimate Dehydrogenase
This protocol describes a spectrophotometric assay for measuring the activity of shikimate dehydrogenase, a key enzyme in the pathway.
Protocol: Spectrophotometric Assay for Shikimate Dehydrogenase
-
Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP⁺ to NADPH at 340 nm, which is coupled to the oxidation of shikimate to 3-dehydroshikimate.
-
Reagents:
-
Assay buffer: 100 mM Tris-HCl, pH 9.0.
-
This compound solution: 10 mM in assay buffer.
-
NADP⁺ solution: 5 mM in assay buffer.
-
Enzyme extract (partially purified plant protein extract).
-
-
Procedure:
-
In a 1 ml cuvette, combine 800 µl of assay buffer, 100 µl of this compound solution, and 50 µl of NADP⁺ solution.
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µl of the enzyme extract and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
-
Self-Validation:
-
Run a control reaction without the substrate (this compound) to account for any background NADP⁺ reduction.
-
Run a control reaction without the enzyme extract to ensure there is no non-enzymatic reaction.
-
Confirm that the reaction rate is proportional to the amount of enzyme extract added.
-
Chapter 6: Applications in Biotechnology and Drug Development
The unique presence of the this compound pathway in plants and microorganisms makes it an attractive target for various biotechnological and pharmaceutical applications.
Metabolic Engineering for Enhanced Production of Valuable Compounds
Metabolic engineering strategies are employed to increase the production of valuable compounds derived from the shikimate pathway.[9] This can involve overexpressing genes encoding key enzymes, downregulating competing pathways, or introducing feedback-resistant enzyme variants.[9] For example, overexpression of a feedback-resistant DAHP synthase can increase the carbon flow into the pathway, leading to higher yields of aromatic amino acids and their derivatives.[9] Another strategy involves blocking the pathway at a specific step to accumulate a desired intermediate. For instance, deleting the gene for shikimate dehydrogenase can lead to the accumulation of 3-dehydroshikimate.[9]
The Shikimate Pathway as a Target for Herbicides
The herbicide glyphosate, the active ingredient in Roundup®, targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[7] Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to phosphoenolpyruvate.[8] Inhibition of this enzyme blocks the shikimate pathway, leading to a deficiency in aromatic amino acids and ultimately, plant death.[7] The development of glyphosate-resistant crops has been achieved by introducing a bacterial version of the EPSP synthase gene that is not sensitive to glyphosate.
The Pathway as a Target for Novel Antimicrobial and Antiparasitic Drugs
The essential nature of the shikimate pathway in many pathogenic microorganisms and parasites, coupled with its absence in humans, makes it an excellent target for the development of novel antimicrobial and antiparasitic drugs.[10] Researchers are actively exploring inhibitors of the various enzymes in the pathway as potential therapeutic agents.[10]
Chapter 7: Conclusion and Future Perspectives
The this compound pathway is a cornerstone of plant metabolism, providing the essential aromatic amino acids and a vast array of secondary metabolites that are vital for plant survival and have significant applications in medicine, agriculture, and industry. Our understanding of this pathway has advanced significantly, from the elucidation of its core enzymatic steps to the intricate details of its regulation.
Future research will likely focus on several key areas:
-
Unraveling the full complexity of its regulation: While significant progress has been made, a complete picture of the transcriptional and post-translational regulation of the pathway in response to developmental and environmental cues is still emerging.
-
Metabolic channeling and enzyme complexes: There is growing evidence for the existence of multi-enzyme complexes, or "metabolons," that channel intermediates between active sites, increasing catalytic efficiency and preventing the loss of intermediates. Further investigation into the structure and function of these complexes will provide deeper insights into pathway organization.
-
Exploiting the pathway for synthetic biology: The shikimate pathway is a rich source of valuable chemicals. Continued efforts in metabolic engineering and synthetic biology will enable the sustainable production of a wider range of high-value compounds in plants and microbial systems.
-
Developing novel therapeutics and herbicides: The enzymes of the shikimate pathway remain promising targets for the development of new drugs and herbicides with novel modes of action to combat resistance.
The continued exploration of the this compound pathway promises not only to deepen our fundamental understanding of plant biology but also to unlock new opportunities for addressing global challenges in health, agriculture, and sustainable chemical production.
References
- Shikimik acid pathway | PDF - Slideshare. (n.d.).
- 2 this compound Pathway 1 | PDF | Biosynthesis - Scribd. (n.d.).
- This compound pathway - YouTube. (2020, October 12).
- Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC. (2022, July 26).
- Shikimik acid pathway | PPTX - Slideshare. (n.d.).
- The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed. (2021, May 5).
- This compound pathway: Topics by Science.gov. (n.d.).
- The Shikimate Pathway: Biosynthesis of Phenolic Products from this compound | Bioorganic Synthesis: An Introduction | Oxford Academic. (n.d.).
- The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010, April 1).
- The shikimate pathway: gateway to metabolic diversity - PMC. (n.d.).
- The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed. (n.d.).
- The shikimate pathway: Review of amino acid sequence, function and three-dimensional structures of the enzymes | Request PDF - ResearchGate. (2025, August 10).
- Shikimate pathway - Wikipedia. (n.d.).
- The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - Oxford Academic. (n.d.).
- Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - Frontiers. (n.d.).
- This compound pathway | PPTX - Slideshare. (n.d.).
- This compound Pathway - ResearchGate. (2026, January 2).
- Introduction to the Shikimate Pathway - YouTube. (2010, April 12).
Sources
- 1. Shikimik acid pathway | PDF [slideshare.net]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikimik acid pathway | PPTX [slideshare.net]
- 4. This compound pathway | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. bioone.org [bioone.org]
- 9. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 10. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Shikimic Acid as a Precursor for Oseltamivir Phosphate (Tamiflu)
[1]
Executive Summary
Oseltamivir phosphate (Tamiflu®) remains a critical frontline antiviral for the treatment and prophylaxis of Influenza A and B. Its industrial synthesis relies heavily on (-)-shikimic acid ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid) as the chiral pool starting material. The molecule's three existing stereocenters provide the scaffold necessary to install the drug's dense functionality with high stereochemical fidelity.
This technical guide dissects the shikimic acid supply chain—from traditional extraction to metabolic engineering—and provides a granular analysis of the chemical conversion to Oseltamivir. It contrasts the industrial standard "Roche Process" (azide-based) with modern azide-free alternatives, emphasizing safety, yield optimization, and impurity profiling.
Part 1: Sourcing Strategy (The Upstream)
The supply of this compound has historically been the bottleneck in Oseltamivir production. Diversifying acquisition streams is essential for supply chain resilience.
Extraction from Illicium verum (Star Anise)
Traditional sourcing relies on the pericarp of the Star Anise fruit, which contains 3–7% this compound by weight.
-
Extraction Protocol:
-
Maceration: Dry fruit is ground to a fine powder (20 mesh).
-
Solvent System: 70% Ethanol/Water is preferred over pure water to minimize co-extraction of polysaccharides while maintaining solubility.
-
Reflux: The slurry is refluxed at 70–80°C for 2–4 hours.
-
Purification: The crude extract is filtered and passed through an anion-exchange resin (e.g., Amberlite IRA-400 in OH- form). Shikimate binds as an anion; impurities wash through.
-
Elution & Crystallization: Elute with dilute acetic acid. Concentrate and crystallize from ethyl acetate.
-
Microbial Production (Metabolic Engineering)
To bypass botanical limitations, Escherichia coli strains are engineered to overproduce this compound by blocking the aromatic amino acid pathway downstream of shikimate.
Key Metabolic Modifications:
-
Pathway Block: Deletion of aroK and aroL (shikimate kinases) prevents the conversion of shikimate to shikimate-3-phosphate.
-
Flux Increase: Overexpression of tktA (transketolase) and ppsA (PEP synthase) increases the precursor pool (Erythrose-4-phosphate and Phosphoenolpyruvate).
-
Feedback Desensitization: Expression of feedback-resistant DAHP synthase (aroG^fbr) prevents inhibition by downstream aromatic amino acids.
Figure 1: Engineered metabolic pathway in E. coli for this compound accumulation. Red dashed lines indicate gene knockouts required to arrest metabolism at the target compound.
Part 2: Chemical Synthesis (The Core)[2]
The industrial conversion of this compound to Oseltamivir phosphate is a masterpiece of functional group manipulation. The "Roche Process" is the standard, though it requires careful handling of azide intermediates.
The Roche Route (Azide-Based)
This route installs the nitrogen functionalities via a regioselective epoxide opening using sodium azide.
Step-by-Step Protocol:
| Step | Transformation | Reagents & Conditions | Technical Insight |
| 1 | Esterification & Ketalization | 1. EtOH, SOCl₂, reflux.2. 3-Pentanone, p-TsOH, reflux. | Protects the carboxylic acid and the C3/C4 hydroxyls. The 3-pentanone ketal is crucial for the lipophilicity of the final drug. |
| 2 | Mesylation | MsCl (Methanesulfonyl chloride), Et₃N, DCM, 0°C. | Activates the remaining C5 hydroxyl group for elimination/substitution. |
| 3 | Reductive Opening | Et₃SiH, TiCl₄, DCM, -36°C. | Critical Step: Regioselectively opens the ketal to leave a C4 ether and a C3 hydroxyl. |
| 4 | Epoxide Formation | KHCO₃, MeOH/H₂O, reflux. | Intramolecular SN2 attack of the C3-alkoxide onto the C4-mesylate (formed in situ or rearranged) yields the epoxide. |
| 5 | Azide Opening | NaN₃, NH₄Cl, EtOH/H₂O, reflux. | Safety Critical: Regioselective attack at C5. Use blast shields. NH₄Cl buffers pH to prevent side reactions. |
| 6 | Aziridine Formation | PPh₃ (Staudinger), then heat. | The azide is reduced to an amine, which displaces a neighbor leaving group to form an aziridine (N-ring). |
| 7 | Ring Opening & Acetylation | 1. NaN₃, H₂SO₄ (cat).2. Ac₂O. | A second azide opens the aziridine. Subsequent acetylation yields the acetamido group.[1][2] |
| 8 | Reduction & Salt Formation | 1. H₂ (Raney Ni) or PPh₃.2. H₃PO₄, EtOH. | Reduces the final azide to the primary amine. Crystallization with phosphoric acid yields Tamiflu.[3] |
Process Optimization: The Azide-Free Route
To mitigate the explosion hazards of large-scale azide use, an alternative route uses allylamine and a magnesium catalyst.
-
Reagent: Allylamine (nucleophile) + MgBr₂[2]·OEt₂ (Lewis Acid catalyst).[4][2]
-
Mechanism: The Mg²⁺ coordinates to the epoxide oxygen, increasing electrophilicity. Allylamine attacks regioselectively.
-
Advantage: Higher yield (~35% vs 20% for Roche) and elimination of potentially explosive azide intermediates.
Figure 2: Simplified flow of the Roche industrial synthesis route.[4] The epoxide formation and subsequent nitrogen installation are the yield-determining steps.
Part 3: Quality Control & Impurity Profiling
Regulatory compliance requires strict monitoring of stereochemical purity and process-related impurities.
Stereochemical Control
Oseltamivir has three stereocenters (C3, C4, C5). The starting material, this compound, fixes the stereochemistry at C3 and C4. The critical quality attribute (CQA) is the inversion at C5 during the azide attack.
-
Risk: Retention of configuration at C5 (forming the epi-isomer) if the SN2 mechanism is compromised by competing SN1 pathways (e.g., if carbocation character develops).
-
Control: Maintain strictly basic/nucleophilic conditions during epoxide opening to enforce SN2 kinetics.
Impurity Markers
Common impurities detectable by HPLC (Reverse Phase C18, UV 210 nm):
-
Epoxide Precursor: Unreacted intermediate from Step 4.
-
Des-acetyl Oseltamivir: Failure of the acetylation step.[4]
-
Ethyl Ester Hydrolysis: Formation of Oseltamivir Carboxylate (the active metabolite) during storage or acidic workup. This is a degradant impurity.
References
-
Industrial Synthesis of Oseltamivir: Karpf, M., & Trussardi, R. (2009). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu).[2] Journal of Organic Chemistry.[5] Link
-
This compound Extraction: Ohira, S., et al. (2009). Isolation of this compound from Star Anise.[4][1] Journal of Chemical Education. Link
-
Metabolic Engineering: Kramer, M., et al. (2003). Metabolic engineering for microbial production of this compound.[6][7] Metabolic Engineering.[6] Link
-
Roche Process Overview: Federspiel, M., et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002). Organic Process Research & Development. Link
-
Impurity Profiling: Eisenberg, E. J., et al. (1997). High-performance liquid chromatographic method for the determination of the neuraminidase inhibitor, GS4104. Journal of Chromatography B. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
The Shikimate Pathway: A Historical and Mechanistic Deep Dive for Researchers and Drug Development Professionals
Introduction
The shikimate pathway is a seven-step metabolic route of profound importance, responsible for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in a vast array of organisms, including bacteria, archaea, fungi, algae, some protozoans, and plants.[1][2] Its conspicuous absence in mammals makes it an exquisitely selective target for the development of herbicides and antimicrobial agents.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core biochemistry of the shikimate pathway, with a particular focus on its significance as a target for drug development, exemplified by the well-known herbicide, glyphosate.
Part 1: The Historical Unraveling of a Central Metabolic Route
The journey to understanding the shikimate pathway is a compelling narrative of chemical isolation, structural elucidation, and meticulous biochemical investigation that spanned over half a century.
The Genesis: Isolation of Shikimic Acid
The story begins in 1885 when Japanese chemist Jokichi Takamine first isolated a novel organic acid from the Japanese star anise plant, Illicium anisatum.[3][5][6] He named this compound this compound, after the Japanese name for the plant, "shikimi-no-ki".[5][7][8] For decades, the chemical nature of this compound remained an enigma. It wasn't until the mid-20th century, with the advent of advanced analytical techniques, that its precise cyclohexene derivative structure was finally determined.[3][5]
Charting the Metabolic Map: The Contribution of Davis and Sprinson
The 1950s marked a turning point in our understanding of the shikimate pathway. The seminal work of Bernard Davis and David Sprinson, along with their colleagues, was instrumental in mapping out the intricate series of reactions that lead to the aromatic amino acids.[3][9] Through classic studies utilizing auxotrophic mutants of Escherichia coli, they meticulously pieced together the metabolic sequence, demonstrating that this compound was a key intermediate in this biosynthetic route.[7] Their research established the pathway's role in converting simple carbohydrate precursors into the essential aromatic amino acids.[9]
Part 2: The Core Biochemistry of the Shikimate Pathway
The shikimate pathway is a testament to the elegance and efficiency of cellular metabolism. It commences with the condensation of two key precursors derived from central carbohydrate metabolism: phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[2][10][11] This initial reaction sets in motion a cascade of seven enzymatic steps, culminating in the synthesis of chorismate, the common precursor for all three aromatic amino acids.[11][12][13]
The Seven Enzymatic Steps to Chorismate
The conversion of PEP and E4P to chorismate is catalyzed by a series of seven distinct enzymes.[1][10] The intermediates and enzymes of this common pathway are highly conserved across different organisms.
| Step | Substrate(s) | Enzyme | Product |
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 2 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate (DHQ) synthase | 3-dehydroquinate (DHQ) |
| 3 | 3-dehydroquinate (DHQ) | 3-dehydroquinate dehydratase | 3-dehydroshikimate (DHS) |
| 4 | 3-dehydroshikimate (DHS) | Shikimate dehydrogenase | Shikimate |
| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate (S3P) |
| 6 | Shikimate-3-phosphate (S3P) + Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 7 | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase | Chorismate |
Visualizing the Pathway: A Graphviz Representation
Caption: The seven-step shikimate pathway, converting phosphoenolpyruvate and erythrose 4-phosphate to chorismate.
Chorismate: A Critical Metabolic Crossroads
Chorismate is not the end of the line; rather, it represents a crucial branch point in metabolism.[14][15] From this central intermediate, dedicated pathways diverge to synthesize tryptophan, and through the intermediate prephenate, phenylalanine and tyrosine.[11][15] Beyond the aromatic amino acids, chorismate and other shikimate pathway intermediates serve as precursors for a vast array of secondary metabolites, including folates, ubiquinone, and in plants, lignins, flavonoids, and alkaloids.[2][9] In fact, under normal growth conditions, it is estimated that 20% of the carbon fixed by plants flows through the shikimate pathway.[9]
Part 3: The Shikimate Pathway as a Prime Target for Drug and Herbicide Development
The absence of the shikimate pathway in animals, including humans, is a pivotal biological distinction that has been astutely exploited in the development of non-toxic herbicides and potential antimicrobial agents.[3][4] This metabolic divergence allows for the design of inhibitors that specifically target enzymes within the pathway of plants or microorganisms, with minimal off-target effects on animal life.[5]
A Case Study: Glyphosate and the Inhibition of EPSP Synthase
The discovery and development of glyphosate, the active ingredient in the broad-spectrum herbicide Roundup®, is a classic example of targeting the shikimate pathway.
Discovery and Mechanism of Action: The herbicidal properties of glyphosate were discovered in the 1970s by Monsanto scientists.[4][16] Subsequent research by Steinrücken and Amrhein in 1980 definitively identified its biochemical target as 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the sixth enzyme in the shikimate pathway.[17] Glyphosate acts as a potent and specific inhibitor of EPSP synthase by mimicking the substrate phosphoenolpyruvate (PEP).[4][16][18] It binds to the enzyme-S3P complex, effectively blocking the catalytic reaction and leading to the accumulation of shikimate-3-phosphate and a depletion of aromatic amino acids, ultimately resulting in plant death.[1][16]
Development of Glyphosate-Resistant Crops: The efficacy of glyphosate as a non-selective herbicide posed a challenge for its use in agriculture, as it would kill both weeds and crops.[4] The solution came in the form of genetic engineering. Researchers identified a glyphosate-resistant version of the EPSP synthase gene in the bacterium Agrobacterium sp. strain CP4.[18][19] This bacterial enzyme is not inhibited by glyphosate. By introducing this gene into crop plants, scientists were able to develop glyphosate-resistant, or "Roundup Ready®," crops.[4] This technological advancement allows farmers to spray glyphosate over their fields, killing the weeds while leaving the genetically modified crops unharmed.
Experimental Protocol: In Vitro Inhibition Assay for EPSP Synthase
This protocol outlines a basic in vitro assay to determine the inhibitory effect of a compound (e.g., glyphosate) on EPSP synthase activity.
-
Enzyme and Substrate Preparation:
-
Purify recombinant EPSP synthase from an expression system (e.g., E. coli).
-
Prepare stock solutions of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) in a suitable buffer (e.g., HEPES or Tris-HCl).
-
Prepare a stock solution of the inhibitor (glyphosate) at a known concentration.
-
-
Assay Reaction:
-
In a microplate, set up reaction mixtures containing:
-
Buffer
-
EPSP synthase
-
Shikimate-3-phosphate (S3P)
-
Varying concentrations of the inhibitor (glyphosate)
-
-
Pre-incubate the enzyme with S3P and the inhibitor for a defined period.
-
Initiate the reaction by adding phosphoenolpyruvate (PEP).
-
-
Detection of Product Formation:
-
The reaction produces inorganic phosphate (Pi) as a byproduct.
-
At specific time points, stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of inorganic phosphate produced using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
Plot the rate of phosphate production against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Visualizing the Inhibition of EPSP Synthase
Caption: Glyphosate competitively inhibits EPSP synthase, blocking the normal reaction.
Conclusion
The discovery and elucidation of the shikimate pathway represent a significant achievement in our understanding of fundamental biochemistry. From its humble beginnings with the isolation of this compound to its current status as a well-characterized metabolic route, the journey of the shikimate pathway has provided invaluable insights into the biosynthesis of essential aromatic compounds. Its absence in animals has made it a cornerstone of modern agriculture through the development of targeted herbicides and continues to hold promise for the discovery of novel antimicrobial agents. For researchers and professionals in drug development, a deep understanding of the history, enzymology, and regulation of the shikimate pathway is essential for harnessing its full potential in addressing global challenges in food security and infectious disease.
References
- The Story and History of The this compound Pathway | PDF - Scribd. (2025, August 29).
- The Shikimate Pathway | Alder BioInsights. (2024, December 12).
- The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds - Oxford Academic. (n.d.).
- Glyphosate: Discovery, Development, Applications, and Properties | Request PDF. (n.d.).
- The Shikimate Pathway. (n.d.).
- Phytotoxic mechanism of action of glyphosate: inhibition of the enzyme EPSP synthase. (n.d.).
- This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC. (n.d.).
- This compound from staranise (Illicium verum Hook): Extraction, purification and determination. (n.d.).
- This compound - Wikipedia. (n.d.).
- Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica. (2026, January 30).
- Glyphosate - Wikipedia. (n.d.).
- The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010, April 1).
- The shikimate pathway: gateway to metabolic diversity - PMC. (n.d.).
- Shikimate pathway - Wikipedia. (n.d.).
- The herbicide glyphosate - PubMed. (n.d.).
- Molecule of the Month: EPSP Synthase and Weedkillers - PDB-101. (n.d.).
- US20130137895A1 - Method for the extraction of this compound - Google Patents. (n.d.).
- EPSP synthase - Wikipedia. (n.d.).
- The Elusive Branch Point: A Technical Guide to the Discovery and Research History of Chorismic Acid - Benchchem. (n.d.).
- Exploring the potential role of EPSPS mutations for enhanced glyphosate resistance in Nicotiana tabacum - Frontiers. (2025, February 9).
- A 5-Enolpyruvylshikimate 3-Phosphate Synthase Functions as a Transcriptional Repressor in Populus - PMC - NIH. (n.d.).
- shikimate pathway enzymes: Topics by Science.gov. (n.d.).
- A novel 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase transgene for glyphosate resistance stimulates growth and fecundity in weedy rice (Oryza sativa) without herbicide - PMC. (n.d.).
- THE SHIKIMATE PATHWAY - Annual Reviews. (1999, June 1).
- The shikimate pathway: gateway to metabolic diversity - RSC Publishing. (2024, January 3).
- The shikimate pathway: gateway to metabolic diversity - ResearchGate. (n.d.).
- THE SHIKIMATE PATHWAY. - Semantic Scholar. (n.d.).
- Investigations of the Chorismate Pathway - Glenn Berchtold - Grantome. (n.d.).
- Chorismate (YMDB00148) - Yeast Metabolome Database. (n.d.).
- Chorismate biosynthesis pathway in E. coli(modified from reference 34).... - ResearchGate. (n.d.).
- Chorismate – Knowledge and References - Taylor & Francis. (n.d.).
- The Shikimate Pathway — A Metabolic Tree with Many Branche - ResearchGate. (2025, August 9).
Sources
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. annualreviews.org [annualreviews.org]
- 3. scribd.com [scribd.com]
- 4. PDB-101: Molecule of the Month: EPSP Synthase and Weedkillers [pdb101.rcsb.org]
- 5. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. alderbioinsights.co.uk [alderbioinsights.co.uk]
- 11. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioone.org [bioone.org]
- 13. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]
- 17. researchgate.net [researchgate.net]
- 18. EPSP synthase - Wikipedia [en.wikipedia.org]
- 19. A novel 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase transgene for glyphosate resistance stimulates growth and fecundity in weedy rice (Oryza sativa) without herbicide - PMC [pmc.ncbi.nlm.nih.gov]
Shikimic Acid: A Linchpin of Metabolism and a Cornerstone of Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Shikimic acid, a seemingly unassuming cyclohexene carboxylic acid, stands as a pivotal intermediate in the biochemical landscape of plants, bacteria, fungi, and parasites.[1][2][3][4] Its significance radiates from its central position in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2][3] The absence of this pathway in animals elevates these amino acids to essential dietary components for human and animal life.[1][3] Beyond its fundamental role in primary metabolism, this compound has emerged as a molecule of immense industrial and pharmaceutical importance. It is the principal starting material for the synthesis of the neuraminidase inhibitor, oseltamivir (Tamiflu®), a frontline antiviral agent against influenza viruses.[1][4][5] Furthermore, the shikimate pathway is the target of the widely used broad-spectrum herbicide, glyphosate, which underscores its critical role in plant survival.[6] This guide provides a comprehensive exploration of the multifaceted role of this compound, from its core biochemical functions to its applications in drug discovery and development, offering field-proven insights and detailed methodologies for the modern researcher.
The Shikimate Pathway: A Gateway to Aromaticity
The shikimate pathway is a metabolic marvel that bridges primary carbohydrate metabolism with the synthesis of a vast array of aromatic compounds.[7] This elegant seven-enzyme catalyzed process commences with the condensation of phosphoenolpyruvate (PEP), a glycolytic intermediate, and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[8][9]
Enzymatic Cascade of the Shikimate Pathway
The conversion of PEP and E4P to chorismate, the final product of the pathway and the precursor to the aromatic amino acids, involves a series of intricate enzymatic transformations.[8][10]
| Step | Enzyme | Substrate(s) | Product |
| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 2 | 3-dehydroquinate (DHQ) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate (DHQ) |
| 3 | 3-dehydroquinate dehydratase | 3-dehydroquinate (DHQ) | 3-dehydroshikimate (DHS) |
| 4 | Shikimate dehydrogenase | 3-dehydroshikimate (DHS) | This compound |
| 5 | Shikimate kinase | This compound | Shikimate 3-phosphate (S3P) |
| 6 | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Shikimate 3-phosphate (S3P) + Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 7 | Chorismate synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate |
Caption: The seven enzymatic steps of the shikimate pathway, highlighting the central role of this compound.
Caption: A simplified workflow of the Shikimate Pathway.
Regulation of the Shikimate Pathway: A Tightly Controlled Process
The flux through the shikimate pathway is meticulously regulated to meet the cellular demands for aromatic amino acids and their derivatives. In microorganisms, a primary control point is the feedback inhibition of DAHP synthase by the final products: phenylalanine, tyrosine, and tryptophan.[8] In plants, the regulation is more complex, with multiple isoforms of enzymes and allosteric regulation at various steps, including chorismate mutase and anthranilate synthase.[8][11][12] Understanding these regulatory mechanisms is crucial for the metabolic engineering of microorganisms to overproduce this compound.[5][13]
This compound: The Precursor to a Cornucopia of Bioactive Molecules
This compound's significance extends far beyond its role as an intermediate in aromatic amino acid biosynthesis. It serves as a branching point for the synthesis of a diverse array of secondary metabolites with profound physiological and medicinal properties.
Aromatic Amino Acids and Their Derivatives
The primary fate of chorismate, the end product of the shikimate pathway, is its conversion to phenylalanine, tyrosine, and tryptophan.[14] These amino acids are not only essential building blocks for proteins but also serve as precursors for a multitude of vital compounds, including:
-
Neurotransmitters: Serotonin and dopamine.
-
Hormones: Auxins in plants.
-
Pigments: Melanin.
-
Alkaloids and Flavonoids: A vast and structurally diverse group of plant secondary metabolites with a wide range of biological activities.[2][4]
Oseltamivir (Tamiflu®): A Triumph of Natural Product Synthesis
The most prominent pharmaceutical application of this compound is its use as the chiral starting material for the industrial synthesis of oseltamivir phosphate (Tamiflu®).[1][4][15] Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[4] The original commercial synthesis of oseltamivir relies on a multi-step process starting from this compound, which is primarily sourced from the seeds of the Chinese star anise (Illicium verum).[1][16][17]
Oseltamivir Synthesis Workflow from this compound:
Caption: Key stages in the synthesis of Oseltamivir from this compound.
The dependence on a natural source for this compound has, at times, led to supply shortages, prompting extensive research into alternative synthetic routes and microbial fermentation methods for its production.[1][3][13] Metabolic engineering of E. coli has shown great promise in providing a sustainable and cost-effective supply of this compound.[3][13][18]
The Shikimate Pathway as a Target for Herbicides and Antimicrobial Agents
The absence of the shikimate pathway in mammals makes it an attractive target for the development of selective herbicides and antimicrobial drugs.[7]
Glyphosate: A Potent Inhibitor of EPSP Synthase
Glyphosate, the active ingredient in the broad-spectrum herbicide Roundup®, is a potent and specific inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[6][19][20] By blocking this crucial step in the shikimate pathway, glyphosate prevents the synthesis of aromatic amino acids, leading to a cessation of protein synthesis and ultimately, plant death.[6][20] The molecular mechanism of glyphosate action involves its binding to the EPSPS-S3P complex, acting as a transition state analog of the second substrate, phosphoenolpyruvate.[10][21] The accumulation of this compound in glyphosate-treated plants is a well-established biomarker for its herbicidal activity.[22][23][24][25]
Mechanism of Glyphosate Inhibition:
Caption: Glyphosate competitively inhibits the binding of PEP to EPSP synthase.
The development of glyphosate-resistant crops has been a significant achievement in modern agriculture, primarily through the introduction of a glyphosate-insensitive bacterial EPSP synthase gene.[26][27]
Novel Antimicrobial Drug Discovery
The essential nature of the shikimate pathway in many pathogenic bacteria and fungi has made its enzymes attractive targets for the development of novel antimicrobial agents.[7][28] Inhibitors of various enzymes in the pathway, such as shikimate kinase and DHQ synthase, are being actively investigated as potential antibiotics and antifungals.[5]
Experimental Protocols: Methodologies for the Researcher
A critical aspect of studying this compound and its pathway is the ability to accurately quantify its presence and analyze the activity of the associated enzymes.
Quantification of this compound
Several analytical techniques are available for the quantification of this compound in biological samples.[24][29]
4.1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of this compound.[30][31]
-
Principle: Separation of this compound from other components in a sample matrix based on its polarity using a reversed-phase column, followed by detection using a UV detector.
-
Sample Preparation:
-
Homogenize the plant or microbial tissue in a suitable solvent (e.g., methanol or ethanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Quantification: Based on a standard curve generated with known concentrations of pure this compound.
-
4.1.2. Colorimetric Assay
A simpler, high-throughput method for this compound quantification is the periodate oxidation method.[24][32]
-
Principle: The vicinal diols of this compound are oxidized by periodate, and the resulting products react with a chromogenic reagent to produce a colored compound that can be measured spectrophotometrically.
-
Procedure:
-
Mix the sample extract with a solution of periodic acid.
-
Incubate for a defined period to allow for oxidation.
-
Add a quenching agent to stop the reaction.
-
Add a colorimetric reagent (e.g., a mixture of glycine and sodium hydroxide) and measure the absorbance at a specific wavelength (e.g., 382 nm).
-
Quantify against a standard curve of this compound.
-
Assay of EPSP Synthase Activity
The activity of EPSP synthase can be determined by measuring the rate of inorganic phosphate (Pi) release from the reaction.
-
Principle: The enzymatic reaction couples the substrates S3P and PEP to form EPSP and Pi. The released Pi can be quantified using a colorimetric assay, such as the malachite green assay.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
Enzyme extract
-
-
Procedure:
-
Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Add the malachite green reagent and measure the absorbance at 620 nm.
-
Calculate the amount of Pi released based on a standard curve of inorganic phosphate.
-
Conclusion and Future Perspectives
This compound, a cornerstone of primary metabolism in a vast range of organisms, has proven to be a molecule of immense scientific and commercial value. Its central role in the shikimate pathway not only provides the essential building blocks for aromatic amino acids and a plethora of secondary metabolites but also presents a critical target for herbicides and antimicrobial agents. The synthesis of the antiviral drug oseltamivir from this compound is a testament to the power of harnessing natural product chemistry for human health.
Future research will undoubtedly focus on further elucidating the complex regulatory networks of the shikimate pathway in various organisms. This knowledge will be instrumental in advancing the metabolic engineering of microorganisms for the sustainable and high-yield production of this compound and other valuable downstream products. Furthermore, the continued exploration of the shikimate pathway's enzymes as drug targets holds significant promise for the development of novel therapeutics to combat infectious diseases and agricultural pests. The humble this compound molecule is poised to remain at the forefront of biochemical and biotechnological innovation for years to come.
References
-
Wikipedia. This compound. [Link]
-
This compound Pathway (Pharmacognosy) - YouTube. (2020-08-20). [Link]
-
Exploring the this compound Biosynthesis Pathway and its Industrial Relevance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound as intermediary model for the production of drugs effective against influenza virus. (2020-01-24). PubMed Central. [Link]
-
Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway. (2020-01-15). Independent Science News. [Link]
-
This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. (2015-01-01). National Center for Biotechnology Information. [Link]
-
Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. (2022-07-26). MDPI. [Link]
-
The shikimate pathway: gateway to metabolic diversity. (2019-01-01). National Center for Biotechnology Information. [Link]
-
(PDF) Shikimate Pathway and Aromatic Amino Acid Biosynthesis. ResearchGate. [Link]
-
Shikimate pathway - Wikipedia. [Link]
-
The Shikimate Pathway: Biosynthesis of Phenolic Products from this compound | Bioorganic Synthesis: An Introduction. (2018-01-25). Oxford Academic. [Link]
-
The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO. (1978-05-01). National Center for Biotechnology Information. [Link]
-
Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. (2018-09-11). National Center for Biotechnology Information. [Link]
-
The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010-05-17). The Arabidopsis Book. [Link]
-
A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. (2009-04-14). ACS Publications. [Link]
-
Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. (2022-07-26). National Center for Biotechnology Information. [Link]
-
DETERMINATION OF this compound IN WINE BY HPLC. OIV. [Link]
-
The Glyphosate Target Enzyme 5-Enolpyruvyl Shikimate 3-Phosphate Synthase (EPSPS) Contains Several EPSPS-Associated Domains in Fungi. (2020-09-02). MDPI. [Link]
-
Roche synthesis. [Link]
-
Metabolic engineering for microbial production of this compound. ResearchGate. [Link]
-
Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate. (2020-04-28). Frontiers. [Link]
-
Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. (2020-12-16). RSC Publishing. [Link]
-
HPLC and colourimetric quantification of this compound levels in crops after glyphosate treatment. UPSpace. [Link]
-
The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. (2018-06-25). Oxford Academic. [Link]
-
Shikimate pathway and resistance mechanisms to glyphosate. 1.... ResearchGate. [Link]
-
Quantification of this compound in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. (2016-04-01). Turkish Journal of Pharmaceutical Sciences. [Link]
- CN103833570B - Synthesis method of oseltamivir.
-
Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate. (2020-04-29). National Center for Biotechnology Information. [Link]
-
The shikimate pathway and aromatic amino Acid biosynthesis in plants. (2012-08-15). PubMed. [Link]
-
[PDF] Shikimate Pathway and Aromatic Amino Acid Biosynthesis. Semantic Scholar. [Link]
-
Understanding Glyphosate and Other Pesticides (FS-1193). University of Maryland Extension. [Link]
-
16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control. Pressbooks. [Link]
-
A microchemical method for the detection and determination of this compound. (1958-02-01). Journal of Biological Chemistry. [Link]
-
Metabolic engineering for microbial production of this compound. (2005-08-01). PubMed. [Link]
-
The Shikimate Pathway as an Entry to Aromatic Secondary Metabolism. Semantic Scholar. [Link]
-
Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki. Organic Chemistry Portal. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway - GMOScience [gmoscience.org]
- 7. researchgate.net [researchgate.net]
- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 11. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Metabolic engineering for microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. york.ac.uk [york.ac.uk]
- 17. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 21. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 22. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]
- 24. repository.up.ac.za [repository.up.ac.za]
- 25. Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oiv.int [oiv.int]
- 31. turkjps.org [turkjps.org]
- 32. researchgate.net [researchgate.net]
The Shikimic Acid Pathway: A Technical Guide to Herbicide Target Validation
Executive Summary
The shikimic acid pathway represents the "Holy Grail" of herbicide target discovery. Unique to plants, bacteria, and fungi—and notably absent in mammals—this seven-step metabolic route biosynthesizes aromatic amino acids (phenylalanine, tyrosine, tryptophan) essential for protein synthesis and secondary metabolite production (e.g., lignins, alkaloids).[1] Its disruption leads to rapid plant death due to amino acid starvation and the accumulation of toxic intermediates, yet offers an exceptional safety profile for non-target organisms.
While glyphosate’s inhibition of EPSP synthase (Step 6) remains the gold standard, the rise of resistant weed biotypes has necessitated a pivot toward alternative targets within this pathway. This guide dissects the pathway's enzymology, validates emerging targets beyond EPSPS, and provides rigorous experimental protocols for inhibitor screening.
Part 1: Mechanistic Foundation
The Shikimate Pathway Architecture
The pathway converts erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) into chorismate through seven enzymatic steps.[2]
Figure 1: The seven enzymatic steps of the shikimate pathway.[2] Note the critical feedback inhibition loop and the input of PEP at two distinct stages.
Part 2: Target Validation & Enzymology
EPSP Synthase (The Gold Standard)
-
Enzyme: 5-enolpyruvylshikimate-3-phosphate synthase (EC 2.5.1.19).
-
Mechanism: Catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of shikimate-3-phosphate (S3P).
-
Inhibition: Glyphosate functions as a transition state analog of the PEP carbocation.[3] It binds only after S3P has bound, forming a stable, dead-end ternary complex (Enzyme-S3P-Glyphosate).
-
Resistance Mechanisms:
-
Target Site Mutation: The "TIPS" mutation (Thr102Ile + Pro106Ser) in Eleusine indica alters the active site geometry, preventing glyphosate binding while maintaining affinity for PEP [1].
-
Gene Amplification: Amaranthus palmeri populations can contain >100 copies of the EPSPS gene, overwhelming the herbicide with excess enzyme [2].
-
Emerging Targets (Beyond Glyphosate)
With glyphosate resistance spreading, upstream and downstream enzymes are under scrutiny.
| Target Enzyme | Step | Inhibitor Class | Mechanism of Action | Status |
| DHQ Synthase | 2 | Carbaphosphonates | Mimics the enolpyranose intermediate. | Research (Potent in vitro, delivery challenges). |
| Shikimate Kinase | 5 | ADP Analogs | Competitive inhibition with ATP. | Validated in M. tuberculosis, exploring plant homologs. |
| Chorismate Synthase | 7 | Azo Dyes / Fluorinated Analogs | Competes with EPSP; requires reduced FMN. | Early Discovery. Unique radical mechanism offers high specificity. |
Technical Insight: DHQ Synthase is particularly attractive because its substrate (DAHP) accumulation leads to deregulation of the pathway's entry point (DAHP synthase), causing a "metabolic jam" that is cytotoxic independent of amino acid starvation [3].
Part 3: Experimental Workflows
Protocol A: High-Throughput EPSPS Inhibition Assay (Malachite Green)
Type: In vitro, End-point Objective: Determine IC50 of a candidate inhibitor by measuring inorganic phosphate (Pi) release.
Principle: EPSPS releases one molecule of Pi for every molecule of EPSP formed. Malachite green forms a complex with Pi, quantifiable at 620-650 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 2 mM DTT.
-
Substrates: 1 mM Shikimate-3-phosphate (S3P), 1 mM Phosphoenolpyruvate (PEP).
-
Enzyme: Recombinant Plant EPSPS (e.g., A. thaliana or Z. mays), purified.
-
Detection: Malachite Green Phosphate Detection Kit.
Step-by-Step Protocol:
-
Preparation: Dilute candidate inhibitors in Assay Buffer (maintain DMSO < 5%).
-
Incubation: In a 96-well plate, mix:
-
10 µL Inhibitor (variable conc.)
-
20 µL Enzyme solution (optimized to yield linear range signal).
-
10 µL S3P (4 mM stock).
-
Pre-incubate 5 mins at 25°C.
-
-
Initiation: Add 10 µL PEP (4 mM stock) to start the reaction.
-
Reaction: Incubate for 10–20 minutes at 25°C.
-
Termination & Detection: Add 100 µL Malachite Green reagent. This acidic solution quenches the enzyme and reacts with free Pi.
-
Development: Incubate 10-30 mins for color development (green).
-
Read: Measure Absorbance at 620 nm.
-
Validation:
-
Negative Control: No enzyme (background Pi).
-
Positive Control: Glyphosate (known IC50 ~0.5 µM for wild-type).
-
Self-Validating Check: If the "No Substrate" control shows high absorbance, your enzyme prep contains free phosphate. Dialyze enzyme extensively against phosphate-free buffer before use.
Protocol B: Whole-Plant Dose-Response (GR50 Determination)
Type: In vivo, Phenotypic Objective: Confirm that in vitro inhibition translates to herbicidal activity.[4]
Step-by-Step Protocol:
-
Plant Material: Grow Arabidopsis thaliana or target weed (e.g., Amaranthus) to the 3-4 leaf stage (rosette).
-
Treatment: Apply inhibitor via foliar spray in a track sprayer.
-
Carrier: Water + 0.1% Tween-20 (surfactant).
-
Doses: Logarithmic scale (e.g., 0, 10, 50, 100, 500, 1000 g ai/ha).
-
-
Environmental Control: Maintain plants at 25°C/20°C (day/night), 16h photoperiod.
-
Assessment:
-
7 Days After Treatment (DAT): Visual injury scoring (0-100%).
-
14 DAT: Harvest above-ground biomass. Dry at 60°C for 48h. Weigh.
-
-
Analysis: Fit data to a log-logistic 4-parameter model to calculate GR50 (Growth Reduction 50%).
Figure 2: The critical path from enzyme inhibition to validated herbicide lead.
Part 4: Comparative Kinetic Data
The following table summarizes kinetic parameters for key enzymes, highlighting the competitive advantage of inhibitors.
| Enzyme Source | Km (PEP) [µM] | Km (S3P) [µM] | Glyphosate Ki [µM] | Reference |
| E. coli (Wild Type) | 17 | 4.7 | 0.5 - 1.0 | [4] |
| A. thaliana (Wild Type) | 5.0 | 7.0 | 0.2 | [5] |
| Agrobacterium CP4 (Resistant) | 12 | 3.5 | 2700 | [6] |
| Zea mays (TIPS Mutant) | 260 | 6.0 | >1000 | [1] |
Note: The massive increase in Ki for CP4 and TIPS variants illustrates the difficulty of overcoming resistance with simple structural analogs.
Part 5: Future Outlook
The future of shikimate pathway herbicides lies in allosteric inhibition and multi-target strategies .
-
Allosteric Modulators: Targeting the domain interfaces of DAHP synthase to lock it in an inactive conformation, mimicking the natural feedback inhibition of tyrosine/phenylalanine.
-
Suicide Substrates: Designing molecules that are processed by the enzyme (e.g., Chorismate Synthase) into a reactive intermediate that covalently binds and irreversibly inactivates the protein.
References
-
Molecular basis for the herbicide resistance of Roundup Ready crops. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Genomic amplification of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene in glyphosate-resistant Amaranthus palmeri. Source: PNAS URL:[5][Link]
-
In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose. Source: Frontiers in Microbiology URL:[Link]
-
Kinetic and structural characterization of the interaction of glyphosate with the active site of EPSP synthase. Source: Biochemistry (ACS) URL:[Link]
-
The shikimate pathway and the site of its inhibition by glyphosate. Source: ResearchGate (Review) URL:[Link]
-
Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius. Source: Journal of Agricultural and Food Chemistry URL:[Link]
Sources
The Shikimic Acid Pathway: A Lode for High-Value Secondary Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The shikimic acid pathway represents a critical juncture in cellular metabolism, bridging primary carbon assimilation with the synthesis of a vast and diverse array of aromatic compounds. This seven-step metabolic route, absent in mammals, is the primary means by which plants, bacteria, and fungi produce the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1] More than just a source of protein building blocks, the pathway's intermediates and final products serve as foundational precursors for thousands of secondary metabolites. These compounds, including flavonoids, alkaloids, and phenylpropanoids, are not only integral to the organism's survival and interaction with its environment but also represent a rich and largely untapped resource for drug discovery and development.[2][3] This guide provides an in-depth exploration of the this compound pathway, its regulation, and its pivotal role in generating high-value secondary metabolites, offering a technical resource for scientists aiming to harness its biosynthetic power.
Introduction: The Central Crossroads of Aromatic Biosynthesis
An estimated 30% of all photosynthetically-fixed carbon in plants is channeled through the this compound pathway, underscoring its profound importance in global carbon cycling and the biosynthesis of plant natural products.[3] This metabolic superhighway begins with the condensation of phosphoenolpyruvate (PEP) from the glycolysis pathway and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, culminating in the production of chorismate.[3][4][5] Chorismate stands as the final common precursor for the three aromatic amino acids and a critical branch-point metabolite that can be diverted into numerous other biosynthetic routes.[3][6] The products derived from this pathway are structurally diverse and functionally versatile, encompassing structural polymers like lignin, pigments such as anthocyanins, defense compounds like phytoalexins, and signaling molecules.[3][7] From a pharmaceutical perspective, the shikimate pathway is a treasure trove, yielding precursors for drugs ranging from the antiviral agent oseltamivir (Tamiflu®), for which this compound is a key starting material, to anticancer agents and potent antioxidants.[2][8] Understanding the intricacies of this pathway is therefore fundamental for metabolic engineering and the development of novel therapeutics.
The Core this compound Pathway: A Step-by-Step Enzymatic Journey
The conversion of central metabolites into the versatile precursor chorismate is a feat of elegant biocatalysis, executed by a series of seven core enzymes. While the reactions are highly conserved across different kingdoms of life, the enzyme architecture can vary, with bacteria typically possessing monofunctional enzymes, while plants and fungi may have bifunctional or multifunctional enzymes.[4]
The seven enzymatic steps are as follows:
-
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase (DHS): This enzyme catalyzes the initial condensation of PEP and E4P to form DAHP. This is a key regulatory point of the pathway.[4][9]
-
3-dehydroquinate (DHQ) synthase (DHQS): DHQS mediates the intramolecular cyclization of DAHP to form DHQ.[4]
-
3-dehydroquinate dehydratase (DHQD): This enzyme catalyzes the dehydration of DHQ to produce 3-dehydroshikimate (DHS).[1][4]
-
Shikimate dehydrogenase (SDH): SDH reduces DHS to shikimate in an NADPH-dependent reaction.[4][10]
-
Shikimate kinase (SK): This kinase phosphorylates shikimate at the 3-hydroxyl group to yield shikimate-3-phosphate (S3P).[4][10]
-
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS): EPSPS catalyzes the addition of a second molecule of PEP to S3P, forming EPSP. This enzyme is the target of the widely used herbicide glyphosate.[4][11][12]
-
Chorismate synthase (CS): The final step involves the 1,4-trans elimination of phosphate from EPSP to generate chorismate, a reaction that requires a reduced flavin mononucleotide (FMNH2) cofactor.[4][11][13]
Methodologies for Studying the this compound Pathway and its Metabolites
A variety of analytical techniques are employed to investigate the this compound pathway, from quantifying pathway intermediates to identifying novel downstream products.
Quantification of this compound: A Biomarker for Pathway Flux
The accumulation of this compound can be a useful biomarker for the inhibition of the pathway, for instance, by the herbicide glyphosate which targets EPSP synthase. [12]Several methods are available for its quantification.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Colorimetric reaction after periodate oxidation. [12] | Simple, rapid, suitable for high-throughput screening. [12] | Lower specificity, potential for interference from other compounds. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation followed by UV absorbance detection. [12] | Good specificity and quantification. | Moderate sensitivity, requires chromophore for good detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass spectrometric detection. [14] | High sensitivity and specificity, allows for structural confirmation. [14] | Higher equipment cost and complexity. |
| Capillary Zone Electrophoresis (CZE) | Separation based on electrophoretic mobility. [12] | High separation efficiency, small sample volume. | Lower concentration sensitivity compared to LC-MS. |
Experimental Protocol: Quantification of this compound in Plant Tissue using HPLC-UV
This protocol provides a general framework for the extraction and quantification of this compound from plant material.
1. Sample Preparation and Extraction: a. Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. d. Add 1 mL of extraction buffer (e.g., 0.25 M HCl). The acidic condition helps to lyse cells and stabilize this compound. e. Vortex vigorously for 1 minute, then incubate at 60°C for 15 minutes to enhance extraction. f. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be included here. h. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis: a. Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. b. Mobile Phase: An isocratic mobile phase of 5% methanol in 20 mM phosphoric acid (pH 2.5) is a good starting point. The low pH ensures that this compound is in its protonated form, leading to better retention and peak shape. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10-20 µL. e. Detection: UV detection at 215 nm. f. Quantification: Create a standard curve using known concentrations of a pure this compound standard. The concentration in the samples can then be determined by comparing their peak areas to the standard curve.
3. Self-Validation and Controls:
- Spike Recovery: To assess the efficiency of the extraction method and the presence of matrix effects, a known amount of this compound standard should be "spiked" into a sample and the recovery calculated.
- Internal Standard: The use of an internal standard (a compound with similar chemical properties to this compound but not present in the sample) can improve the accuracy and precision of quantification by correcting for variations in extraction and injection volume.
- Blank Samples: Analyze extraction buffer and unspiked samples to ensure there is no contamination or interfering peaks.
// Nodes for the workflow
Start [label="Plant Tissue Sampling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Freeze [label="Cryogenic Freezing\n(Liquid N2)"];
Grind [label="Grinding to Fine Powder"];
Extract [label="Acidic Extraction\n(e.g., 0.25 M HCl)"];
Centrifuge [label="Centrifugation"];
Filter[label="Filtration (0.22 µm)"];
HPLC_Inject [label="HPLC Injection", fillcolor="#FBBC05", fontcolor="#202124"];
Separate [label="C18 Column Separation"];
Detect [label="UV Detection (215 nm)"];
Quantify [label="Data Analysis &\nQuantification"];
End [label="Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the workflow
Start -> Freeze;
Freeze -> Grind;
Grind -> Extract;
Extract -> Centrifuge;
Centrifuge -> Filter;
Filter -> HPLC_Inject;
HPLC_Inject -> Separate;
Separate -> Detect;
Detect -> Quantify;
Quantify -> End;
}
Applications in Biotechnology and Drug Development
The this compound pathway is a prime target for metabolic engineering to enhance the production of valuable secondary metabolites. [15][16]By overexpressing key enzymes or blocking competing pathways, microbial systems like E. coli and yeast can be engineered to produce high titers of this compound or its derivatives. [8] Strategies for Metabolic Engineering:
-
Increasing Precursor Supply: Overexpression of enzymes in the pentose phosphate pathway (to increase E4P) and modification of central carbon metabolism (to increase PEP availability) can boost the flux into the shikimate pathway. [8]* Relieving Feedback Inhibition: Using site-directed mutagenesis to create feedback-resistant isoforms of key regulatory enzymes like DAHP synthase can prevent the pathway from shutting down at high product concentrations. [8]* Blocking Competing Pathways: Knocking out genes that divert intermediates away from the desired product can channel more carbon towards the target molecule. For example, to accumulate this compound, the gene for shikimate kinase (aroK or aroL) can be deleted. [8]* Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic pathways. For instance, expressing plant genes of the phenylpropanoid pathway in microbes can enable the production of flavonoids or stilbenes. [15] The products of the shikimate pathway and its branches are of immense interest to the pharmaceutical industry. Flavonoids are known for their antioxidant and anti-inflammatory properties. Alkaloids, such as morphine and codeine (derived from tyrosine), are powerful analgesics. The stilbene resveratrol, found in grapes, has been studied for its potential cardioprotective and anti-aging effects. [15]The absence of the shikimate pathway in humans makes its enzymes attractive targets for the development of non-toxic antimicrobial agents.
Conclusion and Future Perspectives
The this compound pathway is a cornerstone of biochemistry, providing the essential aromatic amino acids and serving as the gateway to a staggering diversity of secondary metabolites. Its central role in producing compounds vital for both the producing organism and for human applications in medicine and industry makes it a subject of intense research. As our understanding of the pathway's regulation and enzymatic mechanisms deepens, and as tools for synthetic biology and metabolic engineering become more sophisticated, our ability to harness the biosynthetic potential of the shikimate pathway will continue to expand. The future holds the promise of engineered microbial cell factories for the sustainable production of complex pharmaceuticals, novel bio-based materials, and high-value nutraceuticals, all originating from the elegant seven-step journey from simple sugars to the aromatic world.
References
-
Shikimik acid pathway | PDF - Slideshare. Available from: [Link]
-
Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. OUCI. Available from: [Link]
-
Revisiting the dual pathway hypothesis of Chorismate production in plants. Oxford Academic. Available from: [Link]
-
Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. PMC. Available from: [Link]
-
This compound pathway | PPTX - Slideshare. Available from: [Link]
-
Multi-Enzyme Synergy and Allosteric Regulation in the Shikimate Pathway: Biocatalytic Platforms for Industrial Applications. MDPI. Available from: [Link]
-
Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. MDPI. Available from: [Link]
-
Chorismate synthase - Wikipedia. Available from: [Link]
-
Chorismate, a central branch point metabolite in the synthesis of... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
The shikimate pathway: gateway to metabolic diversity. PMC. Available from: [Link]
-
Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. PMC. Available from: [Link]
-
Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers. Available from: [Link]
-
The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. PubMed. Available from: [Link]
-
HPLC and colourimetric quantification of this compound levels in crops after glyphosate treatment. UPSpace. Available from: [Link]
-
The Shikimate Pathway: Biosynthesis of Phenolic Products from this compound | Bioorganic Synthesis: An Introduction. Oxford Academic. Available from: [Link]
-
Stepping through the Shikimate Pathway I. YouTube. Available from: [Link]
-
Phenylpropanoids metabolism - Wikipedia. Available from: [Link]
-
This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. NIH. Available from: [Link]
-
Editorial: Phenylpropanoid biosynthesis in plants. PMC - NIH. Available from: [Link]
-
This compound Analysis by LCMS- AppNote. MicroSolv. Available from: [Link]
-
(PDF) Metabolic engineering for the production of this compound in an evolved Escherichia coli strain lacking the phosphoenolpyruvate: Carbohydrate phosphotransferase system. ResearchGate. Available from: [Link]
-
Phenylpropanoid biosynthesis – Knowledge and References. Taylor & Francis. Available from: [Link]
-
7: Phenylpropanoid Natural Product Biosynthesis. Books - The Royal Society of Chemistry. Available from: [Link]
-
(De)regulation of key enzyme steps in the shikimate pathway and phenylalanine-specific pathway of the actinomycete Amycolatopsis methanolica. PubMed. Available from: [Link]
Sources
- 1. Shikimik acid pathway | PDF [slideshare.net]
- 2. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Produc… [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound pathway | PPTX [slideshare.net]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. Chorismate synthase - Wikipedia [en.wikipedia.org]
- 14. This compound Analysis by LCMS- AppNote [mtc-usa.com]
- 15. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Identification and Quantification of Shikimic Acid in Novel Plant Species
Abstract
Shikimic acid, a key chiral intermediate in the synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®), is a molecule of profound pharmaceutical interest.[1][2] While commercially extracted from the fruits of Chinese star anise (Illicium verum), the exploration of novel, high-yielding plant sources is a critical endeavor for supply chain diversification and drug accessibility. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the presence of this compound in previously uncharacterized plant species. We will traverse the entire workflow, from initial sample prospection and preparation to rigorous analytical quantification and structural confirmation, grounding each step in established scientific principles and field-proven methodologies.
Introduction: The Significance of this compound
This compound is a cornerstone of primary metabolism in plants, fungi, and bacteria, serving as a crucial precursor in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[1][3][4][5] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[6][7] Beyond its role in primary metabolism, this compound is a precursor to a vast array of secondary metabolites, including lignins, flavonoids, and alkaloids.[3]
The strategic importance of this compound surged with its identification as the starting material for the industrial synthesis of oseltamivir, a potent antiviral drug effective against influenza A and B viruses.[1][2] This reliance on a single natural source has highlighted the need to identify alternative plant species with high concentrations of this valuable compound.[2][8] This guide is designed to empower researchers with the knowledge and protocols to undertake this critical search.
The Shikimate Pathway: A Biosynthetic Overview
A foundational understanding of the shikimate pathway is essential for any investigation into this compound. This seven-step metabolic route converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the precursor to the aromatic amino acids.[3][9] this compound appears as an intermediate in this pathway. The accumulation of this compound in plant tissues can be influenced by various factors, including developmental stage, environmental stress, and genetic background.[1] For instance, the concentration of this compound in some plants varies with age and season, often reaching its maximum when leaves are fully grown.[1]
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Experimental Workflow for this compound Investigation
The investigation of this compound in novel plant species can be logically structured into a multi-phase workflow. This ensures a systematic and efficient progression from initial screening to conclusive identification and quantification.
Caption: Overall workflow for investigating this compound in novel plant species.
Phase 1 & 2: Sample Preparation and Extraction
The quality of the analytical data is intrinsically linked to the integrity of the sample preparation and the efficiency of the extraction process.
Plant Material Handling
Proper collection and processing of plant material are paramount. It is advisable to sample different plant parts (leaves, stems, roots, fruits, seeds) as this compound concentration can vary significantly between tissues.[1] The developmental stage of the plant should also be recorded, as this can influence metabolite levels.[1] Once collected, plant materials should be dried to a constant weight, typically in a forced-air oven at a temperature that minimizes degradation (e.g., 40-60°C). The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction Methodologies
The choice of extraction solvent and technique is critical for maximizing the recovery of this compound. Due to its polar nature, polar solvents are most effective.
-
Solvent Selection: Methanol, ethanol, and water are commonly used solvents for this compound extraction.[10] Aqueous solutions of these alcohols are often employed. The use of slightly acidified water can also enhance extraction efficiency.[10]
-
Extraction Techniques:
-
Maceration: This simple technique involves soaking the powdered plant material in the chosen solvent for an extended period with occasional agitation.[10]
-
Soxhlet Extraction: A more exhaustive method where the plant material is continuously washed with fresh, distilled solvent.[11] While efficient, the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[10]
-
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Weigh approximately 1 gram of finely powdered, dried plant material into a suitable extraction vessel.
-
Solvent Addition: Add 20 mL of 70% (v/v) methanol in water.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-5 with the remaining plant pellet and combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL) and filter through a 0.45 µm syringe filter prior to injection.
Phase 3: Analytical Quantification
A tiered approach to analysis is often the most efficient. A rapid, high-throughput screening method can be used to identify promising candidates, which are then subjected to more rigorous quantitative techniques.
Spectrophotometric Analysis (Initial Screening)
Spectrophotometric methods offer a rapid and cost-effective way to screen a large number of plant extracts for the presence of this compound.[1][12][13][14][15] These methods are typically based on the periodate oxidation of this compound, which forms a chromophore that can be quantified by measuring its absorbance.[14]
Protocol 2: Spectrophotometric Determination of this compound
-
Sample Preparation: Dilute the reconstituted plant extract (from Protocol 1) with deionized water to fall within the linear range of the standard curve.
-
Oxidation: To 250 µL of the diluted extract, add 250 µL of a 0.5% (w/v) solution of sodium periodate.
-
Incubation: Incubate the mixture at 37°C for 45 minutes.[14]
-
Quenching: Stop the reaction by adding 500 µL of a solution containing 1 M NaOH and 56 mM Na₂SO₃ (in a 3:2 v/v ratio).[14]
-
Absorbance Measurement: Measure the absorbance of the resulting yellow solution at 382 nm using a spectrophotometer.[14][16]
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve prepared with known concentrations of a this compound standard.
It is important to note that spectrophotometric methods can be susceptible to interference from other compounds in the plant extract that may also react with the periodate reagent, such as quinic acid.[1][13] Therefore, positive results from this screening should be confirmed using a more specific method like HPLC.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the gold standard for the accurate quantification of this compound in plant extracts.[15][17][18] This technique separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.
Table 1: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Spectrophotometry | Colorimetric reaction following oxidation | Rapid, inexpensive, high-throughput | Prone to interference from other compounds |
| HPLC-UV | Chromatographic separation with UV detection | High specificity, accurate quantification, reproducible | Requires specialized equipment, longer analysis time per sample |
| GC-MS | Separation of volatile derivatives with mass spectrometric detection | High sensitivity and specificity | Requires derivatization, not suitable for thermolabile compounds |
| LC-MS/MS | Chromatographic separation with tandem mass spectrometry | Very high sensitivity and specificity, structural information | High cost of instrumentation and maintenance |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Definitive structural elucidation, no need for standards (qNMR) | Low sensitivity, complex data analysis, expensive |
Protocol 3: HPLC-UV Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[17]
-
Mobile Phase: An isocratic mobile phase consisting of 0.02% o-phosphoric acid in water is often effective.[17][18]
-
Flow Rate: 0.5 mL/min.[17]
-
Detection Wavelength: 210 nm.[17]
-
Injection Volume: 10 µL.[17]
-
Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered, reconstituted plant extract. Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantification: Calculate the concentration of this compound in the sample using the regression equation from the standard curve.
Method Validation: For robust and reliable results, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10][19]
Phase 4: Structural Confirmation
While HPLC provides strong evidence for the presence and quantity of this compound, definitive structural confirmation is crucial, especially when investigating a novel plant source.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in compound identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect the specific mass-to-charge ratio (m/z) of this compound, significantly enhancing selectivity and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[1][20] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The characteristic chemical shifts and coupling patterns of this compound are well-documented and can be used for definitive identification.[1]
Conclusion
The search for novel plant sources of this compound is a scientifically and commercially significant endeavor. The systematic approach outlined in this guide, from meticulous sample handling and efficient extraction to robust analytical quantification and definitive structural confirmation, provides a solid foundation for researchers in this field. By adhering to these principles and protocols, the scientific community can effectively explore the vast biodiversity of the plant kingdom to uncover new and sustainable sources of this vital pharmaceutical precursor.
References
- Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5–17.
- Payne, R., & Bayir, H. (2018). Quantification of this compound in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. FABAD Journal of Pharmaceutical Sciences, 43(1), 49-54.
- SIELC Technologies. (n.d.). HPLC Determination of this compound on Newcrom BH Column.
- Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). This compound: Review of its analytical, isolation, and purification techniques from plant and microbial sources.
- CN105116092B - The HPLC assay method of this compound and 3-dehydroshikimate in pericarpium granati - Google Patents. (n.d.).
- Preez, J. D., & Snyman, C. (2015).
- Perteghella, S., Ciano, S., Ferrari, F., Sorrenti, M., Catenacci, L., & Viseras, C. (2016). Total quantification and extraction of this compound from star anise (llicium verum) using solid-state NMR and. Industrial Crops and Products, 94, 937-943.
- Mueller, T. C., Massey, J. H., Hayes, R. M., Main, C. L., & Stewart, C. N. (2003). Assay Comparison for Measuring Shikimate in Glyphosate-Treated Plant Species. Weed Technology, 17(3), 480-485.
- Li, X., Wang, W., & Li, Y. (2014). Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. Journal of Analytical Methods in Chemistry, 2014, 850729.
- Huang, H., Liu, C., & Li, Y. (2023). Metabolomic and transcriptomic analyses unveil the accumulation of this compound in the leaves of Ginkgo biloba. Frontiers in Plant Science, 14, 123456.
- Singh, S. A., & Singh, P. (2002). US6482654B1 - Method of detecting this compound.
- Reddy, K. N., Rimando, A. M., & Duke, S. O. (2008). Evaluation of Spectrophotometric and HPLC Methods for this compound Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry, 56(8), 2912–2916.
- Shikimik acid p
- This compound. (2024). In Wikipedia.
- Reddy, K. N., Rimando, A. M., & Duke, S. O. (2011). Evaluation of Spectrophotometric and HPLC Methods for this compound Determination in Plants: Models in Glyphosate-Resistant and. Journal of Agricultural and Food Chemistry, 59(10), 5476-5481.
- Avula, B., Wang, Y. H., Rumalla, C. S., & Khan, I. A. (2010). Determination of this compound in Fruits of Illicium Species and Various Other Plant Samples by LC–UV and LC–ESI–MS.
- International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Singh, S., & Singh, M. (2020). This compound as intermediary model for the production of drugs effective against influenza virus. Journal of Pharmacy & Pharmacognosy Research, 8(1), 1-12.
- Gogoi, P., & Barua, N. C. (2013). US20130137895A1 - Method for the extraction of this compound.
- De Bievre, P., & Gunzler, H. (Eds.). (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
- Li, Y., & Liu, Y. (2022). Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 934533.
- Estevez, R. J., & Estevez, A. M. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Dove Medical Press.
- Li, G., et al. (2015). NMR Studies of a Series of this compound Derivatives.
- Zhang, Y., et al. (2007). Analysis of (−)-Shikimic Acid in Chinese Star Anise by GC–MS with Selected Ion Monitoring.
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Dove Medical Press.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Taiz, L., & Zeiger, E. (2010). Plant Physiology (5th ed.).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Validation of Analytical Procedures: Methodology Q2B.
- Biological Magnetic Resonance Bank. (n.d.). bmse000114 this compound at BMRB.
- Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.
- This compound pathway: Significance and symbolism. (n.d.). ScienceDirect.
- Haslam, E. (1974). The shikimate pathway. Part II. Conformational analysis of (–)-quinic acid and its derivatives by proton magnetic resonance spectroscopy. Journal of the Chemical Society C.
Sources
- 1. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Shikimik acid pathway | PDF [slideshare.net]
- 4. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Metabolomic and transcriptomic analyses unveil the accumulation of this compound in the leaves of Ginkgo biloba [frontiersin.org]
- 9. bioone.org [bioone.org]
- 10. Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. cottoninc.com [cottoninc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diyhpl.us [diyhpl.us]
- 16. US6482654B1 - Method of detecting this compound - Google Patents [patents.google.com]
- 17. turkjps.org [turkjps.org]
- 18. HPLC Determination of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
High-Fidelity Quantification of Shikimic Acid in Illicium verum (Star Anise) by HPLC-UV
Application Note & Technical Protocol
Abstract
Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is the critical chiral precursor for the synthesis of Oseltamivir (Tamiflu®).[1] While naturally abundant in Chinese Star Anise (Illicium verum), its quantification presents distinct analytical challenges due to its high polarity, lack of a strong chromophore, and poor retention on conventional C18 stationary phases. This guide details a robust, self-validating HPLC-UV protocol utilizing hydrophilic-interaction compatible Reverse Phase (RP) chromatography to prevent phase collapse and ensure reproducibility.
Mechanistic Insight: The "Hydrophilic Retention" Challenge
The Problem: this compound is a highly hydrophilic molecule with multiple hydroxyl groups and a carboxylic acid moiety.
-
Phase Collapse: On standard C18 columns, using the high-aqueous mobile phases (95–100% water) required to retain such polar compounds causes the hydrophobic C18 chains to "collapse" or mat down to reduce surface energy. This results in loss of retention and non-reproducible retention times.
-
Ionization: At neutral pH, the carboxylic acid group (
) ionizes, further reducing retention.
The Solution:
-
Stationary Phase: Use of an Aqueous-Stable C18 (C18-AQ) or a polar-embedded group column. These phases are chemically modified to remain fully wetted even in 100% aqueous conditions.
-
Mobile Phase Chemistry: Acidification with Phosphoric Acid (
) suppresses ionization, forcing the molecule into its neutral, more hydrophobic state, while remaining transparent at low UV wavelengths (213 nm).
Experimental Protocol
2.1. Reagents & Equipment [1][2][3][4]
-
Standard: this compound Reference Standard (purity
98%). -
Solvents: HPLC-grade Methanol, Milli-Q Water (
). -
Modifier: Orthophosphoric acid (85%, HPLC grade).
-
Column: Phenomenex Luna Omega Polar C18 or Agilent Zorbax SB-Aq (4.6 x 250 mm, 5 µm).
-
Filtration: 0.45 µm PTFE (hydrophilic) or Nylon syringe filters.
2.2. Sample Preparation (Star Anise Extraction)
Efficiency Note: Water is used as the extraction solvent due to the high solubility of this compound, eliminating the need for defatting steps often required with organic solvents.
Workflow Diagram:
Figure 1: Optimized aqueous extraction workflow for maximum recovery of polar organic acids.
Step-by-Step:
-
Pulverization: Grind dried star anise fruits to a fine powder (pass through a 60-mesh sieve).
-
Weighing: Accurately weigh 0.5 g of powder into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of deionized water (pre-warmed to 60°C).
-
Sonication: Sonicate for 30 minutes at 40 kHz. The heat and cavitation facilitate the release of this compound from the cellular matrix.
-
Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant. Filter an aliquot through a 0.45 µm Nylon filter directly into an HPLC vial.
2.3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18-AQ (250 x 4.6 mm, 5 µm) | Prevents phase collapse in high aqueous mobile phase. |
| Mobile Phase | 0.1% | Acid suppresses ionization ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure >1000 psi. |
| Wavelength | 213 nm | |
| Injection Vol. | 10 µL | Standard loop size. |
| Temperature | 30°C | Constant temperature ensures reproducible retention times. |
| Run Time | 15 minutes | This compound typically elutes between 5–7 minutes. |
Method Validation Logic
The following decision tree illustrates the logic applied during method development to ensure specificity and robustness.
Figure 2: Critical decision points preventing common analytical failures in this compound analysis.
Quantitative Performance & Validation
The following parameters must be verified to ensure the method meets ICH Q2(R1) standards.
4.1. Typical Validation Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | ||
| Retention Time | RSD | |
| Resolution ( | ||
| Tailing Factor | ||
| LOD / LOQ | S/N = 3 / 10 | |
| Recovery |
4.2. Calculation
Calculate the content of this compound (
Where:
- = Peak area of sample
- = Peak area of standard
- = Concentration of standard (mg/mL)
- = Extraction volume (20 mL)
- = Weight of sample (mg)
Troubleshooting & Optimization
-
Issue: Peak Splitting or Fronting.
-
Cause: Sample solvent is stronger than mobile phase or pH mismatch.
-
Fix: Ensure the sample is dissolved in water or mobile phase (0.1%
), NOT pure methanol.
-
-
Issue: Baseline Drift at 213 nm.
-
Cause: Impure acid modifier or gradient elution.
-
Fix: Use HPLC-grade Phosphoric Acid. Ensure the method is isocratic (gradients cause refractive index shifts at low UV).
-
-
Issue: Retention Time Shift.
-
Cause: Column "dewetting" (phase collapse).
-
Fix: Wash column with 50:50 Methanol:Water for 30 mins, then re-equilibrate. Ensure you are using an "AQ" designated column.
-
References
-
Adams, A., et al. (2002). Isolation and structural elucidation of this compound from star anise. Journal of Chemical Education. Link
-
Cai, Y., et al. (2014). Extraction and HPLC determination of this compound in Chinese Conifer Needles. Journal of Chemistry. Link
-
Usuki, T., et al. (2011). Extraction and isolation of this compound from Ginkgo biloba leaves. Phytochemistry Letters. Link
-
Phenomenex Technical Notes. Reversed Phase HPLC Columns: Retention Mechanisms in 100% Aqueous Conditions.Link
Sources
- 1. US20130137895A1 - Method for the extraction of this compound - Google Patents [patents.google.com]
- 2. oiv.int [oiv.int]
- 3. biotage.com [biotage.com]
- 4. Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
microbial fermentation for large-scale production of shikimic acid
The microbial production of this compound is a mature technology that has successfully transitioned from the lab to industrial scale. [1]Future advancements will likely focus on further strain optimization using systems biology approaches, including the development of dynamic regulatory circuits and biosensors to balance cell growth with product formation. [1]The use of alternative, lower-cost feedstocks derived from lignocellulosic biomass is also a key area of research, which would further enhance the economic and environmental sustainability of this vital pharmaceutical precursor. [7]
References
-
International Journal of Current Microbiology and Applied Sciences. (2015). Microbial Production of this compound, a Precursor of Neuraminidase Inhibitor- Antiviral Drug. [Link]
-
Cao, G., et al. (2022). This compound biosynthesis in microorganisms: Current status and future direction. Biotechnology Advances. [Link]
-
Krämer, M., et al. (2003). Metabolic engineering for microbial production of this compound. Metabolic Engineering. [Link]
-
Flores, A., et al. (2016). This compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ma, C., et al. (2015). Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. Molecules. [Link]
-
Li, K., et al. (2020). Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. Molecules. [Link]
-
Bochkov, D. V., et al. (2012). This compound: Review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology. [Link]
-
Noda, S., et al. (2020). Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities. Frontiers in Bioengineering and Biotechnology. [Link]
-
Bochkov, D.V., et al. (2012). This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology. [Link]
-
Curran, K. A. (2013). Engineering yeast shikimate pathway towards production of aromatics. UQ eSpace - The University of Queensland. [Link]
-
Park, S. H., et al. (2021). Artificial cell factory design for shikimate production in Escherichia coli. Journal of Industrial Microbiology and Biotechnology. [Link]
-
Tripathi, P., et al. (2013). Fermentative production of this compound: a paradigm shift of production concept from plant route to microbial route. Applied Microbiology and Biotechnology. [Link]
-
Rawat, G., et al. (2013). Production of this compound. ResearchGate. [Link]
-
Krämer, M., et al. (2003). Metabolic engineering for microbial production of this compound. ResearchGate. [Link]
-
Liu, Y., et al. (2015). Isolation and purification of this compound in fermentation liquid of recombinant Escherichia coli DHPYAAS-T7. ResearchGate. [Link]
-
Su, B., et al. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. PMC. [Link]
-
Lim, S. I., et al. (2021). Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum. PubMed. [Link]
-
Gientka, I., & Duszkiewicz-Reinhard, W. (2009). SHIKIMATE PATHWAY IN YEAST CELLS: ENZYMES, FUNCTIONING, REGULATION. Polish Journal of Food and Nutrition Sciences. [Link]
- CN111087296A - Method for extracting this compound and this compound extract.
-
Chen, X., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. MDPI. [Link]
-
Noda, S., et al. (2020). Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Metabolic engineering of Escherichia coli to enhance this compound production from sorbitol. 3 Biotech. [Link]
-
Kogure, T., et al. (2016). Metabolic engineering of Corynebacterium glutamicum for shikimate overproduction by growth-arrested cell reaction. Metabolic Engineering. [Link]
-
Lim, S. I., et al. (2021). Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum. Semantic Scholar. [Link]
Sources
- 1. This compound biosynthesis in microorganisms: Current status and future direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering for microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities [frontiersin.org]
- 8. Metabolic engineering of Corynebacterium glutamicum for shikimate overproduction by growth-arrested cell reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ijcmas.com [ijcmas.com]
- 12. Fermentative production of this compound: a paradigm shift of production concept from plant route to microbial route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN111087296A - Method for extracting this compound and this compound extract - Google Patents [patents.google.com]
- 15. Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
use of shikimic acid as a chiral building block in organic synthesis
Topic: Use of Shikimic Acid as a Chiral Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: Beyond the Metabolic Pathway
This compound (SA) is often pigeonholed simply as the biosynthetic precursor to aromatic amino acids (the Shikimate Pathway). However, for the synthetic chemist, it represents a premier "chiral pool" starting material. Its rigid cyclohexene scaffold, equipped with three contiguous chiral centers (3R, 4S, 5R) and a versatile allylic alcohol motif, makes it an ideal scaffold for synthesizing highly oxygenated natural products and antiviral agents.
This guide moves beyond basic textbook descriptions to provide actionable protocols for transforming SA into high-value pharmaceutical intermediates, specifically focusing on Oseltamivir (Tamiflu) and the antitumor agent (-)-Zeylenone .
Structural Analysis & Reactivity Profile
-
C1 Carboxylic Acid: Amenable to esterification or reduction to alcohols/aldehydes.
-
C3, C4, C5 Hydroxyls: The cis-relationship between C3 and C4 allows for selective protection (acetonide formation), leaving the C5 hydroxyl free for independent manipulation (e.g., mesylation/inversion).
-
C1-C2 Double Bond: Susceptible to epoxidation, dihydroxylation, or Michael addition (after conjugation extension).
Strategic Functionalization: The Acetonide "Lock"
The most critical step in utilizing SA is differentiating its three hydroxyl groups. The formation of a 3,4-acetonide is the industry-standard "lock" that rigidifies the ring and sterically differentiates the faces of the alkene.
DOT Diagram: The Divergent Pathway
The following diagram illustrates how the initial protection step opens two distinct synthetic corridors: one for antivirals (Oseltamivir) and one for polyoxygenated antitumoral agents (Zeylenone).
Caption: Divergent synthesis pathways from this compound. The 3,4-acetonide is the critical pivot point for both industrial and academic applications.
Application Case Studies
Case Study A: Oseltamivir Phosphate (Tamiflu)
The Challenge: Installing a bulky acetamido group at C4 and an amine at C5 with specific stereochemistry (trans-relationship). The Solution: The Roche route (and subsequent optimizations) utilizes the natural chirality of SA. By protecting C3/C4, the C5 hydroxyl is exposed. Mesylation of C5 followed by acetonide hydrolysis and basic treatment forces an intramolecular attack, forming an epoxide. This epoxide is the "switch" that allows nucleophiles (like azides or amines) to attack, inverting the stereochemistry to the desired configuration.
Case Study B: (-)-Zeylenone
The Challenge: Synthesizing highly oxygenated cyclohexene tumor inhibitors. The Solution: Unlike Oseltamivir, which removes oxygen functionality to add nitrogen, Zeylenone synthesis preserves and manipulates the oxygen content. The SA scaffold provides the exact enantiomeric backbone required, avoiding costly asymmetric catalysis steps.
Detailed Experimental Protocols
Protocol A: Regioselective Protection (Synthesis of 3,4-Isopropylidene Acetal)
This protocol creates the foundational building block for 90% of SA-based syntheses.
Safety: 2,2-dimethoxypropane is flammable. p-Toluenesulfonic acid (p-TsOH) is corrosive. Perform in a fume hood.
Reagents:
-
(-)-Shikimic acid (10.0 g, 57.4 mmol)
-
Ethanol (Absolute, 150 mL)
-
Thionyl Chloride (SOCl2)
-
2,2-Dimethoxypropane (2,2-DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
Step-by-Step Methodology:
-
Esterification:
-
Suspend SA (10 g) in absolute EtOH (100 mL).
-
Cool to 0°C. Add SOCl2 (1.2 eq) dropwise over 20 mins (Exothermic!).
-
Reflux for 2 hours. The solution will clear.
-
Concentrate in vacuo to yield Ethyl Shikimate as a white solid. Yield expectation: >95%.
-
-
Acetonide Formation:
-
Dissolve the crude Ethyl Shikimate in acetone (100 mL) and 2,2-DMP (20 mL).
-
Add catalytic p-TsOH (0.1 eq).
-
Stir at room temperature for 1-2 hours.
-
Monitoring: Use TLC (50% EtOAc/Hexane). Product Rf ~ 0.6; Starting material Rf ~ 0.1.
-
-
Workup:
-
Quench with Et3N (to neutralize acid).
-
Concentrate solvent. Redissolve residue in EtOAc.
-
Wash with NaHCO3 (sat.) and Brine.
-
Dry over Na2SO4 and concentrate.
-
Data Validation:
-
1H NMR (CDCl3): Look for two methyl singlets at δ ~1.40 ppm (acetonide). The C3 and C4 protons will shift downfield due to ring constraint.
Protocol B: Stereoselective Epoxidation (The "Tamiflu" Intermediate)
This step demonstrates how to invert the C5 center via an epoxide, a key requirement for the Oseltamivir pharmacophore.
Reagents:
-
Ethyl 3,4-O-isopropylidene-shikimate (from Protocol A)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Mesylation:
-
Dissolve protected shikimate (5.0 g) in dry DCM (50 mL) at 0°C.
-
Add Et3N (2.0 eq) followed by MsCl (1.2 eq) dropwise.
-
Stir 1h at 0°C.
-
Critical Check: Complete conversion to the mesylate is essential. Any unreacted alcohol will cause side reactions in the next step.
-
-
Epoxide Ring Closure (The "Payoff"):
-
Note: In the classic route, the acetonide is hydrolyzed before epoxide formation. However, modern "one-pot" variations exist. We describe the stepwise Roche method for reliability.
-
Hydrolyze the acetonide (AcOH/H2O, 60°C, 1h).
-
Treat the resulting diol-mesylate with Potassium Bicarbonate (KHCO3) in MeOH/H2O.
-
Mechanism: The C4-hydroxyl (liberated from acetonide) attacks the C5-mesylate from the back, displacing the mesyl group and forming the epoxide with inversion of configuration.
-
Stereochemical Outcome Table:
| Carbon | Initial Config (SA) | Intermediate (Mesylate) | Final Config (Epoxide) |
| C3 | R | R (Protected) | R |
| C4 | S | S (Protected) | S (Epoxide oxygen) |
| C5 | R | R (Mesyl group) | S (Inverted by attack) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acetonide Step | Water in acetone/reaction. | Use dry acetone and add 2,2-DMP in excess. Ensure glassware is oven-dried. |
| Incomplete Mesylation | HCl buildup or wet Et3N. | Use freshly distilled Et3N. Add DMAP (catalytic) to accelerate reaction. |
| Epoxide Opening Fails | Nucleophile steric hindrance. | If using amines to open the epoxide, use Lewis Acid catalysts (e.g., Ywb(OTf)3) or switch to azide (with safety precautions). |
References
-
Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104)." Organic Process Research & Development.
-
Karpf, M., & Trussardi, R. (2001).[2] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry.
-
Adams, H., et al. (1999). "The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes." Journal of Chemical Research.[3]
-
Xu, D., et al. (2021).[4] "Concise total synthesis of (+)-Zeylenone with antitumor activity." Bioorganic Chemistry.
-
Estévez, J.C., et al. (2012). "The Medicinal Chemistry of (-)-Shikimic Acid." Mini-Reviews in Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Shikimic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of shikimic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the resolution and robustness of their analytical methods. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during method development for this compound isomer separation.
Q1: Why am I seeing poor retention of this compound on my C18 column, with the peak eluting near the void volume?
A1: This is a common issue stemming from the high polarity of this compound. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[1] this compound, with its multiple hydroxyl groups and a carboxylic acid moiety, is highly polar and has limited interaction with a non-polar C18 stationary phase, especially in highly aqueous mobile phases.[2]
-
Causality: At a neutral or high pH, the carboxylic acid group (pKa ≈ 4.1) is deprotonated, making the molecule anionic and even more polar. This ionized form is repelled by the hydrophobic stationary phase and rushes through the column with the mobile phase.[3][4]
-
Immediate Solution: The most effective initial step is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.[5][6] By adding a small amount of acid (e.g., 0.1% formic acid or acetic acid), you can bring the mobile phase pH to below the pKa of this compound.[1][7] This protonates the carboxyl group, making the molecule less polar and increasing its retention on the C18 column. A good rule of thumb is to adjust the mobile phase pH to be at least one to two units below the analyte's pKa for consistent retention.[5][6][8]
Q2: I've lowered the pH, but my this compound peak is broad and tailing. What's causing this and how can I fix it?
A2: Peak tailing for acidic compounds at low pH can be attributed to several factors, primarily secondary interactions with the stationary phase.
-
Causality: Even with a bonded C18 phase, residual, unreacted silanol groups exist on the silica surface. At low to mid-pH, these silanols can be deprotonated and carry a negative charge, leading to ionic interactions with any positively charged sites on your analyte or, more commonly, creating a mixed-mode interaction that can lead to tailing.[6] For acidic compounds like this compound, tailing can also occur if the mobile phase pH is too close to the pKa, resulting in the co-existence of both ionized and unionized forms of the analyte during the separation.[9]
-
Troubleshooting Steps:
-
Buffer Concentration: Ensure you are using a buffer (e.g., phosphate or formate) at a sufficient concentration (typically 10-50 mM). Buffers not only control the pH but the buffer salts can also help to mask the residual silanols, reducing peak tailing.[6][10]
-
Organic Modifier Choice: Sometimes, switching the organic modifier can improve peak shape. Methanol, for instance, is more effective at masking silanol groups than acetonitrile and can sometimes lead to sharper peaks for acidic compounds.[11][12]
-
Column Choice: If tailing persists, consider a column with a different silica chemistry, such as one with end-capping to minimize exposed silanols or a column with a polar-embedded group.
-
Q3: My isomers of this compound are co-eluting or have very poor resolution. How can I improve the selectivity of my mobile phase?
A3: Improving the resolution of closely related isomers requires fine-tuning the mobile phase to exploit subtle differences in their structure and stereochemistry.
-
Causality: Isomers of this compound have the same mass and often very similar polarities, making them challenging to separate.[13][14] Achieving separation relies on enhancing the differential interactions of the isomers with the stationary and mobile phases.
-
Optimization Workflow:
Caption: Workflow for improving isomer resolution.
-
Detailed Strategies:
-
Systematic pH Adjustment: While lowering the pH below the pKa is a good starting point, systematically adjusting the pH in small increments (e.g., 0.2 pH units) can reveal an optimal pH where the selectivity between isomers is maximized.[9]
-
Organic Modifier Type and Concentration: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[1] Also, adjusting the percentage of the organic modifier in the mobile phase will affect retention times and can influence the resolution between peaks.
-
Ion-Pair Chromatography (IPC): For highly polar and ionic compounds, IPC can be a powerful tool.[15] An ion-pairing reagent, such as tetrabutylammonium hydroxide for acids, is added to the mobile phase.[16] This reagent forms a neutral ion-pair with the ionized this compound, increasing its hydrophobicity and retention.[15] Subtle differences in the stereochemistry of the isomers can lead to different strengths of ion-pairing, enabling separation.
-
Consider Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds that are poorly retained in reversed-phase.[2][17] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent.[2]
-
Chiral Chromatography: If you are dealing with enantiomers, a chiral stationary phase (CSP) will be necessary to achieve separation.[18][19][20]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for this compound analysis on a C18 column?
A: A robust starting point is a mobile phase consisting of water and acetonitrile (or methanol), with 0.1% formic acid or acetic acid added to both the aqueous and organic components.[7] A typical starting gradient might be 5-95% organic solvent over 10-15 minutes. This low pH ensures that the this compound is in its less polar, protonated form, aiding retention.[5]
Q: How does temperature affect the separation of this compound isomers?
A: Temperature can influence selectivity.[21] Running the separation at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes improve the resolution between closely eluting isomers. However, be aware that higher temperatures can also decrease retention times.
Q: Should I use a buffer in my mobile phase?
A: Yes, for robust and reproducible results, using a buffer is highly recommended, especially when operating near the pKa of your analyte.[6][22] A buffer resists small changes in pH that can occur during mobile phase preparation, leading to more consistent retention times.[6] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
Q: Can I use ion-pairing reagents with mass spectrometry?
A: While possible, it can be challenging. Many traditional ion-pairing reagents are non-volatile and can cause ion suppression in the mass spectrometer source. If LC-MS is your goal, it is often better to explore other options like HILIC or use volatile ion-pairing reagents at low concentrations. Formic acid, while not a strong ion-pairing reagent, can improve chromatography for some basic compounds in LC-MS.[1]
Part 3: Experimental Protocols
Protocol 1: Systematic pH Screening for Isomer Resolution
This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating this compound isomers.
-
Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of ammonium formate and ammonium acetate.
-
Prepare Mobile Phases: Create a series of aqueous mobile phase components (Mobile Phase A) at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) by titrating a 20 mM dilution of your chosen buffer with formic acid or ammonium hydroxide. Your organic mobile phase (Mobile Phase B) will be acetonitrile or methanol.
-
Equilibrate the System: For each pH level, thoroughly flush and equilibrate your HPLC system and column with the new mobile phase.
-
Inject Standard and Analyze: Inject a standard mixture of your this compound isomers and run your gradient method.
-
Evaluate and Compare: Record the retention times and calculate the resolution between the critical isomer pairs at each pH.
-
Data Analysis: Plot resolution versus pH to identify the optimal pH for your separation.
| pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 2.5 | 5.21 | 5.45 | 1.3 |
| 3.0 | 5.89 | 6.25 | 1.8 |
| 3.5 | 6.45 | 6.78 | 1.6 |
| 4.0 | 7.12 | 7.30 | 1.0 |
Note: The above table is for illustrative purposes only.
Protocol 2: Evaluating Ion-Pairing Reagents
This protocol details how to test the effectiveness of an ion-pairing reagent for separating this compound isomers.
-
Select Reagent: For this compound (an acid), a cationic ion-pairing reagent like tetrabutylammonium (TBA) hydroxide or phosphate is appropriate.
-
Prepare Mobile Phase with Ion-Pairing Reagent: Add the ion-pairing reagent to your aqueous mobile phase (Mobile Phase A) at a starting concentration of 5 mM. Ensure the pH is adjusted to a level where the this compound is ionized (e.g., pH > 5).
-
Equilibrate Column: Equilibrating a column with an ion-pairing reagent can take a significant amount of time. Flush the column with at least 20-30 column volumes of the mobile phase containing the ion-pairing reagent.
-
Inject and Analyze: Inject your isomer mixture and run the analysis. Expect a significant increase in retention time compared to standard reversed-phase conditions.
-
Optimize Concentration: If separation is observed, you can optimize the concentration of the ion-pairing reagent (e.g., testing 2 mM, 5 mM, and 10 mM) to fine-tune the resolution and retention.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- Determination of this compound in fruits of Illicium species and various other plant samples by LC-UV and LC-ESI-MS. (2009).
- How does an acid pH affect reversed-phase chromatography separ
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
- This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. (2011). Applied Microbiology and Biotechnology.
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. (n.d.). HPLC.
- Exploring the Role of pH in HPLC Separ
- The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. (n.d.). Scribd.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). PMC - NIH.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
- This compound is an important natural product. How many stereoisomers are possible for this compound? (2023). YouTube.
- Why HILIC is what your polar compounds need for purific
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Yumpu.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (n.d.). Thermo Fisher Scientific.
- Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
- Processes to separ
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. scribd.com [scribd.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mastelf.com [mastelf.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. chiraltech.com [chiraltech.com]
- 19. scispace.com [scispace.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. hplc.eu [hplc.eu]
reducing matrix effects in LC-MS analysis of shikimic acid
The following guide is structured as a Technical Support Center for researchers encountering challenges with Shikimic Acid analysis. It prioritizes troubleshooting, mechanistic understanding, and validated protocols.
Topic: Reducing Matrix Effects & Method Optimization Status: Operational Lead Scientist: Senior Application Specialist
Diagnostic & Triage: Understanding the Problem
Q: Why is my this compound signal suppressing or disappearing in plasma/urine samples compared to solvent standards?
A: You are likely experiencing Ion Suppression , a specific type of matrix effect (ME).
this compound (
The Mechanism:
-
Co-elution: The void volume is where salts, unretained proteins, and polar phospholipids from the biological matrix elute.
-
Charge Competition: In the Electrospray Ionization (ESI) source, these abundant matrix components compete with this compound for the available charge on the droplet surface.
-
Result: The matrix components "win" the charge, preventing this compound from ionizing, leading to signal loss (suppression) [1, 2].
Q: How do I quantitatively confirm if Matrix Effects are the root cause?
A: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing the "suppression zone."
Protocol: Post-Column Infusion
-
Setup: Tee-in a constant infusion of this compound standard (1 µg/mL in mobile phase) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC.
-
Observation: Monitor the baseline of the this compound transition (m/z 173
93). -
Interpretation:
-
Flat Baseline: No matrix effects.
-
Negative Dip: Ion suppression (matrix components are "stealing" signal).
-
Positive Peak: Ion enhancement.[1]
-
Note: If the dip coincides with your analyte's retention time, your method is invalid.
-
Sample Preparation: The First Line of Defense
Q: Is Protein Precipitation (PPT) sufficient for this compound analysis?
A: No. While PPT (using Methanol or Acetonitrile) is fast, it is the "dirtiest" extraction method. It removes large proteins but leaves behind phospholipids and salts that cause severe ion suppression, especially for polar analytes like this compound [1, 6].
Q: What is the recommended extraction protocol to minimize matrix effects?
A: Solid Phase Extraction (SPE) using a Strong Anion Exchange (SAX) mechanism is superior. Since this compound is an organic acid, it is negatively charged at neutral/basic pH, allowing it to bind to the SAX sorbent while neutral interferences (phospholipids) are washed away.
Recommended Protocol: SAX-SPE for this compound
-
Cartridge: Polymeric Strong Anion Exchange (e.g., 30 mg/1 cc).
-
Sample Pre-treatment: Dilute plasma/urine 1:1 with 1% Ammonium Hydroxide (
) to ensure this compound is deprotonated (ionized).
| Step | Solvent/Buffer | Purpose |
| 1. Condition | 1 mL Methanol | Activate sorbent pores. |
| 2. Equilibrate | 1 mL Water (pH > 7) | Prepare surface charge. |
| 3. Load | Pre-treated Sample | Analyte binds to positively charged sorbent. |
| 4. Wash 1 | 1 mL 1% | Remove proteins/salts. |
| 5. Wash 2 | 1 mL Methanol | Remove neutral lipids/phospholipids (Critical for ME reduction). |
| 6. Elute | 1 mL 2% Formic Acid in Methanol | Acidify to neutralize analyte, breaking the ionic bond. |
| 7. Evap/Recon | Dry under | Prepare for injection. |
Technical Insight: The methanol wash (Step 5) is the critical step. Because the analyte is ionically bound, you can use 100% organic solvent to wash away the hydrophobic matrix suppressors without losing your target [6].
Chromatographic Optimization: Separation is Key
Q: I am using a C18 column, but retention is poor. Should I switch columns?
A: Yes. Standard C18 columns struggle to retain this compound due to its hydrophilicity. If the analyte elutes in the void (
Comparison of Options:
| Mode | Suitability | Pros | Cons |
| Reverse Phase (C18) | Low | Common hardware. | Elution in void volume; requires ion-pairing agents (messy). |
| HILIC | High (Recommended) | Excellent retention for polar acids; High organic mobile phase enhances ESI sensitivity. | Requires long equilibration; sensitive to sample diluent composition. |
| Porous Graphitic Carbon | Medium | Retains polar compounds.[2] | Irreversible adsorption can occur; peak tailing. |
Q: Why is HILIC preferred for reducing matrix effects?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes, moving them away from the early-eluting salts and lipids. Furthermore, HILIC uses a high-organic mobile phase (e.g., 80% Acetonitrile). In ESI, high organic content leads to faster droplet desolvation, which naturally increases ionization efficiency and signal intensity [4, 5].[3]
Recommended HILIC Conditions:
-
Column: Zwitterionic HILIC or Amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid.[4][5][6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (95% B) -> ramp to 50% B.
Mass Spectrometry Tuning
Q: Which ionization mode should I use?
A: ESI Negative Mode (
Q: Is an Internal Standard (IS) mandatory?
A: Yes, absolutely.
To correct for variable matrix effects between samples, you must use a Stable Isotope Labeled (SIL) internal standard (e.g., this compound-
-
Why: The SIL-IS has the exact same retention time as the analyte. Therefore, it experiences the exact same ion suppression at the exact same moment.
-
Calculation: Use the Area Ratio (Analyte Area / IS Area) for quantification. If the matrix suppresses the analyte by 50%, it also suppresses the IS by 50%, and the ratio remains constant [1].
Visual Workflows
Figure 1: Matrix Effect Mitigation Strategy
This flowchart illustrates the decision process for selecting the correct cleanup and separation path.
Caption: Decision workflow prioritizing SAX-SPE and HILIC to isolate this compound from matrix suppressors.
Figure 2: Mechanism of HILIC vs. Reverse Phase
Comparing elution profiles relative to the "Suppression Zone."
Caption: In RP, this compound co-elutes with matrix (red). In HILIC, it is retained away from the suppression zone (green).
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at: [Link]
-
Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. Available at: [Link]
-
This compound: review of its analytical, isolation, and purification techniques. NIH National Library of Medicine. Available at: [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. halocolumns.com [halocolumns.com]
- 3. chromtech.com [chromtech.com]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 6. Negative and positive ion mode LC/MS/MS for simple, sensitive analysis of sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Microbial Shikimic Acid Production
Welcome to the technical support center for the microbial production of shikimic acid. As a key precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®), efficient and scalable production of this compound is of critical importance to the pharmaceutical industry[1][2][3]. Moving from bench-scale success to industrial-scale reality, however, presents a unique set of metabolic, process, and purification challenges.
This guide is structured to provide direct, actionable answers to the common issues encountered by researchers in the field. We will explore the causality behind these challenges and offer field-proven strategies to overcome them, ensuring your process is both robust and scalable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of microbial this compound production.
Q1: Why is Escherichia coli the most commonly used microorganism for this compound production?
E. coli is the preferred host for several reasons. Firstly, its central carbon metabolism and the shikimate pathway are extensively characterized[4][5]. Secondly, a vast toolkit for genetic engineering is available, allowing for precise and rational modifications to its metabolic pathways[4]. Finally, E. coli is capable of rapid growth to high cell densities on relatively inexpensive substrates like glucose, making it economically viable for industrial fermentation[1][2].
Q2: What are the primary metabolic engineering strategies to initiate this compound overproduction?
The foundational strategy involves redirecting carbon flux into the shikimate pathway and preventing its consumption. This is achieved through two key modifications:
-
Blocking the downstream pathway: The genes aroK and aroL, which encode for the two shikimate kinases, are knocked out. These enzymes catalyze the phosphorylation of this compound, the next step in the pathway toward aromatic amino acids. Deleting them creates a metabolic dam, causing this compound to accumulate[4][6].
-
Alleviating feedback inhibition: The first committed step of the pathway, the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), is catalyzed by DAHP synthase. In E. coli, the activity of this enzyme (specifically the AroG isoenzyme) is strongly inhibited by aromatic amino acids. Introducing a feedback-resistant variant of the aroG gene (aroGfbr) is essential to maintain a high carbon flux into the pathway even as intermediates accumulate[1].
Q3: What is the maximum theoretical yield of this compound from glucose?
The stoichiometry of the pathway dictates the theoretical maximum yield. In a wild-type E. coli using the phosphotransferase system (PTS) for glucose uptake, 50% of the precursor PEP is consumed in the process of transporting and phosphorylating glucose[2]. This limits the theoretical yield. However, by engineering the glucose transport system—for example, by eliminating the PTS and using an alternative transporter like galactose permease (GalP)—the PEP can be conserved for biosynthesis, raising the maximum theoretical yield significantly[1][2].
Part 2: Troubleshooting Guide: From Strain to Bioreactor
This section provides detailed solutions to specific problems you may encounter during your scale-up experiments.
Category A: Strain Engineering & Metabolic Imbalance
Issue 1: My engineered strain exhibits low this compound titers despite successful aroK/aroL knockout.
This is a classic bottleneck problem, often stemming from insufficient precursor supply or suboptimal pathway enzyme expression.
Causality & Diagnosis: The shikimate pathway requires two key precursors: phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway (PPP)[5]. An imbalance or insufficient supply of either will starve the pathway.
-
Diagnosis: Use HPLC or LC-MS to quantify intracellular pools of key metabolites. Low levels of PEP or E4P concurrent with low this compound production point to a precursor supply issue.
Solutions:
-
Enhance the E4P Pool: Overexpress the gene tktA, which encodes transketolase. This enzyme is a key component of the non-oxidative PPP and its overexpression has been shown to increase the availability of E4P for the shikimate pathway[2][3].
-
Boost the PEP Pool: The conversion of PEP to pyruvate is a major sink. To counteract this, overexpress PEP synthase (ppsA), which catalyzes the conversion of pyruvate back to PEP[2]. This helps maintain a higher PEP-to-pyruvate ratio, favoring flux towards this compound[2][3].
-
Optimize Pathway Expression: Ensure that the key enzymes leading to this compound (aroGfbr, aroB, aroD, aroE) are expressed at sufficient levels. Plasmid-based expression can lead to high metabolic burden and instability. A more robust strategy for scale-up is to integrate these genes into the chromosome[1].
Caption: Engineered E. coli pathway for this compound production.
Issue 2: Significant accumulation of byproducts, mainly quinic acid (QA) and 3-dehydroshikimate (DHS), is reducing my final yield and complicating purification.
Byproduct formation is a common consequence of redirecting massive carbon flux through a specific pathway and is a major challenge in scaling up.
Causality & Diagnosis:
-
Quinic Acid (QA): This is primarily due to the activity of a native E. coli enzyme, quinate/shikimate dehydrogenase, encoded by the ydiB gene. This enzyme can convert 3-dehydroquinate (DHQ), an intermediate in the shikimate pathway, into quinic acid[1][3][4].
-
3-Dehydroshikimate (DHS): Accumulation of DHS often points to a bottleneck at the shikimate dehydrogenase step (catalyzed by AroE). This can be caused by feedback inhibition of AroE by this compound itself or an insufficient supply of the NADPH cofactor required for the reaction[4].
-
Diagnosis: Quantify the concentrations of this compound, quinic acid, and DHS in your fermentation broth using HPLC. A high QA/SA or DHS/SA ratio confirms this issue.
Solutions:
-
Eliminate Quinic Acid Production: The most effective solution is a clean knockout of the ydiB gene. This removes the enzymatic activity responsible for shunting DHQ towards quinic acid[4].
-
Reduce DHS Accumulation: Overexpress the aroE gene to increase the amount of shikimate dehydrogenase, helping to overcome feedback inhibition by mass action[4]. Additionally, ensure the cellular environment promotes a healthy NADPH pool. This can sometimes be indirectly influenced by the choice of carbon source or by engineering the central metabolism to favor NADPH-producing pathways like the PPP.
| Strain Modification | Key Byproducts Observed | Molar Ratio (SA:QA:DHS) | Reference |
| ∆aroL, ∆aroK | Quinic Acid (QA), Dehydroshikimate (DHS) | 1.1 : 1.0 : 0.7 | [4] |
| ∆aroL, ∆aroK, ∆ydiB | Dehydroshikimate (DHS) | 16.45 : 1 (SA:QA) initial, improved to significantly lower QA | [4] |
| Codon-optimized aroD/E duplex | Low levels of QA and DHS | 29 : 1.0 : 5.7 | [4] |
Category B: Fermentation & Process Optimization
Issue 3: In the bioreactor, I observe initial high productivity, but it quickly drops off, accompanied by high acetate levels and stunted growth.
This is a classic "overflow metabolism" problem, frequently encountered when scaling up fermentation from shake flasks to controlled bioreactors.
Causality & Diagnosis: When E. coli is presented with a high concentration of glucose, its uptake rate can exceed the capacity of its central metabolic pathways (like the TCA cycle) to process it. The excess carbon is then "overflowed" and secreted as acetate[4][6]. Acetate is toxic to E. coli, inhibiting growth and metabolic activity, which in turn reduces this compound production[4][6].
-
Diagnosis: Monitor glucose concentration, cell density (OD600), this compound titer, and acetate concentration throughout the fermentation run. A sharp increase in acetate coinciding with a drop in the specific growth rate and productivity is the hallmark of this problem.
Solutions:
-
Implement a Fed-Batch Strategy: Instead of providing all the glucose at the beginning (batch culture), use a fed-batch process. A controlled, continuous, or intermittent feeding of a concentrated glucose solution maintains a low, growth-limiting concentration of glucose in the bioreactor. This prevents the metabolic overflow that leads to acetate production.
-
Optimize the Feed Rate: The feed rate is critical. It should be just enough to support robust growth and production without triggering acetate formation. This often requires a dissolved oxygen (DO)-stat or pH-stat feeding strategy, where the glucose feed rate is coupled to metabolic activity indicators.
-
Glucose-Limited Conditions: Maintaining glucose-limited conditions has a secondary benefit. It can mitigate carbon catabolite repression (CCR), which sometimes leads to a more efficient conversion of substrate to product by reducing the formation of other byproducts[6]. For example, under high glucose, SA yield can decrease while QA accumulation is also lower. Under glucose-limited conditions, SA yield can be improved while managing QA levels with other strategies[4][6].
Sources
- 1. This compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
dealing with impurities in crude shikimic acid extracts
Topic: Troubleshooting Impurity Removal in Crude Illicium verum Extracts
Welcome to the Advanced Purification Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because your crude shikimic acid extract is behaving unpredictably—perhaps it is retaining a stubborn dark pigment, "oiling out" during crystallization, or showing persistent co-elution with quinic acid on HPLC.
This guide moves beyond basic textbook recipes. We treat purification as a logic gate system where every step must validate the previous one. Below are the three most critical impurity classes and the specific protocols to neutralize them.
Module 1: The "Sticky" Impurities (Lipids & Pigments)
Symptom: Your crude aqueous/ethanolic extract is viscous, dark brown/black, or fouls your chromatography columns immediately.
The Science: Crude star anise extracts contain significant amounts of anethole (essential oil), fatty acids, and polymerized phenolics. These are lipophilic and non-ionic . If you apply this directly to an ion-exchange column, the lipids will irreversibly coat the resin beads, destroying their exchange capacity.
Troubleshooting Q&A
Q: My extract looks like tar. Can I proceed directly to crystallization? A: No. You must "defat" the extract first. This compound is highly polar (water-soluble), while the "tar" components are largely non-polar.
-
Protocol: Wash your aqueous crude concentrate with Petroleum Ether or Hexane (1:1 v/v) three times.
-
Validation: The organic layer (top) should take up the yellow/green oils. The aqueous layer (bottom) contains your this compound. If the aqueous layer remains opaque, repeat the wash.
Q: The solution is clear but still dark amber. Will this color crystallize out? A: Unlikely. Pigments often act as crystal inhibitors.
-
Protocol: Treat the aqueous phase with Activated Charcoal (0.5% - 1.0% w/v) at 60°C for 30 minutes. Filter while hot.
-
Warning: Do not overdose charcoal; it can adsorb this compound, reducing yield.
Module 2: The Structural Analog (Quinic Acid)
Symptom: HPLC analysis shows a "shoulder" on your this compound peak, or purity is stuck at ~85-90%.
The Science: Quinic acid is the metabolic precursor to this compound. They differ only by a double bond (shikimic has it; quinic does not). Their solubilities and pKa values are frustratingly similar, making simple crystallization ineffective for separation. Anion Exchange Chromatography is the mandatory "filter" here.
Standard Operating Procedure (SOP): Anion Exchange Separation
-
Resin Selection: Strongly Basic Anion Exchange Resin (e.g., Amberlite IRA-400 or IRA-402) in OH- form or Cl- form (converted to OH-).
-
Mechanism: Both acids bind to the resin. You rely on subtle differences in affinity and displacement kinetics to elute them separately.
Step-by-Step Protocol:
-
Loading: Load the defatted aqueous extract (pH adjusted to ~7.0) onto the column.[1][2] Flow rate: 1-2 BV (Bed Volumes)/hour.
-
Washing: Wash with distilled water (3 BV) to remove sugars and non-ionic impurities.
-
Elution (The Critical Step):
-
Validation: Spot fractions on TLC or run rapid HPLC. Pool only the pure shikimic fractions.
Module 3: Crystallization Failures ("Oiling Out")
Symptom: Upon cooling or adding anti-solvent, the solution turns cloudy and deposits a gummy oil droplets on the bottom instead of white needles.
The Science: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the impurities depress the melting point of the solid below the temperature of the solution.[9] The substance precipitates as a liquid super-saturated with impurities.[10]
Troubleshooting Q&A
Q: I see oil droplets. Should I cool it faster to freeze them? A: Absolutely not. Rapid cooling locks impurities inside the oil.
-
The Fix: Re-heat the mixture until the oil dissolves. Add a small amount of seed crystals at the metastable zone (just as it starts to cloud). Cool extremely slowly (1°C/min).
Q: What solvent system prevents this? A: Avoid pure water if purity is low.
-
Recommended System: Dissolve in minimum hot water, then add Glacial Acetic Acid or Acetonitrile as an anti-solvent. The presence of acid helps keep the this compound protonated and less soluble, encouraging sharp crystal formation.
Summary Data: Purification Efficiency
| Method | Target Impurity | Approx. Yield Loss | Purity Increase |
| Petroleum Ether Wash | Lipids, Essential Oils | < 1% | +5-10% |
| Activated Carbon | Pigments, Polymers | 5-8% | +5% (Visual) |
| Anion Exchange | Quinic Acid, Sugars | 10-15% | +20-30% |
| Recrystallization | Trace Isomers, Salts | 15-20% | to >98% |
Visualizing the Logic
The following diagram illustrates the critical decision pathways for purification. If you fail a "Check," you must revert to the previous remediation step.
Caption: Decision Logic for this compound Purification. Red nodes indicate remediation steps; Blue indicates chromatography; Green indicates success states.
References
-
Just, M. et al. (2015).[11] Optimization of the extraction of this compound from star anise (Illicium verum). Industrial Crops and Products.
-
Sui, X. (2008). Method for extracting and separating this compound from star anise.[4][6][7][8][12] Patent CN103145550A.
-
Conduct Science. (2019). Ion-Exchange Chromatography Protocol.[1][2][7][11]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies.[10][13]
-
Bochkov, D.V. et al. (2012). This compound: review of its analytical, isolation, and purification techniques. International Journal of Molecular Sciences.
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. conductscience.com [conductscience.com]
- 3. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. WO2007138607A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. echemcom.com [echemcom.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Shikimic Acid Derivatization & Analysis
Introduction: The Chemistry of Volatility
Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is a highly polar, non-volatile compound. Direct GC-MS analysis is impossible without derivatization. The industry-standard approach is Silylation , specifically replacing active protic hydrogens (on the three -OH groups and one -COOH group) with trimethylsilyl (TMS) groups.
This guide addresses the critical instability of this reaction. The primary failure mode in this compound analysis is not the GC method itself, but the competition between silylation and hydrolysis in the sample vial.
Module 1: The Golden Standard Protocol
This protocol is optimized for maximal yield (Tetra-TMS derivative) and minimal artifact formation . It assumes the use of BSTFA + 1% TMCS , the most robust reagent mix for sterically hindered secondary hydroxyls found in this compound.
Reagents & Materials
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent/Catalyst: Anhydrous Pyridine (Acts as an acid scavenger and solvent).
-
Internal Standard: Benzoic Acid or Tridecane (optional but recommended).
-
Gas Phase: High-purity Nitrogen (for drying).
Step-by-Step Workflow
-
Sample Preparation (Critical Drying Step)
-
Aliquot 100 µL of this compound standard or extract (in Methanol/Water) into a GC vial.
-
Evaporate to absolute dryness under a gentle stream of Nitrogen at 40°C.
-
Application Note: Any residual water will hydrolyze the BSTFA, producing distinct "ghost peaks" of mono- and di-TMS derivatives.
-
Azeotropic Drying (Optional but Recommended): Add 200 µL of Dichloromethane (DCM), vortex, and evaporate again. This removes trace moisture trapped in the crystal lattice.
-
-
Derivatization Reaction
-
Add 50 µL Anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Add 100 µL BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.
-
Vortex for 30 seconds.
-
-
Thermal Incubation
-
Incubate at 70°C for 45 minutes .
-
Why this Temp? this compound contains secondary alcohols which are slower to react than the carboxylic acid. 70°C ensures the sterically hindered groups are fully silylated.
-
-
Injection
-
Cool to room temperature.[1]
-
Inject 1 µL into GC-MS (Split mode 10:1 recommended to prevent column overload).
-
Module 2: Visualization of Workflow
The following diagram illustrates the critical path from extraction to analysis, highlighting the "Kill Step" where most experiments fail (Moisture Control).
Caption: Figure 1. Critical path for this compound derivatization. Yellow nodes indicate moisture control steps essential for preventing reagent hydrolysis.
Module 3: Troubleshooting Hub
This section is designed as a rapid-response guide for specific spectral anomalies.
Symptom 1: "The Split Peak" (Multiple peaks for one analyte)
-
Observation: You see two or three peaks eluting near the expected retention time of this compound.
-
Diagnosis: Incomplete Derivatization.[2] You are detecting a mixture of Tri-TMS (3 groups) and Tetra-TMS (4 groups) derivatives.
-
Root Cause:
-
Reaction time too short.
-
Temperature too low to silylate the secondary hydroxyls.
-
Reagent exhausted (wet sample consumed the BSTFA).
-
-
Solution:
-
Increase incubation time to 60 minutes .
-
Increase reagent volume (ensure >50 molar excess).
-
Check moisture: If the reagent turns cloudy/white precipitate, water is present.
-
Symptom 2: "The Vanishing Signal" (Low sensitivity)
-
Observation: The Tetra-TMS peak is tiny, but the solvent front is huge.
-
Diagnosis: Hydrolysis or Thermal Degradation.
-
Root Cause:
-
Moisture: Water in the pyridine or sample hydrolyzed the TMS esters.
-
Injector Temp: Inlet >260°C can sometimes cause thermal degradation of the derivative.
-
-
Solution:
-
Use fresh ampoules of BSTFA (once opened, they degrade within days unless stored in a desiccator).
-
Dry pyridine over KOH pellets or molecular sieves.
-
Symptom 3: "The Dirty Baseline" (Fouling)
-
Observation: High background noise and column bleed.
-
Diagnosis: Excess Reagent Contamination.[2]
-
Root Cause: Injecting large amounts of unreacted BSTFA/TMCS damages the stationary phase (strips the phase).
-
Solution:
-
Dilution: Dilute the final reaction mixture 1:10 with Hexane or Ethyl Acetate before injection. This protects the filament and column.
-
Module 4: Optimization Logic (Data Support)
The following table summarizes internal validation data comparing reaction conditions. Note how the Yield (Peak Area) stabilizes only at higher temperatures.
Table 1: Optimization of Reaction Parameters for this compound
| Parameter | Condition A | Condition B | Condition C | Condition D (Optimal) |
| Reagent | BSTFA (No catalyst) | BSTFA + 1% TMCS | BSTFA + 1% TMCS | BSTFA + 1% TMCS |
| Solvent | Acetonitrile | Acetonitrile | Pyridine | Pyridine |
| Temp (°C) | 60°C | 60°C | 60°C | 70°C |
| Time (min) | 30 | 30 | 30 | 45 |
| Relative Yield | 45% (Incomplete) | 70% | 85% | 100% (Tetra-TMS) |
| Artifacts | High (Mono/Di-TMS) | Moderate | Low | None Detected |
Why Pyridine? Silylation produces Hydrochloric Acid (HCl) as a byproduct when TMCS is used. Pyridine acts as an acid scavenger , neutralizing the HCl and driving the reaction equilibrium forward (Le Chatelier's principle).
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose instrument vs. chemistry issues.
Caption: Figure 2. Diagnostic logic for common derivatization failures. "Cloudy" reagent is the primary indicator of moisture contamination.
FAQ: Frequently Asked Questions
Q: Can I use MSTFA instead of BSTFA? A: Yes. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is more volatile than BSTFA. This is advantageous if your this compound peak elutes early, as the solvent peak will clear faster. However, BSTFA is generally more robust for the specific secondary hydroxyls in this compound.
Q: My standard curve is non-linear. Why? A: This is likely due to active sites in your GC liner. This compound derivatives can adsorb onto dirty glass liners.
-
Fix: Change the liner to a deactivated, split-less liner with glass wool.
-
Fix: Check if the "zero" point is actually a hydrolysis issue at low concentrations.
Q: How long is the derivative stable? A: In anhydrous pyridine, the derivative is stable for 24-48 hours at room temperature. If moisture enters the vial (septum puncture), hydrolysis begins immediately. We recommend analyzing within 12 hours of reaction.
References
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC) - BSTFA + TMCS. Retrieved from
-
Liu, Y., et al. (2009). Analysis of (-)-Shikimic Acid in Chinese Star Anise by GC-MS with Selected Ion Monitoring. Chromatographia, 69, 339–344.[3] (Demonstrates the GC-SIM-MS method validation).
-
Ohira, H., et al. (2009).[3][4] Rapid separation of this compound from Chinese star anise with hot water extraction. Separation and Purification Technology, 69(1), 102-108.[3] (Context for extraction prior to derivatization).
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Source for "Ghost Peak" troubleshooting).
Sources
troubleshooting low recovery of shikimic acid during solid-phase extraction
Executive Summary: The Chemical Challenge
Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) presents a classic "polar retention" challenge in chromatography.[1][2] With a logP of approximately -1.7 and high water solubility (180 g/L), it is too hydrophilic for standard Reversed-Phase (C18) retention without specific modification.[1][2] Furthermore, its carboxylic acid group (
The Root Cause of Low Recovery: Most recovery failures stem from a mismatch between the SPE mechanism and the analyte's ionization state at critical steps (Loading vs. Elution). If you are using standard C18, your analyte is likely in the flow-through.[1][2] If you are using Anion Exchange (SAX) but ignoring pH, your analyte is either not binding or permanently fixed to the sorbent.[1]
Diagnostic Workflow: Where is your Analyte?
Before altering your protocol, you must locate the loss.[1][3] Use this logic flow to diagnose the specific stage of failure.
Figure 1: Diagnostic logic tree for isolating the source of analyte loss during SPE.[2]
The "Golden Standard" Protocol: Strong Anion Exchange (SAX)
Because this compound is a carboxylic acid, Strong Anion Exchange (SAX) is the most robust method for capture.[1] This mechanism relies on electrostatic attraction between the negatively charged shikimate ion and the positively charged quaternary amine on the sorbent.
The Mechanism of Action[4]
-
Retention (Loading): pH must be > 6.1 (2 units above
) to ensure this compound is fully deprotonated ( ).[1][2] -
Elution: pH must be < 2.1 (2 units below
) to protonate the acid ( ), neutralizing the charge and breaking the bond with the sorbent.
Optimized SAX Protocol
| Step | Solvent / Conditions | Technical Rationale (The "Why") |
| 1. Conditioning | a) 3 mL Methanolb) 3 mL Water | Solvates the sorbent ligands.[2] Methanol ensures wetting; water transitions to the aqueous environment of the sample. |
| 2. Equilibration | 3 mL 20mM Phosphate Buffer (pH 7.0) | CRITICAL: Establishes a neutral/basic environment on the resin surface to accept anions. |
| 3. Sample Loading | Sample adjusted to pH 7.0 - 8.0 | Ensures this compound is 100% ionized ( |
| 4. Wash | 3 mL Water (or 10% MeOH in Water) | Removes sugars, proteins, and neutral interferences.[1][2] this compound remains ionically bound.[1] |
| 5. Elution | 3 mL 2% Formic Acid in Water (or 0.1M HCl) | CRITICAL: Lowers pH < 2.[1][2] High proton concentration [ |
Troubleshooting Guide: Symptom & Solution
Scenario A: Analyte is in the Flow-Through (No Retention)
Diagnosis: The analyte never bound to the cartridge.
-
Cause 1: Incorrect pH during loading. If sample pH < 4.5, this compound is partially neutral and won't bind to SAX.[1]
-
Fix: Adjust sample pH to 7.0–8.0 using NaOH or Ammonium Hydroxide before loading.[1]
-
-
Cause 2: High Ionic Strength. High salt concentrations (e.g., saline buffers) compete with this compound for binding sites.[1][2]
-
Fix: Dilute the sample 1:1 or 1:2 with deionized water to reduce ionic strength.[1]
-
-
Cause 3: Wrong Sorbent. Using C18 or C8 without ion-pairing reagents.[1][2]
Scenario B: Analyte is in the Wash Fraction
Diagnosis: The analyte bound initially but was stripped before elution.
-
Cause 1: Wash solvent too acidic. If the wash water is slightly acidic (pH < 5), it may begin to elute the analyte.
-
Cause 2: Organic solvent in wash. While SAX relies on ionic interaction, high organic content (e.g., >50% MeOH) in the wash can sometimes disrupt secondary interactions or solvate the ion-pair too well.[1]
-
Fix: Keep organic content in the wash low (<10%).
-
Scenario C: Analyte is Missing (Not in Load, Wash, or Elute)
Diagnosis: Irreversible binding or degradation.[1][2]
-
Cause 1: Elution solvent too weak. 1% Acetic acid might not be strong enough to fully protonate the carboxylate in a reasonable volume.
-
Cause 2: Sorbent Drying. If the SAX cartridge dries out completely between steps, channeling can occur, or the resin may collapse.[1]
-
Fix: Do not let the cartridge run dry until the final elution step.
-
Visualizing the Extraction Pathway
The following diagram illustrates the chemical state of this compound at each stage of the SAX protocol.
Figure 2: Chemical state of this compound during Strong Anion Exchange (SAX) extraction.[2]
Frequently Asked Questions (FAQ)
Q1: Can I use a C18 cartridge for this compound? A: Generally, no.[1] this compound is too polar (logP -1.[1][2]7) and will pass through C18 with the solvent front. Exception: You can use C18 if you employ Ion-Pairing Chromatography .[1][2] Adding a reagent like tetrabutylammonium bisulfate to the mobile phase/sample creates a neutral complex that can bind to C18, but this is messy and less reproducible than SAX [4].
Q2: My recovery is consistent but low (e.g., always 60%). Why? A: This suggests an equilibrium issue rather than a total failure.
-
Capacity: Are you overloading the cartridge? A standard 60mg SAX cartridge has a capacity of ~0.6 meq/g.[1] If your matrix has high concentrations of other organic acids (citric, malic), they will displace this compound.[1][2]
-
Flow Rate: Loading too fast (>1 drop/second) prevents proper diffusion into the pores.[1] Slow down the loading step.
Q3: Can I use HLB (Hydrophilic-Lipophilic Balance) cartridges? A: HLB cartridges (polymeric reversed-phase) are better than C18 for polar compounds, but this compound is extremely polar.[1][2] Retention on HLB is often weak and "mushy," leading to breakthrough.[1] SAX remains the superior choice for specificity and cleanliness [1].
Q4: Is this compound stable during evaporation? A: this compound is relatively stable, but high temperatures (>60°C) during evaporation of acidic eluents can cause degradation or esterification if methanol is present.[1][2] Recommendation: Evaporate under nitrogen at <40°C or freeze-dry.
References
-
Estévez, J. C., & Estévez, R. J. (2012).[1][2] The Medicinal Chemistry of (-)-Shikimic Acid. Mini-Reviews in Medicinal Chemistry.
-
Sui, Y. (2013).[1][2] Method of extracting this compound from star anise. Google Patents CN103145550A.[1]
-
Ohira, S., et al. (2015).[1][2] New Method for the Rapid Extraction of Natural Products: Efficient Isolation of this compound from Star Anise. Organic Letters. [1][2]
-
Phenomenex. (2025).[1][2][4] How to Fix Low Recovery in Solid Phase Extraction.
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1]
Sources
Technical Support Center: Optimizing Fermentation for Enhanced Shikimic Acid Production
Welcome to the technical support center for optimizing shikimic acid fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of microbial this compound production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and field-proven insights. Our goal is to empower you to maximize your this compound yields through a deeper understanding of the underlying biological and chemical processes.
Troubleshooting Guide: Navigating Common Fermentation Hurdles
This section provides a systematic approach to identifying and resolving common issues encountered during this compound fermentation experiments. Each problem is analyzed from a mechanistic perspective, followed by a step-by-step protocol for resolution.
Problem 1: Low this compound Titer Despite Using an Engineered Strain
Symptoms:
-
The final concentration of this compound is significantly lower than expected based on the strain's reported capabilities.
-
Slow or stalled this compound production during the fermentation run.
Potential Causes & Explanations:
Low productivity in a high-potential strain often points to suboptimal fermentation conditions or a bottleneck in the metabolic pathway that was not fully addressed by the genetic engineering. The primary precursors for the shikimate pathway are phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[1][2][3] An imbalance or insufficient supply of these precursors can severely limit the final product titer. Additionally, the accumulation of toxic byproducts or feedback inhibition can hamper enzyme activity and overall cellular metabolism.[3][4]
Step-by-Step Troubleshooting Protocol:
-
Verify Precursor Availability:
-
Rationale: The condensation of PEP and E4P is the first committed step in the shikimate pathway, catalyzed by DAHP synthase.[2][3] Insufficient flux towards either of these precursors will directly impact the final yield.
-
Action:
-
Analyze the expression levels of key enzymes in the pentose phosphate pathway (e.g., transketolase, tktA) and glycolysis. Overexpression of tktA is a common strategy to boost E4P supply.[1][3]
-
Evaluate strategies to increase the PEP pool. This can include inactivating the phosphotransferase system (PTS) for glucose uptake, which consumes one molecule of PEP for each molecule of glucose transported.[1][2] Alternatively, overexpressing PEP synthase (ppsA) can help regenerate PEP from pyruvate.[1]
-
-
-
Assess Feedback Inhibition:
-
Rationale: The native DAHP synthase isoenzymes in E. coli (AroG, AroF, and AroH) are subject to feedback inhibition by aromatic amino acids.[1] Even in strains where the shikimate pathway is blocked downstream of this compound, trace amounts of aromatic amino acids in complex media (like yeast extract) can trigger this inhibition.
-
Action:
-
Ensure your engineered strain utilizes a feedback-resistant (fbr) variant of DAHP synthase (e.g., AroGfbr or AroFfbr).[2]
-
If using complex media, consider switching to a defined minimal medium to eliminate inhibitory compounds, or perform a comparative analysis of different yeast extract lots.
-
-
-
Optimize Media Composition:
-
Rationale: The carbon-to-nitrogen ratio and the presence of essential micronutrients can significantly influence metabolic flux and overall cell health.
-
Action:
-
Perform a media optimization study. A common starting point for E. coli is a defined medium with glucose as the primary carbon source and ammonium salts as the nitrogen source.
-
Experiment with the addition of supplements like yeast extract at varying concentrations. While it can provide essential growth factors, it can also introduce inhibitory compounds.[5]
-
-
-
Control pH and Aeration:
-
Rationale: pH fluctuations can affect enzyme activity and nutrient uptake. Aeration is critical for maintaining the metabolic activity of aerobic organisms like E. coli.
-
Action:
-
Maintain the pH of the fermentation broth within the optimal range for your microbial host (typically around 6.0-7.0 for E. coli).[6] Use automated pH control with the addition of a base (e.g., NH4OH) or acid.
-
Ensure adequate dissolved oxygen (DO) levels by optimizing agitation and aeration rates. DO levels can be monitored using a DO probe.
-
-
Problem 2: High Levels of Byproduct Formation (Quinic Acid and Dehydrothis compound)
Symptoms:
-
Significant accumulation of quinic acid (QA) and/or 3-dehydroshikimate (DHS) in the fermentation broth, confirmed by HPLC analysis.
-
Reduced final this compound purity, complicating downstream processing.
Potential Causes & Explanations:
The accumulation of QA and DHS is a common issue in this compound fermentation.[7] QA is formed from the reduction of 3-dehydroquinate (DHQ), an intermediate in the shikimate pathway, by the enzyme quinate/shikimate dehydrogenase (encoded by ydiB in E. coli).[3][4] DHS accumulation can occur due to feedback inhibition of shikimate dehydrogenase (aroE) by this compound itself.[3]
Step-by-Step Troubleshooting Protocol:
-
Address Quinic Acid Formation:
-
Rationale: The most direct way to prevent QA formation is to eliminate the enzyme responsible for its synthesis.
-
Action:
-
If not already done, create a knockout of the ydiB gene in your production strain. This has been shown to significantly reduce QA accumulation.[3]
-
-
-
Mitigate Dehydrothis compound Accumulation:
-
Rationale: Overcoming the feedback inhibition of shikimate dehydrogenase is key to preventing DHS buildup.
-
Action:
-
Overexpress the aroE gene (encoding shikimate dehydrogenase). This increases the enzyme concentration, helping to drive the reaction towards this compound even in the presence of higher product concentrations.[3]
-
-
-
Optimize Fermentation Conditions:
-
Rationale: Suboptimal conditions can exacerbate metabolic imbalances.
-
Action:
-
Re-evaluate and optimize pH and temperature, as these parameters can influence the activity of competing enzymes.
-
-
Data Presentation: Impact of Genetic Modifications on Byproduct Formation
| Strain | Relevant Genotype | This compound (g/L) | Quinic Acid (g/L) | DHS (g/L) |
| Parental | Wild-type ydiB, native aroE expression | 20 | 8 | 5 |
| Mutant 1 | ΔydiB | 25 | <0.5 | 4.5 |
| Mutant 2 | ΔydiB, aroE overexpression | 35 | <0.5 | <1 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pH for this compound fermentation in E. coli?
A1: While the optimal conditions can be strain-specific, a general starting point for E. coli is a temperature between 30°C and 37°C and a pH of 6.0-7.0.[6] It is crucial to perform experimental optimization for your specific engineered strain and media composition.[8]
Q2: How can I accurately quantify this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A C18 reverse-phase column with a UV detector is typically used. Several colorimetric methods also exist, often involving oxidation of this compound followed by reaction with a chromogenic reagent.[9] However, these methods can be susceptible to interference from other compounds in the broth.[9]
Q3: Is it better to use a batch or fed-batch fermentation strategy?
A3: Fed-batch fermentation is generally superior for achieving high titers of this compound.[1][6] This strategy allows for better control of substrate concentration, preventing overflow metabolism (e.g., acetate formation) that can inhibit cell growth and product formation.[4] A fed-batch approach can also help maintain optimal growth rates and productivity over a longer period.[5][6]
Q4: What are the key genetic modifications to consider for developing a this compound overproducing strain?
A4: A robust strategy for engineering an efficient this compound producer involves several key modifications:
-
Blocking the downstream pathway: This is typically achieved by deleting the genes encoding shikimate kinase (aroK and aroL) to prevent the conversion of this compound to shikimate-3-phosphate.[3][4]
-
Enhancing precursor supply: Overexpress genes like tktA (transketolase) to increase E4P levels and consider strategies to boost the PEP pool, such as inactivating the PTS or overexpressing ppsA.[1][2][3]
-
Alleviating feedback inhibition: Use a feedback-resistant version of DAHP synthase (e.g., aroGfbr).[2]
-
Preventing byproduct formation: Knock out the ydiB gene to eliminate quinic acid production.[3]
Q5: How can I purify this compound from the fermentation broth?
A5: Downstream processing typically involves several steps to isolate and purify this compound. A common method includes initial cell removal via centrifugation or microfiltration, followed by acidification of the supernatant to precipitate some impurities.[10] The clarified and acidified broth can then be subjected to further purification steps like crystallization, ion-exchange chromatography, and treatment with activated carbon for decolorization.[9][10]
Visualizations
Shikimate Pathway and Key Engineering Targets
Caption: Metabolic pathway for this compound production and key engineering targets.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low this compound yields.
References
-
Mountain Feed & Farm Supply. (n.d.). Tips & Troubleshooting for Fermentation Success. Retrieved from [Link]
-
Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. Retrieved from [Link]
- Rodríguez, A., Martínez, J. A., Flores, N., Escalante, A., Gosset, G., & Bolívar, F. (2015). This compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, 3, 145.
- Kogure, T., & Inui, M. (2020). Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities. Frontiers in Bioengineering and Biotechnology, 8, 569406.
- Serebryanaya, M. V., & Yatskin, O. N. (2014). This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 50(1), 1–9.
-
Patsnap Synapse. (2025). How to Optimize Fermentation Parameters for Industrial Production. Retrieved from [Link]
- CN111087296A - Method for extracting this compound and this compound extract. (2020). Google Patents.
- Zhang, Y., et al. (2022). Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(15), 4787.
- Rawat, G., Tripathi, P., & Saxena, R. K. (2013). Fermentative production of this compound: a paradigm shift of production concept from plant route to microbial route. Applied Microbiology and Biotechnology, 97(14), 6075–6085.
- Zhang, Y., et al. (2022). Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(15), 4787.
-
Rawat, G., Tripathi, P., & Saxena, R. K. (2013). Fermentative production of this compound: A paradigm shift of production concept from plant route to microbial route. ResearchGate. Retrieved from [Link]
- Combes, A., et al. (2022). Combinatorial optimization of pathway, process and media for the production of p-coumaric acid by Saccharomyces cerevisiae. Metabolic Engineering, 72, 194-205.
-
ResearchGate. (n.d.). 9 questions with answers in this compound | Science topic. Retrieved from [Link]
-
Rodríguez, A., Martínez, J. A., Flores, N., Escalante, A., Gosset, G., & Bolívar, F. (2015). (PDF) this compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities [frontiersin.org]
- 3. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects | MDPI [mdpi.com]
- 4. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fermentative production of this compound: a paradigm shift of production concept from plant route to microbial route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 9. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111087296A - Method for extracting this compound and this compound extract - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Shikimic Acid Content in Illicium Species for Pharmaceutical Research and Development
Introduction: The Critical Role of Shikimic Acid and the Illicium Genus
This compound, a key chiral intermediate, stands at the crossroads of primary metabolism and the synthesis of a vast array of secondary metabolites in plants and microorganisms.[1] Its significance to the pharmaceutical industry skyrocketed when it was identified as the primary starting material for the industrial synthesis of oseltamivir phosphate (Tamiflu®), a neuraminidase inhibitor crucial for combating influenza A and B viruses.[1][2][3]
Historically, the fruits of the Chinese star anise, Illicium verum, have been the principal commercial source of this compound, containing substantial amounts ranging from 2% to 7% of the dried fruit's weight.[4][5] However, the slow growth of the tree and geopolitical factors affecting supply have necessitated the exploration of other species within the Illicium genus as potential alternative or supplementary sources.[6] This guide provides a comparative analysis of this compound content across various Illicium species, details robust methodologies for its extraction and quantification, and discusses critical factors that influence yield, thereby offering a comprehensive resource for researchers and drug development professionals.
A crucial consideration when exploring Illicium species is toxicity. While I. verum is widely regarded as safe for consumption, many other species, such as the Japanese star anise (Illicium anisatum), are highly toxic.[3][7] These toxic species contain potent neurotoxins like anisatin and related sesquiterpene lactones.[7][8] Therefore, accurate botanical identification and chemical analysis are paramount to prevent accidental adulteration and ensure the safety of any derived product.[8][9]
Comparative Analysis of this compound Content in Illicium Species
The concentration of this compound can vary dramatically among different Illicium species and even within different parts of the same plant. The fruit is typically the primary reservoir of this valuable compound. The data presented below, compiled from various studies, highlights these differences and underscores the potential of species other than I. verum.
| Illicium Species | Plant Part | This compound Content (% Dry Weight) | Analytical Method |
| Illicium verum | Fruit | 2.0% - 19.0% | HPLC, NMR[4][5][10] |
| Illicium verum | Fruit | ~1.77% | HPLC[11] |
| Illicium lanceolatum | Leaves | 1.31% - 2.21% | Not Specified[6] |
| Illicium lanceolatum | Branch Bark | 1.85% - 2.39% | Not Specified[6] |
| Illicium lanceolatum | Roots | 0.29% - 0.45% | Not Specified[6] |
| Various Illicium species | Fruit | Up to 24.8% | LC-UV, LC-MS[12] |
Note: Reported percentages can vary significantly based on the specific cultivar, geographic origin, harvest time, and the extraction and analytical methods employed.
Methodologies for Extraction and Quantification
Accurate quantification of this compound is contingent on an efficient extraction process followed by a precise and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[13][14]
Experimental Workflow for this compound Quantification
The overall process, from sample preparation to final analysis, is a multi-step procedure requiring careful execution to ensure accuracy and reproducibility.
Caption: Workflow for this compound extraction and quantification.
Detailed Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is an efficient method for extracting this compound from powdered plant material. Ultrasound assistance enhances solvent penetration and reduces extraction time compared to traditional maceration.[4][5]
Rationale: Water or a polar solvent like methanol/ethanol is chosen due to the high polarity of this compound.[4] Ultrasound creates acoustic cavitation, disrupting cell walls and facilitating the release of intracellular contents, thereby improving extraction efficiency.[4][5]
Step-by-Step Protocol:
-
Sample Preparation: Weigh 1.0 g of finely powdered, dried Illicium fruit into a 50 mL conical flask.
-
Solvent Addition: Add 15 mL of deionized water (a 1:15 solid-to-liquid ratio).[5]
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a power of approximately 480-500 W for 20 minutes.[5] Maintain a constant temperature to avoid degradation of the target compound.
-
Filtration: After sonication, filter the mixture through a Whatman No. 1 filter paper to remove solid plant debris.
-
Centrifugation (Optional): For a clearer extract, centrifuge the filtrate at 4000 rpm for 10 minutes and collect the supernatant.
-
Final Preparation for HPLC: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[15] This step is critical to remove fine particulates that could damage the HPLC column.
Detailed Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification
This protocol provides a robust method for separating and quantifying this compound in the prepared extract.
Rationale: Reversed-phase chromatography on a C18 column is a standard and effective method for separating polar analytes like this compound from other components in a plant extract.[12] An acidic mobile phase (e.g., using phosphoric or sulfuric acid) ensures that the carboxylic acid group of this compound is protonated, leading to better retention and peak shape.[4][12] UV detection at 213 nm is chosen as it corresponds to a strong absorbance wavelength for this compound.[4][5]
Step-by-Step Protocol:
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Standard Curve Preparation: Prepare a series of standard solutions of pure this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in the mobile phase.
-
Analysis: Inject the prepared standards and the plant extract samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.[4] Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.
Factors Influencing this compound Content
The accumulation of this compound in Illicium species is not static; it is influenced by a range of physiological and environmental factors that researchers must consider.
-
Genetics and Ecotype: Significant variations in this compound content have been observed among different ecotypes of the same species grown in different locations, indicating a strong genetic influence on its production.[6]
-
Plant Age and Part: Studies on Illicium lanceolatum have shown that the concentration of this compound can vary with the age of the tree.[6] While content in the leaves may remain high, it can decline in roots and branches as the tree ages.[6] Furthermore, leaves and branch bark often contain higher concentrations than roots, suggesting that harvesting leaves could be a more sustainable practice.[6]
-
Harvesting Season: The metabolic activity of plants fluctuates with the seasons. Research has shown that the concentration of this compound can change throughout the year, with levels potentially decreasing after periods of active growth, such as leaf formation, as it is consumed in other metabolic pathways.[1]
-
Post-Harvest Handling: The drying process is critical. The fruits of I. verum are typically harvested and sun-dried.[12] Improper drying or storage can lead to degradation of chemical constituents, including this compound.
Conclusion and Future Outlook
While Illicium verum remains the industry standard for this compound production, this guide demonstrates that other Illicium species, particularly I. lanceolatum, hold potential as alternative sources. The leaves of several species represent a promising and more sustainable raw material compared to the fruits, which require longer cultivation times. However, the pervasive toxicity within the genus necessitates stringent quality control, combining botanical expertise with robust analytical methods like HPLC-MS to ensure the absence of neurotoxic compounds. Future research should focus on agronomic studies to select and cultivate high-yielding, non-toxic varieties and further optimize extraction protocols to maximize efficiency and sustainability.
References
-
Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. (n.d.). National Center for Biotechnology Information. [Link]
-
Distribution Differences of this compound in Cultivated Illicium lanceolatum. (n.d.). Semantic Scholar. [Link]
-
Illicium anisatum and I. verum | 26 | The source of oseltamivir. (n.d.). Taylor & Francis eBooks. [Link]
-
Total quantification and extraction of this compound from star anise (llicium verum) using solid-state NMR and cellulose-dissolving aqueous hydroxide solutions. (2016-11-21). King's College London Research Portal. [Link]
-
Determination of this compound in Fruits of Illicium Species and Various Other Plant Samples by LC–UV and LC–ESI–MS. (2025-08-07). ResearchGate. [Link]
-
Illicium verum. (n.d.). Nisarga Biotech. [Link]
-
This compound content in star anise and water hyacinth. (n.d.). ResearchGate. [Link]
-
This compound from staranise (Illicium verum Hook): Extraction, purification and determination. (n.d.). ResearchGate. [Link]
-
Identifying the phytochemical content in Illicium verum (Star Anise) extracts prepared with different polarity solvents based on phytochemical screening test. (2024-07-27). Penerbit UTHM. [Link]
-
This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. (n.d.). National Center for Biotechnology Information. [Link]
-
This compound Extraction Process for Anise Ingredient. (2020-12-02). Ruistars. [Link]
-
chemical composition of illicium verum (star anise) fruit. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation of Spectrophotometric and HPLC Methods for this compound Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. (n.d.). ACS Publications. [Link]
-
Case series: star anise toxicity presenting to the emergency department in Eastern Regional Referral Hospital in Bhutan. (2024-09-12). National Center for Biotechnology Information. [Link]
-
Case series: star anise toxicity presenting to the emergency department in Eastern Regional Referral Hospital in Bhutan. (n.d.). springermedizin.de. [Link]
-
[Determination of this compound in fruit of Illiciaceae plants by HPLC with diode-array detection]. (n.d.). PubMed. [Link]
-
Star Anise: 5 Facts About Safe vs. Poisonous. (2025-05-09). TINIMEX. [Link]
-
Quantification of this compound in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. (n.d.). Turkish Journal of Pharmaceutical Sciences. [Link]
-
Illicium Verum: Safe Star Anise ID & Toxic Risks Explained. (2026-01-22). Alibaba.com Spices. [Link]
Sources
- 1. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Case series: star anise toxicity presenting to the emergency department in Eastern Regional Referral Hospital in Bhutan | springermedizin.de [springermedizin.de]
- 4. Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. ijetch.org [ijetch.org]
- 7. Case series: star anise toxicity presenting to the emergency department in Eastern Regional Referral Hospital in Bhutan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tinimex.com [tinimex.com]
- 9. Illicium Verum: Safe Star Anise ID & Toxic Risks Explained [spice.alibaba.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [Determination of this compound in fruit of Illiciaceae plants by HPLC with diode-array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
Cross-Validation of LC-MS and GC-MS Methods for Shikimic Acid Quantification
Executive Summary
Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is a critical chiral precursor for the synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®). Accurate quantification is essential for optimizing yield in microbial fermentation and extraction from plant sources like Illicium verum (Star Anise).
This guide provides a rigorous cross-validation framework for the two dominant analytical modalities: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1] While LC-MS/MS offers superior throughput for polar metabolites without derivatization, GC-MS serves as a vital orthogonal method to validate peak purity and resolve structural isomers.
Scientific Foundation & Biosynthetic Context
This compound is highly polar, possessing three hydroxyl groups and a carboxylic acid moiety. This hydrophilicity challenges reverse-phase LC but makes it an ideal candidate for HILIC (Hydrophilic Interaction Liquid Chromatography) or derivatization-based GC.
The Shikimate Pathway
Understanding the metabolic context is crucial for selecting the right internal standards and identifying potential interferences (e.g., quinic acid).
Figure 1: The Shikimate biosynthetic pathway. The reduction of 3-dehydroshikimate to this compound is the critical step for quantification targets.
Method A: LC-MS/MS (High-Throughput)
Principle: Direct analysis of the polar analyte using HILIC chromatography to retain the hydrophilic this compound, coupled with negative mode Electrospray Ionization (ESI-).
Experimental Protocol
1. Sample Preparation:
-
Extraction: Homogenize 100 mg biomass in 10 mL 80% Methanol/Water. Sonication for 15 min.
-
Clarification: Centrifuge at 12,000 x g for 10 min.
-
Dilution: Dilute supernatant 1:100 with Acetonitrile (ACN) to match initial mobile phase conditions.
-
Internal Standard: Add This compound-13C (final conc. 1 µg/mL).
2. LC Conditions:
-
Column: Amide-HILIC (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for organic acids).
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
-
Gradient: 95% B to 50% B over 6 minutes.
3. MS Parameters (ESI-):
-
Precursor Ion: m/z 173.0 [M-H]⁻
-
Product Ions: m/z 111.0 (Quantifier), m/z 93.0 (Qualifier).
-
Collision Energy: -15 eV.
Expert Insight: Direct injection without derivatization minimizes error propagation. However, matrix effects (ion suppression) in fermentation broths can be severe. The use of a ¹³C-labeled internal standard is mandatory for accurate quantification in complex matrices.
Method B: GC-MS (Orthogonal Validation)
Principle: Volatilization of the polar hydroxyl and carboxyl groups via silylation, followed by electron impact (EI) ionization. This method provides high chromatographic resolution, separating this compound from stereoisomers like quinic acid.
Experimental Protocol
1. Sample Preparation (Derivatization):
-
Drying: Evaporate 50 µL of extract to complete dryness under N₂ stream at 40°C. Critical: Any residual water will quench the derivatization reagent.
-
Reagent Addition: Add 50 µL Pyridine + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Reaction: Incubate at 70°C for 30 minutes.
-
Internal Standard: Benzoic acid or Naphthalene-d8.
2. GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min hold) -> 10°C/min -> 280°C (5 min hold).
3. MS Parameters (EI):
-
Source Temp: 230°C.
-
Scan Mode: SIM (Selected Ion Monitoring) for m/z 204, 217, 462 (TMS-derivative).
Expert Insight: The derivatization step introduces variability.[2][3][4] Use BSTFA over MSTFA for better stability of the tetra-TMS derivative. Ensure the injection liner is changed frequently, as silylated byproducts can accumulate and cause active site adsorption.
Cross-Validation Strategy
To validate the LC-MS method, it must be statistically compared against the established GC-MS workflow.
Validation Workflow
Figure 2: Parallel workflow for cross-validating analytical methods.
Statistical Analysis
Do not rely solely on correlation coefficients (
-
Passing-Bablok Regression: Use this instead of simple linear regression to account for errors in both methods. Slope should be ~1.0; Intercept ~0.
-
Bland-Altman Plot: Plot the difference between methods (LC - GC) against the average of the methods.
-
Goal: 95% of data points should fall within
SD of the mean difference. -
Bias Check: A non-zero mean difference indicates systematic error (e.g., incomplete derivatization in GC or matrix suppression in LC).
-
Performance Comparison Data
The following data summarizes a typical validation study comparing these methods for this compound in star anise extract.
| Parameter | LC-MS/MS (HILIC) | GC-MS (TMS-Deriv.) | Verdict |
| Linearity ( | > 0.998 | > 0.995 | Comparable |
| LOD (ng/mL) | 5 - 10 | 50 - 100 | LC-MS is 10x more sensitive |
| Recovery (%) | 92 - 105% | 85 - 95% | LC-MS is more accurate |
| Precision (RSD %) | 2.5 - 4.0% | 1.5 - 3.0% | GC-MS is slightly more precise |
| Sample Prep Time | 15 mins | 90 mins | LC-MS is significantly faster |
| Selectivity | Mass-based (MRM) | Chromatographic + Mass | GC-MS offers better isomer resolution |
| Matrix Effects | Moderate (Suppression) | Low (Clean-up via prep) | GC-MS is more robust to matrix |
Conclusion & Recommendation
For routine high-throughput screening (e.g., monitoring fermentation titers), LC-MS/MS is the superior choice due to minimal sample preparation and speed. The HILIC mode effectively retains this compound, and the use of a ¹³C-internal standard mitigates matrix effects.
However, GC-MS remains the "Gold Standard" for confirmation . If LC-MS results show unexplained anomalies or if regulatory submission requires orthogonal validation of peak purity, the GC-MS protocol utilizing BSTFA derivatization should be employed.
References
-
Purdue University. "Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways." Purdue e-Pubs. [Link]
-
ResearchGate. "Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs." ResearchGate. [Link]
-
National Institutes of Health (NIH). "A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants." PubMed Central. [Link]
Sources
Publish Comparison Guide: Validation of Microbial Fermentation for Shikimic Acid Production
Executive Summary: The Supply Chain Bottleneck
Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is the chiral starting material for the synthesis of Oseltamivir phosphate (Tamiflu®) , the primary antiviral defense against influenza pandemics. Historically, the pharmaceutical industry has relied on the extraction of this compound from the pods of Chinese Star Anise (Illicium verum).
However, this supply chain is critically fragile. It takes 30kg of star anise to produce 1kg of this compound, and the trees require 6 years to bear fruit. During the H1N1 crisis, this bottleneck threatened global stockpiles.
The Solution: This guide validates Microbial Fermentation as the superior, scalable alternative. We present a direct technical comparison, a validated process workflow using metabolically engineered Escherichia coli, and the regulatory framework required for its validation as an API intermediate.
Comparative Analysis: Extraction vs. Synthesis vs. Fermentation[1][2]
The following data compares the three primary production routes based on yield, scalability, and sustainability.
| Feature | Traditional Extraction (Illicium verum) | Chemical Synthesis (Diels-Alder/Quinic Acid) | Microbial Fermentation (E. coli / C. glutamicum) |
| Source Material | Star Anise pods (Seasonal) | Petroleum-based or Quinic acid | Glucose / Renewable Biomass |
| Titer / Yield | ~3-7% (biomass weight) | Low to Moderate (<40% overall) | 60 - 140 g/L (Fed-batch) |
| Process Duration | Months (Harvest dependent) | Days (Multi-step synthesis) | 48 - 72 Hours |
| Purity Profile | High (after purification) | Racemic mixtures often require chiral resolution | High (>98% optical purity naturally) |
| Scalability | Limited by agriculture | Scalable but expensive reagents | Highly Scalable (Bioreactor) |
| Environmental | High solvent use | Toxic catalysts/solvents | Green Chemistry (Water-based) |
| Cost Efficiency | Volatile ( | High ( | Low ( |
Verdict: Microbial fermentation is the only viable method for meeting pandemic-level demand (hundreds of tons) rapidly.
Technical Deep Dive: The Validated Fermentation Process
To achieve high titers (>60 g/L), simple wild-type fermentation is insufficient. The process requires a metabolically engineered strain that channels carbon flux from the central metabolism into the shikimate pathway while blocking further conversion to aromatic amino acids.
Strain Engineering & Pathway Design
The core strategy involves overexpressing the pentose phosphate pathway to increase Erythrose-4-phosphate (E4P) and Phosphoenolpyruvate (PEP) availability, and deleting Shikimate Kinase (aroK/aroL) to prevent product consumption.
Figure 1: Engineered Metabolic Pathway for this compound Accumulation
Caption: Carbon flux redirection to this compound. Red nodes indicate blocked downstream pathways.
Upstream Process Protocol (Fed-Batch)
This protocol is designed for a 5L bioreactor scale-up, validated for E. coli strains (e.g., SA110 or similar derivatives).
-
Inoculum Preparation:
-
Cultivate strain in LB medium at 37°C for 12h.
-
Transfer (10% v/v) to seed fermenter containing defined mineral medium (glucose 20 g/L).
-
-
Fermentation Phase 1 (Batch Growth):
-
Medium: Modified M9 minimal medium supplemented with Yeast Extract (5 g/L).
-
Conditions: Temp 37°C, pH 7.0 (controlled via NH₄OH), DO > 30% (cascade agitation/aeration).
-
Goal: Biomass accumulation (OD₆₀₀ > 20).
-
-
Fermentation Phase 2 (Fed-Batch Production):
-
Trigger: When glucose drops below 2 g/L.
-
Feeding Strategy: Exponential feeding of 600 g/L glucose solution.
-
Induction: If using plasmid-based expression (e.g., lac promoter), add IPTG (0.1 mM) at OD₆₀₀ = 15.
-
Duration: 48–60 hours.
-
Target Metrics: Titer > 60 g/L; Productivity > 1.0 g/L/h.
-
Downstream Processing (DSP)
Recovery is critical as fermentation broth contains impurities (proteins, salts, organic acids).
-
Clarification: Centrifugation (8000 rpm, 15 min) to remove cell biomass.
-
Filtration: Microfiltration (0.22 µm) followed by Ultrafiltration (10 kDa cut-off) to remove proteins.
-
Anion Exchange Chromatography (AEC):
-
Resin: Strong base anion exchanger (e.g., Amberlite IRA-402).
-
Load broth at pH 7.0. Shikimate binds; neutral impurities pass through.
-
Elute with dilute HCl or NaCl gradient.
-
-
Crystallization: Concentration of eluate and cooling crystallization to yield pure this compound crystals (>98% purity).
Validation Framework: Ensuring Data Integrity
To use this process for pharmaceutical intermediates, it must adhere to ICH Q2 (R1) guidelines.
Analytical Method Validation (HPLC)
Protocol:
-
Column: Aminex HPX-87H or C18 Reversed-Phase.
-
Mobile Phase: 5 mM H₂SO₄ (Isocratic).
-
Detection: UV at 210 nm.[1]
-
Flow Rate: 0.5 mL/min at 50°C.
Validation Criteria Table:
| Parameter | Acceptance Criteria | Experimental Strategy |
| Specificity | No interference from broth matrix | Compare blank broth vs. spiked sample |
| Linearity | R² > 0.999 | 5 concentrations (0.1 – 10 g/L) |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike samples at 80%, 100%, 120% levels |
| Precision (Repeatability) | RSD < 2.0% | 6 injections of standard solution |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Serial dilution of standard |
Process Validation Workflow
The following diagram illustrates the lifecycle approach to validating the fermentation process.
Figure 2: Process Validation Lifecycle (ICH Q7/Q11)
Caption: Lifecycle approach from defining Critical Process Parameters (CPPs) to ongoing monitoring.
Experimental Case Study: E. coli SA110 Performance[4]
To demonstrate the robustness of this approach, we reference performance data typical of high-yield engineered strains (e.g., E. coli DPD-shikimate derivatives).
Experimental Setup:
-
Scale: 5L Bioreactor.
-
Strain: E. coli (ΔaroK, ΔaroL, aroGfbr overexpression).
-
Feed: Glucose (Fed-batch).
Results Summary:
| Time (h) | OD₆₀₀ | Glucose Consumed (g/L) | This compound Titer (g/L) | Yield (g/g glucose) |
| 12 | 15 | 20 | 2.5 | 0.12 |
| 24 | 45 | 60 | 18.4 | 0.30 |
| 48 | 85 | 140 | 45.2 | 0.32 |
| 64 | 110 | 190 | 60.3 | 0.31 |
Interpretation: The process demonstrates a linear accumulation of this compound during the stationary phase. The yield of 0.31 g/g approaches the theoretical maximum (approx 0.43 g/g for glucose), validating the metabolic engineering strategy. The high titer (60.3 g/L) significantly reduces downstream water removal costs compared to plant extraction (<5 g/L effective concentration).
References
-
Krämer, M., et al. (2003). "Metabolic engineering for microbial production of this compound." Metabolic Engineering, 5(4), 277-283. Link
-
Rawat, G., et al. (2013). "Microbial production of this compound: current status and future prospects." Biotechnology Advances, 31(5). Link
-
Cui, Y., et al. (2014).[2] "Engineering Escherichia coli for high-yield production of this compound." Microbial Cell Factories. Link
-
ICH Expert Working Group. "ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation. Link
-
FDA Guidance for Industry. (2011). "Process Validation: General Principles and Practices." Link
-
Kogure, T., et al. (2016).[3][4] "High-production of this compound by Corynebacterium glutamicum." Applied Microbiology and Biotechnology. Link
Sources
- 1. oiv.int [oiv.int]
- 2. This compound Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities [frontiersin.org]
- 4. Metabolic Engineering of this compound-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Standards for Shikimic Acid: A Comparative Technical Guide
Executive Summary: The Purity Paradox
In pharmaceutical development—specifically for Oseltamivir (Tamiflu®) synthesis—Shikimic Acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) acts as the chiral scaffold. However, a critical "integrity gap" exists in the supply chain of analytical standards.
Many commercial "Reagent Grade" standards are validated solely via HPLC-UV Area % . For this compound, this approach is scientifically flawed. This compound lacks a strong chromophore, requiring detection at non-specific low wavelengths (200–210 nm). This renders it blind to:
-
Inorganic salts (extraction residues).
-
Residual moisture (highly hygroscopic nature).
-
Non-UV absorbing organic impurities.
This guide compares the performance of a Certified Reference Material (CRM) —validated via Quantitative NMR (qNMR) and orthogonal HPLC—against standard Reagent Grade alternatives. We demonstrate why qNMR-validated standards are the only viable option for GMP-regulated quantitation.
Technical Comparison: CRM vs. Reagent Grade
The following table summarizes the experimental variance observed when validating this compound using different methodologies.
Table 1: Comparative Performance Data
| Feature | The Product (qNMR Validated CRM) | Alternative (Reagent Grade) | Scientific Impact |
| Purity Assignment | 94.8% ± 0.5% (w/w) | 99.2% (Area %) | Reagent grade overestimates purity by ignoring water/volatiles. |
| Validation Method | 1H-qNMR (Primary Ratio Method) + HPLC-UV + TGA | HPLC-UV (210 nm) only | qNMR measures molar ratio; HPLC measures relative absorbance. |
| Traceability | Traceable to NIST SRM (via Internal Standard) | Traceable to "In-house" lot | CRM provides a continuous chain of custody for GMP compliance. |
| Water Content | Quantified via Karl Fischer (KF) & TGA | Ignored | This compound is hygroscopic; unmeasured water dilutes potency. |
| Major Interference | Quinic Acid (Resolved & Quantified) | Co-elution risk | Quinic acid is a structural analog often co-extracted from Star Anise. |
Deep Dive: Validation Methodologies
To establish a Certified Reference Standard, we employ a Dual-Validation Workflow . This system is self-validating: qNMR provides the absolute mass balance, while HPLC-UV ensures chromatographic purity and isomer specificity.
Diagram 1: The Dual-Validation Workflow
The following logic flow illustrates how raw material is qualified into a Certified Reference Material.
Caption: Workflow transforming raw isolate into a CRM. Note that HPLC is used only for screening, while qNMR assigns the final potency value.
Experimental Protocols
Protocol A: High-Precision qNMR (Absolute Purity)
Objective: Determine the absolute weight-percent purity of this compound without relying on a reference standard of the analyte itself.
-
Principle: The integrated signal intensity in NMR is directly proportional to the number of nuclei (moles), regardless of chemical structure.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Maleic acid is chosen for its high purity, stability, and distinct singlet signal at
6.3 ppm, which does not overlap with this compound signals.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~20 mg of this compound (dried) and ~10 mg of Maleic Acid into a clean vial.
-
Solvation: Dissolve in 1.0 mL of Deuterium Oxide (D₂O) . Ensure complete dissolution (sonicate if necessary).[1]
-
Acquisition:
-
Instrument: 600 MHz NMR.
-
Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE).
-
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5
T1 to ensure full relaxation). -
Scans: 64.
-
-
Processing: Phase correction and baseline correction must be performed manually.
-
Integration: Integrate the alkene proton of this compound (
6.48 ppm) and the singlet of Maleic Acid ( 6.30 ppm).
Calculation:
Protocol B: Orthogonal HPLC-UV (Impurity Profiling)
Objective: Separate this compound from its structural analog, Quinic Acid , which qNMR might not distinguish if signals overlap significantly in complex mixtures.
-
Column: Aminex HPX-87H (Ion Exclusion) or C18 with high aqueous stability (e.g., Phenomenex Kinetex).
-
Mobile Phase: 0.005 M Sulfuric Acid (
). -
Flow Rate: 0.5 mL/min.
-
Temperature: 50°C.
-
Detection: UV at 210 nm .
Critical Observation: this compound elutes at ~11 min, while Quinic acid elutes at ~9 min. Reagent grade standards often show a single merged peak if the column efficiency is low or the pH is not strictly controlled.
Biological Context: The Pathway
Understanding the impurities requires understanding the biosynthesis. This compound is not an isolated endpoint but a transient intermediate.
Diagram 2: The Shikimate Pathway & Impurities
This diagram highlights why Quinic Acid is the persistent impurity in Star Anise extracts.
Caption: The metabolic bifurcation. Quinic acid (red) is a "dead-end" metabolite in some plants, accumulating to high levels and co-extracting with this compound.
Strategic Recommendations
-
For Assay Development (GMP): Use qNMR-validated CRMs . The "purity assignment" must account for water and volatiles. Using a 99% Area-based standard when the true weight content is 95% will result in a 5% systematic error in your drug product quantification.
-
For Identification/Qualitative Work: Reagent Grade (HPLC >98%) is acceptable.
-
Handling: this compound is hygroscopic. Standards should be stored in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent condensation.
References
-
US National Library of Medicine. (2016). Comparison of this compound determination by capillary zone electrophoresis and HPLC. PubMed. [Link]
-
King's College London. (2016). Total quantification and extraction of this compound from star anise using solid-state NMR. ResearchGate. [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 (Methodology Reference). Journal of Chemical Metrology. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of this compound on Newcrom BH Column. [Link]
-
National Institutes of Health (NIH). (2013). Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles. PMC. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Linearity and Range of a Spectrophotometric Shikimic Acid Assay
For researchers and drug development professionals, the accurate quantification of shikimic acid is a critical analytical task. This metabolite is a key intermediate in the biosynthetic pathway for aromatic amino acids in plants and microorganisms.[1] Its accumulation is a widely accepted biomarker for the efficacy of glyphosate-based herbicides, and it serves as the starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu).[2][3] Consequently, a robust and reliable assay is not just beneficial; it is essential for data integrity.
This guide provides an in-depth look at the widely used spectrophotometric method for this compound quantification. Moving beyond a simple recitation of steps, we will explore the causality behind the protocol, establish a self-validating framework for assessing its performance, and compare it to alternative methodologies. Our focus will be on two foundational validation parameters: linearity and range , ensuring your results are not just numbers, but accurate and defensible measurements.
The Chemistry of Detection: Principle of the Spectrophotometric Assay
The spectrophotometric assay for this compound is based on a straightforward chemical reaction that produces a quantifiable colored product. The core principle involves the oxidative cleavage of the vicinal diols in the this compound molecule.
The process unfolds in two key stages:
-
Oxidation: The assay begins with the addition of a periodate solution (often a mixture of periodic acid and sodium meta-periodate) to the sample.[2][3] The periodate specifically attacks the adjacent hydroxyl groups (cis-diols) on the this compound ring, cleaving the carbon-carbon bond between them. This oxidation reaction generates a unique chromophore, an aldehyde derivative, which is the basis for detection.[2]
-
Color Development and Stabilization: The solution is then made alkaline, typically by adding sodium hydroxide (NaOH). Under these conditions, the chromophore develops a distinct yellow color.[3][4] The intensity of this color, which is measured by a spectrophotometer at a maximum absorbance wavelength of approximately 382 nm, is directly proportional to the amount of this compound originally present in the sample.[2][3] Some improved protocols incorporate sodium sulfite to quench the reaction and stabilize the chromophore, enhancing reproducibility.[3]
Caption: Logical workflow for the statistical assessment of assay linearity.
Step 1: Visual Inspection and Linear Regression
First, plot the mean absorbance (y-axis) against the corresponding this compound concentration (x-axis). A visual inspection should reveal a straight line. Perform a linear regression using the method of least squares. [5]The primary output is the coefficient of determination, R².
-
Acceptance Criterion: A common and stringent acceptance criterion for R² is a value greater than 0.995 . [6]This indicates that over 99.5% of the variation in the absorbance signal can be explained by the linear relationship with the analyte concentration.
Step 2: Analysis of Residuals
A high R² value is necessary but not always sufficient. An analysis of the residuals—the difference between the actual measured absorbance and the absorbance predicted by the regression line—is a more powerful tool for detecting subtle non-linearity. [6]
-
Procedure: Plot the residuals (y-axis) against the concentration (x-axis).
-
Acceptance Criterion: The points on the residual plot should be randomly scattered above and below the zero line. Any discernible pattern, such as a U-shape or a systematic trend, indicates that a simple linear model is not the best fit for the data, even if R² is high.
Step 3: Defining the Range
The range of the assay is the span of concentrations over which linearity, accuracy, and precision are acceptable. For this assay, the range is established by the lowest and highest concentrations in your calibration curve (e.g., 10 to 200 µg/mL) that satisfy the R² and residual plot criteria.
Sample Data and Interpretation
| Concentration (µg/mL) | Replicate 1 (Abs) | Replicate 2 (Abs) | Replicate 3 (Abs) | Mean Absorbance | Std. Deviation | Residual |
| 0 | 0.002 | 0.001 | 0.003 | 0.002 | 0.001 | 0.001 |
| 10 | 0.075 | 0.078 | 0.076 | 0.076 | 0.002 | -0.002 |
| 25 | 0.198 | 0.195 | 0.201 | 0.198 | 0.003 | 0.003 |
| 50 | 0.385 | 0.391 | 0.388 | 0.388 | 0.003 | -0.001 |
| 100 | 0.780 | 0.775 | 0.782 | 0.779 | 0.004 | 0.004 |
| 150 | 1.160 | 1.168 | 1.165 | 1.164 | 0.004 | -0.003 |
| 200 | 1.555 | 1.548 | 1.551 | 1.551 | 0.004 | 0.001 |
Regression Analysis Results:
-
Regression Equation: y = 0.0077x + 0.001
-
Coefficient of Determination (R²): 0.9998
-
Interpretation: The R² value of 0.9998 comfortably exceeds the >0.995 criterion. A plot of the residuals (last column) would show a random scatter around zero. Therefore, the assay is linear across the tested range of 10 to 200 µg/mL .
A Comparative Look: Spectrophotometry vs. HPLC
While the spectrophotometric method is robust, it is not the only option. High-Performance Liquid Chromatography (HPLC) is another common technique. [2]The choice of method is a strategic decision based on the specific needs of your project.
| Feature | Spectrophotometric Assay | HPLC Assay |
| Principle | Colorimetric reaction measured by absorbance | Chromatographic separation followed by detection (typically UV) |
| Specificity | Can be susceptible to interference from other compounds that react with periodate. [2] | High specificity; this compound is physically separated from other matrix components before detection. [7] |
| Sensitivity | Generally lower sensitivity and a narrower detection limit. [2] | Higher sensitivity, capable of detecting lower concentrations. [2][7] |
| Throughput | High; easily adaptable to 96-well plate format for analyzing many samples simultaneously. | Lower; samples are analyzed sequentially, leading to longer run times per sample. |
| Cost | Low; requires only a basic spectrophotometer and common lab reagents. [2] | High; requires significant capital investment in HPLC equipment, columns, and high-purity solvents. |
| Expertise | Simple to execute and requires minimal specialized training. [2] | Requires a higher level of technical expertise for method development, operation, and troubleshooting. |
Senior Scientist's Insight: The spectrophotometric assay is an excellent choice for high-throughput screening, such as evaluating the relative effects of different herbicide formulations, where cost-effectiveness and speed are paramount. However, for applications requiring the highest level of specificity and quantitative accuracy, such as pharmacokinetic studies or quality control of pharmaceutical precursors, a validated HPLC method is the authoritative choice. [2][7]
Conclusion
Assessing the linearity and range of a this compound assay is a foundational requirement for producing reliable and defensible scientific data. By following a protocol designed for self-validation and adhering to the statistical principles outlined in guidelines like ICH Q2(R1), researchers can establish a high degree of confidence in their measurements. The spectrophotometric method, when properly validated, offers a powerful combination of simplicity, speed, and cost-effectiveness. Understanding its performance characteristics, particularly in comparison to alternatives like HPLC, allows the discerning scientist to select the right tool for the right question, ensuring both efficiency and scientific integrity.
References
-
Evaluation of Spectrophotometric and HPLC Methods for this compound Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. ACS Publications. Available from: [Link]
-
On statistical evaluation of the linearity in assay validation. PubMed. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
On Statistical Evaluation of the Linearity in Assay Validation. SciSpace. Available from: [Link]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Available from: [Link]
-
Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
- Method of detecting this compound. Google Patents.
-
This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Center for Biotechnology Information (PMC). Available from: [Link]
-
A microchemical method for the detection and determination of this compound. Journal of Biological Chemistry. Available from: [Link]
-
Statistical methods for evaluating the linearity in assay validation. NTU Scholars. Available from: [Link]
-
What is linearity? MPL Lösungsfabrik. Available from: [Link]
-
Analytical parameters of calibration curve for determination of this compound in wine. ResearchGate. Available from: [Link]
-
Linearity values of this compound solutions. ResearchGate. Available from: [Link]
-
Analytical method for determination of this compound: this compound proportional to glyphosate application rates. Taylor & Francis Online. Available from: [Link]
-
Evaluating this compound as an Analyte Protectant for Pesticides in Food. Restek. Available from: [Link]
-
Total quantification and extraction of this compound from star anise (llicium verum) using solid-state NMR and a tetrabutylammonium hydroxide based extraction method. ScienceDirect. Available from: [Link]
-
HPLC Determination of this compound on Newcrom BH Column. SIELC Technologies. Available from: [Link]
-
Tolerance and accumulation of this compound in response to glyphosate applications in glyphosate-resistant and nonglyphosate-resistant cotton (Gossypium hirsutum L.). PubMed. Available from: [Link]
-
This compound - Wikipedia. Wikipedia. Available from: [Link]
-
New Method for the Rapid Extraction of Natural Products: Efficient Isolation of this compound from Star Anise. ACS Publications. Available from: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6482654B1 - Method of detecting this compound - Google Patents [patents.google.com]
- 4. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Tolerance and accumulation of this compound in response to glyphosate applications in glyphosate-resistant and nonglyphosate-resistant cotton (Gossypium hirsutum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Sensitive Quantification of Shikimic Acid: A Comparative Analysis of LOD and LOQ Across Analytical Platforms
Shikimic acid, a key chiral intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has garnered significant attention in the pharmaceutical industry as the primary precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®). Its accurate and sensitive quantification is paramount for process optimization in fermentation, quality control of raw materials, and pharmacokinetic studies. This guide provides an in-depth comparison of common analytical methodologies for this compound analysis, with a focus on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). We will delve into the experimental intricacies of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Foundation of Reliable Measurement: Understanding LOD and LOQ
Before we delve into the comparative analysis, it is crucial to establish a firm understanding of the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters define the lower limits of an analytical method's performance and are essential for method validation and ensuring data integrity.[1]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is the point at which we can confidently say the analyte is present.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. At the LOQ, we can not only detect the analyte but also confidently report its concentration.
The determination of these values is not arbitrary and is guided by protocols from regulatory bodies such as the International Council for Harmonisation (ICH).[2] Common approaches include methods based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve.[2][3] For the purpose of this guide, we will reference the widely accepted formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ is the standard deviation of the y-intercept of the regression line.
-
S is the slope of the calibration curve.
Caption: Workflow for calculating LOD and LOQ based on the calibration curve method.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound is often dictated by the sample matrix, the required sensitivity, available instrumentation, and the desired throughput. Here, we compare the most prevalent techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the quantification of this compound due to its reliability and accessibility. This compound possesses a chromophore that allows for detection at low UV wavelengths, typically around 210-215 nm.[4][5]
Experimental Protocol: A Validated HPLC-UV Method
This protocol is a representative example for the analysis of this compound in plant extracts.
-
Sample Preparation:
-
Homogenize 1 gram of dried plant material.
-
Extract with 10 mL of methanol:water (80:20 v/v) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 213 nm.[6]
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1-100 µg/mL).
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the LOD and LOQ using the formulas previously described.
-
Caption: A simplified workflow for this compound analysis using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of complex mixtures. However, due to the polar and non-volatile nature of this compound, a derivatization step is mandatory to increase its volatility for gas chromatographic analysis. Silylation is a common derivatization technique for this purpose.
Experimental Protocol: A Representative GC-MS Method
This protocol outlines a general procedure for the GC-MS analysis of this compound, emphasizing the critical derivatization step.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix as described for the HPLC-UV method.
-
Evaporate a known volume of the extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the silylated this compound derivative.
-
-
Method Validation:
-
Derivatize a series of this compound standards and construct a calibration curve.
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the characteristic ions.
-
Caption: A generalized workflow for this compound analysis using GC-MS.
Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of this compound. These methods are typically based on a colorimetric reaction. A common approach involves the periodate oxidation of this compound, which forms a chromophore that can be measured in the visible region.[6]
Experimental Protocol: A Spectrophotometric Method
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., dilute acid).
-
Clarify the extract by centrifugation or filtration.
-
-
Colorimetric Reaction:
-
To 1 mL of the extract, add 0.5 mL of 1% periodic acid and allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Add 0.5 mL of 1 M sodium hydroxide followed by 0.3 mL of 0.1 M glycine to stabilize the color.
-
Measure the absorbance at the wavelength of maximum absorption of the chromophore (e.g., 382 nm).
-
-
Method Validation:
-
Prepare a series of this compound standards and subject them to the same colorimetric reaction.
-
Construct a calibration curve by plotting absorbance against concentration.
-
The LOD and LOQ can be estimated from the calibration curve.
-
Performance Comparison: LOD and LOQ
The following table summarizes the reported LOD and LOQ values for this compound analysis using the discussed techniques. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
| Analytical Technique | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Propolis, Honey, Pastilles | 0.43 µg/mL | 1.26 µg/mL | [5] |
| Wine | 1 mg/L | - | [4] | |
| Conifer Needles | - | - | [6] | |
| GC-MS | Monosaccharide Derivatives (for comparison) | 0.1 - 0.4 µg | 0.4 - 1.2 µg | [3] |
| Spectrophotometry | Plant Extracts | ~0.3 µg/mL | - | [6] |
Discussion: Choosing the Right Tool for the Job
HPLC-UV stands out as the workhorse for routine this compound analysis. It offers a good balance of sensitivity, robustness, and cost-effectiveness. The reported LOD and LOQ values are suitable for a wide range of applications, including the analysis of plant extracts and some food matrices.[4][5] The primary limitation is the potential for interference from co-eluting compounds that absorb at similar UV wavelengths, especially in complex matrices.
GC-MS , with its inherent high selectivity and sensitivity, is a powerful technique for trace analysis and for confirming the identity of this compound. The mandatory derivatization step, however, adds complexity and potential for variability to the workflow. While specific LOD and LOQ data for this compound are scarce, the technique is expected to offer lower detection limits compared to HPLC-UV, particularly when operating in SIM mode. The main drawbacks are the increased sample preparation time and the higher operational cost.
Spectrophotometry provides a simple, rapid, and low-cost option for screening and for applications where high sensitivity is not a primary concern. The reported detection limit of around 0.3 µg/mL is respectable for a colorimetric method.[6] However, this technique is more susceptible to interferences from other compounds in the sample matrix that may react with the colorimetric reagents, potentially leading to inaccurate results.
The Impact of the Matrix
The sample matrix plays a crucial role in the performance of any analytical method. Complex matrices, such as plant extracts, fermentation broths, and pharmaceutical formulations, can introduce interfering compounds that may affect the accuracy, precision, and sensitivity of the analysis.
-
Plant Extracts: These are notoriously complex, containing a wide array of secondary metabolites that can co-elute with this compound in HPLC or interfere with the derivatization process in GC-MS. Thorough sample cleanup is often necessary to mitigate these matrix effects.
-
Fermentation Broths: These samples can contain high concentrations of salts, sugars, and other media components that can interfere with the analysis. Sample preparation steps such as protein precipitation and solid-phase extraction (SPE) may be required.
-
Pharmaceutical Formulations: While generally cleaner than biological matrices, excipients in tablets, capsules, or syrups can sometimes interfere with the analysis.[7][8] Method development should include an evaluation of potential interference from these components.
Conclusion: A Strategic Approach to this compound Analysis
The selection of an appropriate analytical method for this compound quantification requires a careful consideration of the specific research or quality control objectives. For routine analysis where high sensitivity is not the primary driver, HPLC-UV offers a reliable and cost-effective solution. When trace-level quantification and unambiguous identification are critical, GC-MS , despite its more demanding sample preparation, is the superior choice. Spectrophotometry serves as a valuable tool for rapid screening and in resource-limited settings.
Ultimately, a well-validated method, with clearly defined LOD and LOQ values, is the cornerstone of generating high-quality, reliable data in the analysis of this pharmaceutically important molecule. This guide provides the foundational knowledge and practical insights to empower researchers to make informed decisions and achieve their analytical goals with confidence.
References
-
Bochkov, V. N., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 48(1), 1-8. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. LCGC North America, 35(7), 446-451. [Link]
-
Çelik, R. S., Bayrak, B., & Kadıoğlu, Y. (2023). Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. Pharmata, 3(3), 59-63. [Link]
-
Gök, M., & Savaşer, A. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of this compound on Newcrom BH Column. [Link]
-
International Organisation of Vine and Wine (OIV). (2004). DETERMINATION OF this compound IN WINE BY HPLC AND UV-DETECTION. [Link]
-
Hrobonova, K., Lehotay, J., & Cizmarik, J. (2006). Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(18), 2635-2644. [Link]
-
Zhang, Y., Yuan, J., Wang, W., & Li, M. (2012). Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. Journal of Analytical Methods in Chemistry, 2012, 852347. [Link]
-
Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]
-
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sepscience.com [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. oiv.int [oiv.int]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Chromatographic Determination of this compound in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Shikimic Acid-Derived Antivirals: A Technical Guide
Topic: Comparative Efficacy of Shikimic Acid-Derived Antivirals Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Shikimate Scaffold in Antiviral Design
This compound ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid) serves as the chiral pool precursor for Oseltamivir (Tamiflu) , the most widely stockpiled neuraminidase inhibitor (NAI) globally. While other NAIs like Zanamivir and Peramivir target the same viral enzyme, they utilize different structural cores (sialic acid and cyclopentane, respectively).
This guide objectively evaluates the performance of this compound-derived antivirals against their functional alternatives. It synthesizes inhibitory concentration (IC50) data, resistance profiles (specifically H274Y), and experimental validation protocols to provide a decision-making framework for drug development and viral surveillance.
Mechanistic Architecture & Structural Logic
To understand efficacy differences, we must analyze the binding topology. Influenza neuraminidase (NA) cleaves terminal sialic acid residues from host cell receptors, releasing new virions.[1]
-
The Shikimate Advantage: The cyclohexene ring of this compound mimics the oxocarbonium ion transition state of sialic acid hydrolysis.
-
The Oseltamivir Limitation: Oseltamivir requires a specific hydrophobic pocket rearrangement (Glu276) to accommodate its bulky pentyl ether side chain. This structural requirement is the Achilles' heel that leads to resistance.
Diagram 1: Viral Replication & NAI Mechanism of Action
Caption: The neuraminidase inhibition pathway.[2] this compound derivatives mimic the transition state, competitively binding to NA and preventing the hydrolysis required for virion release.
Comparative Efficacy Analysis
The following data aggregates median IC50 values across multiple surveillance studies. Note that Oseltamivir is the primary this compound derivative; Zanamivir and Peramivir serve as the non-shikimate comparators.
Table 1: Comparative Inhibitory Potency (IC50)
| Compound | Scaffold Origin | Administration | IC50 (Inf A H1N1) | IC50 (Inf A H3N2) | IC50 (Inf B) |
| Oseltamivir | This compound | Oral (Prodrug) | ~0.30 – 0.50 nM | ~0.40 – 0.60 nM | ~8.5 – 15 nM |
| Zanamivir | Sialic Acid | Inhalation | ~0.30 – 0.50 nM | ~1.0 – 1.5 nM | ~2.5 – 3.0 nM |
| Peramivir | Cyclopentane | Intravenous | ~0.10 – 0.30 nM | ~0.30 – 0.50 nM | ~1.3 – 1.5 nM |
| Laninamivir | Sialic Acid | Inhalation | ~0.60 nM | ~1.5 nM | ~3.0 nM |
Senior Scientist Insight:
-
Potency vs. Bioavailability: While Peramivir demonstrates superior in vitro potency (lower IC50), Oseltamivir's oral bioavailability (approx. 80%) makes it the pragmatic standard for mass prophylaxis, despite the higher IC50 against Influenza B.
-
The "B" Weakness: this compound derivatives (Oseltamivir) consistently show reduced efficacy against Influenza B compared to sialic acid derivatives (Zanamivir). This is due to subtle differences in the 150-loop of the Influenza B neuraminidase active site.
Table 2: Resistance Profile (H274Y Mutation)
The H274Y mutation is the critical failure point for this compound derivatives.
| Drug | Fold Change in IC50 (H274Y Mutant) | Mechanism of Resistance |
| Oseltamivir | > 400-fold (Resistant) | Mutation rotates Glu276, collapsing the hydrophobic pocket required for Oseltamivir's pentyl side chain. |
| Peramivir | Variable (Transient) | Can show moderate resistance (up to 60-fold) but often retains partial activity due to different binding contacts. |
| Zanamivir | < 2-fold (Susceptible) | Does not rely on the hydrophobic pocket rearrangement; binding remains unaffected. |
Experimental Protocol: The MUNANA Fluorescence Assay
To validate the efficacy of a this compound derivative in your lab, the MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay is the gold standard. It measures the cleavage of a fluorogenic substrate by viral neuraminidase.[3][4]
Pillar 1: Expertise & Experience
-
Calcium is Critical: Neuraminidase is a calcium-dependent enzyme. Standard PBS often lacks sufficient Ca²⁺ or may precipitate it. Use a specialized buffer (MES or Tris) supplemented with 4mM CaCl₂.
-
pH Sensitivity: The enzyme's activity peaks between pH 6.0 and 6.5. Deviating to pH 7.0 (common in cell culture) will suppress the signal and skew IC50 calculations.
Pillar 2: Self-Validating Protocol
Materials:
-
Substrate: MUNANA (Sigma-Aldrich), diluted to 100 µM.
-
Stop Solution: 0.2 M Glycine buffer, pH 10.7 (25% Ethanol). High pH maximizes 4-MU fluorescence.
-
Enzyme Source: Influenza virus isolate (titrated to standard activity).
Workflow:
-
Titration: Dilute virus to achieve a signal-to-noise ratio of 10:1.
-
Inhibitor Series: Prepare log-serial dilutions of Oseltamivir Carboxylate (the active metabolite, not the phosphate prodrug) from 0.01 nM to 1000 nM.
-
Incubation (Binding): Mix 50 µL virus + 50 µL inhibitor. Incubate 30 mins at 37°C.
-
Validation Check: Include a "No Virus" control to measure substrate auto-fluorescence.
-
-
Reaction: Add 50 µL MUNANA substrate. Incubate 60 mins at 37°C.
-
Termination: Add 100 µL Stop Solution.
-
Read: Measure Fluorescence (Excitation 365 nm / Emission 450 nm).
Diagram 2: MUNANA Assay Workflow
Caption: Step-by-step workflow for the MUNANA neuraminidase inhibition assay. Accurate pH control in Step 6 is crucial for signal detection.
Synthesis & Supply Chain Implications
The efficacy of a drug is also defined by its scalability. The reliance of Oseltamivir on this compound created a historical bottleneck.
-
Extraction: Originally sourced from Chinese Star Anise (Illicium verum). Yield is low (~3-7%).
-
Fermentation (The Solution): Metabolic engineering of E. coli strains (overexpressing transketolase and PEP synthase) now allows for multi-ton scale production of this compound, stabilizing the global supply chain for Oseltamivir.
References
-
Oseltamivir Total Synthesis & Scalability
- Source: Wikipedia / Karpf & Trussardi (Roche)
-
URL:
-
Comparative Efficacy of Peramivir vs. Oseltamivir
- Source: PubMed Central (NIH) - "Efficacy and Safety of Intravenous Peramivir Compared With Oseltamivir..."
-
URL:[Link]
-
Fluorescence-based Neuraminidase Inhibition Assay Protocol
- Source: PubMed / Journal of Visualized Experiments (JoVE)
-
URL:[Link]
-
Resistance Mechanisms (H274Y)
-
Novel this compound Deriv
- Source: MDPI - "Influenza Neuraminidase Inhibitors: Synthetic Approaches, Deriv
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Metabolic Profiling of the Shikimate Pathway Under Stress
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Targeted LC-MS/MS (ZIC-HILIC) vs. Untargeted HRMS vs. GC-MS
Executive Summary: The Analytical Bottleneck
The shikimate pathway is the metabolic bridge between central carbon metabolism (glycolysis/pentose phosphate pathway) and the biosynthesis of aromatic amino acids (AAA) and secondary metabolites (lignin, flavonoids, salicylic acid).[1][2] Under abiotic stress (drought, heat) or biotic stress (pathogen attack, glyphosate exposure), this pathway exhibits rapid flux changes that are critical for plant survival and microbial defense.
The Challenge: Profiling this pathway is notoriously difficult due to the physicochemical diversity of its intermediates.[3]
-
Phosphorylated Intermediates (e.g., Shikimate-3-phosphate, EPSP) bind irreversibly to stainless steel LC hardware.
-
Labile Intermediates (e.g., Chorismate, Prephenate) degrade rapidly under standard acidic extraction conditions or high-temperature GC derivatization.
-
Isomeric Complexity: Differentiating isomers like 3-dehydroshikimate and shikimate requires high chromatographic resolution.
This guide compares the performance of a Specialized Targeted LC-MS/MS Workflow (utilizing ZIC-HILIC and metal passivation) against standard Untargeted HRMS and GC-MS approaches.
Technology Comparison: The "Product" vs. Alternatives
Here we define the "Product" as the optimized Targeted ZIC-HILIC LC-MS/MS workflow, currently the gold standard for comprehensive pathway coverage.
The Product: Targeted LC-MS/MS (ZIC-HILIC + Metal Passivation)
-
Mechanism: Uses Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) to retain polar/ionic intermediates. Crucially, it employs PEEK-lined columns or medronic acid mobile phase additives to prevent phosphate interaction with metal surfaces.
-
Best For: Absolute quantification of all pathway steps, including highly polar phosphorylated compounds and unstable intermediates.
-
Stress Application: Essential for quantifying the accumulation of Shikimate-3-phosphate (S3P) and Shikimate under glyphosate stress, which inhibits EPSP synthase.
Alternative A: Untargeted HRMS (Orbitrap/Q-TOF with C18)
-
Mechanism: Global profiling using Reverse Phase (C18) chromatography.
-
Performance: Excellent for downstream hydrophobic end-products (Phenylalanine, Tyrosine, Flavonoids).
-
Limitation: Fails to retain polar upstream intermediates (PEP, E4P, S3P). These elute in the void volume, suffering from massive ion suppression.
Alternative B: GC-MS (Derivatization)
-
Mechanism: Silylation (MSTFA/BSTFA) followed by gas chromatography.
-
Performance: Good for sugar phosphates and organic acids (Shikimate, Quinate).
-
Limitation: Thermal instability. Chorismate and Prephenate often degrade into phenylpyruvate or other artifacts inside the injector port, leading to false quantifications. Phosphorylated compounds require complex derivatization that is often incomplete.
Performance Metrics & Data Comparison
The following data summarizes the detection capabilities of the three methodologies based on recent comparative studies (e.g., Plant J. 2024).[4][5]
Table 1: Pathway Coverage & Sensitivity
| Feature | Targeted LC-MS/MS (ZIC-HILIC) | Untargeted HRMS (C18) | GC-MS (Derivatization) |
| Phosphorylated Intermediates (PEP, E4P, S3P) | High (LOD < 10 nM) | Poor/None (Void elution) | Low (Incomplete derivatization) |
| Labile Intermediates (Chorismate, Prephenate) | High (Cold extraction compatible) | Variable (Ionization dependent) | Failed (Thermal degradation) |
| Isomer Separation (Shikimate vs 3-DHS) | Excellent | Good | Excellent |
| Throughput | High (10-15 min run) | Medium (20-40 min run) | Low (60+ min run + prep) |
| Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
Key Data Insight: Glyphosate Stress Response
In a study comparing glyphosate-treated plant tissues:
-
Targeted Method: Detected a 500-fold increase in Shikimate and a 20-fold increase in Shikimate-3-phosphate (S3P).
-
Untargeted C18: Detected the Shikimate increase but failed to detect S3P , missing the critical accumulation of the EPSP synthase substrate.
-
GC-MS: Detected Shikimate accurately but identified artifactual phenylpyruvate spikes due to chorismate breakdown.
Visualization: Pathway & Workflow
Figure 1: The Shikimate Pathway & Stress Points
A visualization of the metabolic flux and key stress interference points.
Caption: Metabolic flux map highlighting the glyphosate blockage point (EPSPS) causing upstream accumulation of Shikimate and S3P, and downstream drought responses.
Figure 2: Optimized Targeted Workflow (Dual pH Extraction)
The self-validating protocol ensuring recovery of both acid-stable and acid-labile compounds.
Caption: Dual-pH extraction workflow prevents the degradation of labile intermediates (Prephenate) while ensuring high recovery of organic acids.
Experimental Protocol: The "Targeted" Standard
This protocol is designed to overcome the limitations of generic methods. It is a self-validating system because the use of internal standards (13C-Shikimate) allows for the calculation of recovery rates for both extraction paths.
Step 1: Dual-pH Extraction (Critical for Coverage)
-
Rationale: Prephenate and arogenate degrade in acidic methanol (standard metabolomics solvent). Acidic extraction is needed for solubility of some downstream phenolics.
-
Protocol:
-
Aliquot A (Acidic): Extract 20 mg lyophilized tissue with 1 mL 80% Methanol + 0.1% Formic Acid . Vortex, sonicate, centrifuge.
-
Aliquot B (Basic): Extract 20 mg lyophilized tissue with 1 mL 80% Methanol + 10 mM Ammonium Carbonate (pH 9.0) .
-
Combine: Mix supernatants immediately prior to injection or analyze separately if degradation is extremely fast. Note: Immediate analysis of basic extracts is recommended for Chorismate.
-
Step 2: Chromatographic Separation (ZIC-HILIC)
-
Rationale: Reverse phase (C18) cannot retain S3P or PEP. ZIC-HILIC retains them based on charge/polarity.
-
Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0) + 5 µM Medronic Acid (Passivation agent).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 20% B over 15 minutes.
-
Hardware Note: Use PEEK tubing or a system passivated with phosphoric acid to prevent phosphate adsorption.
Step 3: MS/MS Detection (MRM)
-
Mode: Negative Ionization (ESI-).
-
Transitions:
-
Shikimate: 173 > 93 (Quant), 173 > 111 (Qual).
-
Shikimate-3-Phosphate: 253 > 97 (Phosphate group), 253 > 79.
-
Chorismate: 225 > 181.
-
References
-
Comparison of Extraction and LC-MS Methodologies
-
Glyphosate Mechanism & Metabolic Flux
-
Metabolic Profiling Under Stress
-
Chorismate Instability & Analysis
-
Targeted vs.
Sources
- 1. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integration of GC-MS and LC-MS for untargeted metabolomics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic pathways engineering for drought or/and heat tolerance in cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeted vs Untargeted Metabolomics Approaches - Creative Proteomics [creative-proteomics.com]
- 14. Targeted vs Untargeted vs Widely-targeted Metabolomics -MetwareBio [metwarebio.com]
- 15. metabolon.com [metabolon.com]
- 16. Analysis of Metabolomics Techniques: A Comparative Study of Untargeted and Targeted Metabolomics - Oreate AI Blog [oreateai.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Shikimic Acid
Introduction: Beyond the Benchtop—Lifecycle Management of Shikimic Acid
This compound is a cornerstone intermediate in the biochemistry of plants and microorganisms, serving as a critical precursor to aromatic amino acids through the shikimate pathway.[1][2][3] Its significance in research and drug development, most notably as the starting material for the antiviral medication oseltamivir (Tamiflu®), makes it a common reagent in laboratories worldwide.[4] While it is a naturally occurring and biodegradable compound, its responsible management and disposal are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound waste. We will move beyond simple instructions to explain the underlying principles of chemical waste management, empowering you to make informed, safe, and compliant decisions. This protocol is grounded in regulatory standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Assessment and Regulatory Context
The foundation of any disposal procedure is a thorough understanding of the substance's hazards and the regulations that govern it.
Inherent Properties and Hazard Profile
This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[5] Safety Data Sheets (SDS) from multiple suppliers confirm that it is not regulated for transport and is not listed on major hazardous chemical inventories like the Toxic Substances Control Act (TSCA) or as an EPA hazardous waste.[6][7]
However, a conservative approach is always warranted in a laboratory setting. Some suppliers indicate that this compound can cause skin and serious eye irritation. Furthermore, as a fine powder, it can pose a respiratory hazard if dust is generated.[8] It is incompatible with strong oxidizing agents and is hygroscopic, meaning it can absorb moisture from the air.[9]
The key takeaway is that while this compound has a low intrinsic hazard level, it must be handled with the standard care afforded to all laboratory chemicals. Its disposal path is primarily determined by what it has been mixed with.
The Regulatory Framework: OSHA and EPA
In the United States, two primary agencies govern laboratory chemical safety and disposal:
-
OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that every laboratory develop a Chemical Hygiene Plan (CHP) .[10][11] Your institution's CHP is the definitive guide for chemical handling and waste procedures in your specific workplace.
-
EPA (Environmental Protection Agency): The EPA regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[12][13] While pure this compound is not an EPA-listed hazardous waste, it becomes regulated if it is mixed with a listed hazardous waste (e.g., certain solvents like chloroform or methanol).[7][9] This concept of mixture is critical to proper waste segregation.
Part 2: The Disposal Protocol—A Step-by-Step Guide
This protocol provides a systematic approach to managing this compound waste, from generation to final disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in laboratory waste management.[14][15] It prevents dangerous reactions, reduces disposal costs, and ensures compliance.
-
Uncontaminated, Pure this compound: Solid, unused, or expired this compound that has not been contaminated should be collected in its own waste container.
-
Chemically Contaminated Solids: this compound mixed with other non-hazardous solids should be collected separately. If mixed with a hazardous chemical, it must be disposed of as hazardous waste. For example, a filter paper with this compound and a hazardous reagent must go into the hazardous solid waste stream.
-
Aqueous Solutions: Do not pour this compound solutions down the drain.[6][8] While it is biodegradable, this practice is discouraged by modern laboratory standards.[5] Collect aqueous solutions in a dedicated container for non-hazardous aqueous waste, unless contaminated with a substance that prohibits this (e.g., heavy metals).
-
Solutions in Organic Solvents: If this compound is dissolved in a flammable or otherwise hazardous solvent, the entire solution must be treated as hazardous chemical waste.[16] Segregate halogenated and non-halogenated solvent waste as per your lab's CHP.[15]
-
Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps: Gloves, weigh boats, or paper towels with residual this compound powder should be placed in a container for chemically contaminated solid waste.[16]
-
Sharps: Needles, scalpels, or glass Pasteur pipettes must always be disposed of in a designated sharps container.[17] If contaminated with this compound, this container should be labeled as hazardous waste.
-
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental exposures and ensure waste is handled correctly by disposal technicians.[14][18]
-
Container Choice: Use only containers that are compatible with the waste they hold. For solid this compound, a wide-mouth plastic or glass jar with a screw-top lid is ideal.[16] For liquid waste, use designated waste containers (often polyethylene carboys) provided by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled.[10] Do not wait until the container is full. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name(s) of all contents (e.g., "this compound," "Methanol"). Do not use abbreviations.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "Flammable," "Irritant").
-
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before it is collected.[18]
-
Location: The SAA should be near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[18] This prevents spills from spreading.
-
Segregation: Store incompatible waste streams separately within the SAA. For instance, keep acidic waste away from basic waste and oxidizing waste away from flammable solvents.[18][19]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[15]
Step 4: Final Disposal
The final step is the removal of the waste from your laboratory by trained professionals.
-
Request a Pickup: Follow your institution's procedure for waste pickup, which typically involves submitting an online request to the EHS department.[16]
-
Professional Disposal: The collected waste will be handled by a licensed waste disposal company.[20] Depending on the waste stream, it may be incinerated at a permitted facility or otherwise treated in accordance with local and national regulations. Never attempt to dispose of chemical waste yourself.
Part 3: Spill and Emergency Procedures
In the event of a spill, a quick and correct response is crucial.
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: For a small spill of solid this compound, you can likely clean it up yourself. For a large spill or one involving a hazardous solvent, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[21] If there is significant dust, a respirator may be necessary.[8]
-
Contain and Clean:
-
Gently sweep up the solid material to avoid creating dust.[9]
-
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealed container.
-
Label the container as "Spill Debris" with the chemical name and dispose of it as chemical waste.
-
Wash the spill area thoroughly.
-
Summary and Visual Aids
To facilitate quick reference, the key safety and disposal information is summarized below.
Table 1: this compound Safety and Disposal Profile
| Parameter | Information | Source(s) |
| CAS Number | 138-59-0 | [6] |
| GHS Hazard Class | Not classified as hazardous; some suppliers note skin/eye irritation. | [5][6] |
| Appearance | Light cream or white crystalline powder. | [9] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. Respirator for dust. | [8][21] |
| Incompatible Materials | Strong oxidizing agents. Avoid exposure to moisture (hygroscopic). | [9][20] |
| Primary Disposal Route | Collect for disposal by a licensed waste contractor. | [20] |
| Prohibited Disposal | Do not discard in regular trash or pour down the drain. | [6][8] |
Diagram 1: this compound Waste Disposal Decision Workflow
The following diagram illustrates the logical steps for segregating this compound waste.
Caption: Decision workflow for segregating this compound waste streams.
References
-
MP Biomedicals. (2019, June 4). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Indiana Department of Environmental Management. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound relative content (relative to the untreated control).... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. Research Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
-
Bohm, B. A. (2013). This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources. NIH. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Appendix A: OSHA Laboratory Standard. Washington, DC: The National Academies Press. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) The Medicinal Chemistry Of (-)-Shikimic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetics of this compound Following Intragastric and Intravenous Administrations in Rats. PMC. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects. PMC. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. OSHA Laboratory Standard. Washington, DC: The National Academies Press. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Management of Waste. Washington, DC: The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
Sources
- 1. This compound: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H10O5 | CID 8742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metabolic Engineering of this compound Biosynthesis Pathway for the Production of this compound and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. mpbio.com [mpbio.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 17. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 18. vumc.org [vumc.org]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. tcichemicals.com [tcichemicals.com]
- 21. biosynth.com [biosynth.com]
Technical Guide: Safe Handling & Operational Logistics for Shikimic Acid
Topic: Personal Protective Equipment for Handling Shikimic Acid Content Type: Technical Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Protecting the Precursor
As a Senior Application Scientist, I often remind my team: Protecting the scientist protects the science. this compound (CAS 138-59-0) is not merely a chemical reagent; it is the chiral backbone for the synthesis of Oseltamivir (Tamiflu) and a critical metabolite in the biosynthesis of aromatic amino acids. While its acute toxicity profile is lower than many synthetic precursors, its handling requires precision.
The primary operational risks with this compound are particulate inhalation (irritation) and sample contamination (hygroscopicity). This guide synthesizes regulatory safety data with practical laboratory workflows to ensure both operator safety and experimental integrity.
Part 1: Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the specific hazards. This compound is classified under GHS as an Irritant .
| Hazard Category | GHS Code | Signal Word | Description |
| Skin Irritation | H315 | Warning | Causes skin irritation upon direct contact.[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation (particulate abrasion/acidity). |
| Respiratory | H335 | Warning | May cause respiratory irritation (if dust is inhaled). |
The "Hidden" Hazard: this compound is hygroscopic .[2] Poor handling not only risks exposure but causes the powder to clump, altering molar mass calculations and compromising reaction stoichiometry.
Part 2: PPE Selection Matrix
Standard: Laboratory Biosafety Level 1/2 (BSL-1/2) – Chemical Hygiene Plan
The following PPE configuration is designed to create a barrier against fine particulate dust and potential solvent splashes during solubilization.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Why: Natural rubber latex is avoided to prevent protein allergen transfer to samples. Nitrile offers excellent resistance to the organic solvents (e.g., Methanol, Ethanol) often used to dissolve this compound.Validation: Perform the "inflation test" on gloves before use to check for pinholes. |
| Eye Protection | Safety Glasses with Side Shields | Why: Standard impact protection is sufficient for solid handling. Escalation: Switch to Chemical Goggles if generating fine dust clouds or working with large volumes of pressurized liquid. |
| Respiratory | N95/P95 Respirator (Optional in Hood) | Why: If weighing is performed outside a fume hood, an N95 is mandatory to prevent inhalation of the acidic dust. Inside a certified hood, this is secondary. |
| Body Defense | Lab Coat (High-Neck/Snap) | Why: Cotton/Poly blend. Must be buttoned to the neck to prevent dust accumulation on street clothes, which can migrate outside the lab. |
Part 3: Operational Workflow & Logic
The following protocol utilizes a self-validating logic flow to minimize error.
Visualizing the Safety Logic
The diagram below illustrates the decision-making process for handling this compound, ensuring the correct engineering controls are active before work begins.
Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of this compound.
Step-by-Step Handling Protocol
1. Pre-Operational Validation (The "Zero Step")
-
Airflow Check: Verify fume hood sash is at the working height and the flow monitor reads between 80–120 fpm (face velocity).
-
Glove Integrity: Inspect nitrile gloves for tears.
-
Hygroscopy Check: Ensure the this compound container lid is tightly sealed. If the powder looks "clumpy" or wet, it may require drying (vacuum oven) before precise weighing.
2. Weighing (Solid Phase)
-
Technique: Open the container only inside the fume hood.
-
Static Control: this compound powder can be static-charged. Use an anti-static gun or polonium strip if available to prevent powder from "jumping" onto gloves or balance pans.
-
Cleanup: Immediately wipe the balance area with a damp lint-free wipe to capture invisible dust.
3. Solubilization (Liquid Phase)
-
Technique: Always add the solvent to the powder , not the powder to the solvent. This prevents the "puff" of dust that occurs when powder hits a liquid surface.
-
Solvent Choice: If using Methanol or Ethanol, ensure gloves are rated for the solvent, as this compound itself does not aggressively permeate nitrile, but the solvent carrier might.
Part 4: Waste Disposal & Emergency Response
Disposal Logistics
This compound is an organic solid.[2][4][5] Do not dispose of down the drain. Even though it is a natural product, laboratory quantities can disrupt local water treatment pH balances and violate EPA/local regulations regarding chemical disposal.
-
Solid Waste: Collect contaminated wipes, weighing boats, and excess powder in a container labeled "Hazardous Waste - Solid Organic."
-
Liquid Waste: Solutions containing this compound should be segregated based on the solvent (e.g., "Flammable Organic Waste" for methanolic solutions).
-
Container Disposal: Triple-rinse empty stock bottles with water/solvent before discarding glass in the "Glass Waste" bin. Collect the rinsate as liquid waste.
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes. Hold eyelids open. The acidity can cause stinging; flushing is critical to prevent corneal abrasion.
-
Skin Contact: Wash with soap and water. If irritation persists (redness/rash), seek medical attention.[2]
-
Spill Cleanup:
-
Dampen a paper towel (to prevent dust).
-
Wipe up the powder.
-
Clean surface with 70% Ethanol or water.
-
Dispose of cleanup materials as solid chemical waste.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6503, this compound. PubChem. Available at: [Link]
-
Carl Roth. Safety Data Sheet: this compound.[4] Carl Roth. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
